molecular formula C9H7NO2 B1231767 Quinoline-2,4(1H,3H)-dione CAS No. 52851-41-9

Quinoline-2,4(1H,3H)-dione

Cat. No.: B1231767
CAS No.: 52851-41-9
M. Wt: 161.16 g/mol
InChI Key: YZMVLKJJJCMVGX-UHFFFAOYSA-N
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Description

Quinoline-2,4(1H,3H)-dione (CAS Number: 52851-41-9) is a nitrogen-containing heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. This scaffold serves as a versatile precursor for the development of novel bioactive molecules. Recent studies have highlighted its particular value in the development of potent and selective ligands for the Cannabinoid Type 2 Receptor (CB2R), a key target in inflammatory diseases . Research indicates that C5- or C8-substituted quinoline-2,4(1H,3H)-diones can act as CB2R agonists, while C6- or C7-substituted analogs function as antagonists, offering a pathway for modulating immune response and protecting the central nervous system from immune damage . Furthermore, this compound derivatives have been explored as fluoroquinolone-like inhibitors, demonstrating moderate to promising antimicrobial activity against various Gram-positive and Gram-negative bacterial strains by targeting bacterial gyrase and DNA topoisomerase IV . The core structure is also a key intermediate in synthetic chemistry, enabling the preparation of diverse derivatives, such as those bearing 1,2,3-triazole rings via copper-catalyzed [3+2] cycloaddition reactions with terminal alkynes, which expands the utility of this scaffold in chemical biology and library synthesis . We supply this compound to the research community to support these innovative investigations. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-quinoline-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c11-8-5-9(12)10-7-4-2-1-3-6(7)8/h1-4H,5H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZMVLKJJJCMVGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C2=CC=CC=C2NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70394923
Record name Quinoline-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70394923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52851-41-9
Record name Quinoline-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70394923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Quinoline-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoline-2,4(1H,3H)-dione, a key heterocyclic scaffold, serves as a versatile building block in synthetic and medicinal chemistry. A comprehensive understanding of its physicochemical properties is paramount for its application in drug design, materials science, and chemical synthesis. These properties govern the molecule's behavior, including its solubility, permeability, and interaction with biological targets, thereby influencing its pharmacokinetic and pharmacodynamic profiles. This technical guide provides a detailed overview of the core physicochemical properties of this compound, complete with experimental protocols for their determination and visualizations to illustrate their relevance in scientific workflows.

Chemical Identity

  • IUPAC Name: 1H-quinoline-2,4-dione

  • Synonyms: 2,4-Dihydroxyquinoline, 4-Hydroxyquinolin-2(1H)-one

  • CAS Number: 52851-41-9

  • Molecular Formula: C₉H₇NO₂

  • Appearance: White to off-white solid.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized in the table below. These parameters are crucial for predicting the compound's behavior in various chemical and biological systems.

PropertyValueData Source
Molecular Weight 161.16 g/mol PubChem
Melting Point >300 °CSigma-Aldrich[1]
Boiling Point 388.4 ± 31.0 °C at 760 mmHg (Predicted)ChemSrc[2]
logP (Octanol-Water Partition Coefficient) 0.8 (Predicted by XLogP3)PubChem
Topological Polar Surface Area (TPSA) 46.2 ŲGuidechem[3]
Hydrogen Bond Donors 1Guidechem[3]
Hydrogen Bond Acceptors 2Guidechem[3]
Solubility Insoluble in water, Soluble in alcohol.ChemBK[4]
Storage Temperature 2-8°C under inert gas (Nitrogen or Argon)ChemicalBook[5]

Experimental Protocols

Accurate determination of physicochemical properties is essential for compound characterization. The following sections detail standard experimental methodologies for key parameters.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of a solid compound's purity.

  • Principle: The temperature at which a crystalline solid transitions to a liquid state is measured. Pure compounds typically exhibit a sharp melting point range (0.5-1.0°C), whereas impurities lead to a depressed and broader melting range.

  • Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), glass capillary tubes, thermometer.

  • Procedure:

    • Sample Preparation: A small amount of the finely powdered, dry this compound is packed into a glass capillary tube to a height of 1-2 mm.[6] The tube is tapped gently to compact the sample at the sealed bottom.[7][8]

    • Measurement: The capillary tube is placed in the heating block of the melting point apparatus alongside a calibrated thermometer.

    • Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.[8]

    • Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting point range is reported as T1-T2.[9]

Boiling Point Determination (Thiele Tube Method)

While this compound is a solid at room temperature, this method is standard for organic compounds.

  • Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[10]

  • Apparatus: Thiele tube, thermometer, small test tube (fusion tube), capillary tube (sealed at one end), heating source (e.g., Bunsen burner), and heat-transfer fluid (e.g., mineral oil).[11]

  • Procedure:

    • Setup: A small amount of the liquid sample is placed in the fusion tube. A capillary tube, with its open end down, is placed inside the fusion tube.

    • Assembly: The fusion tube is attached to a thermometer using a rubber band, ensuring the bottom of the tube is level with the thermometer bulb.[11]

    • Heating: The assembly is placed in a Thiele tube containing mineral oil. The side arm of the Thiele tube is gently heated, allowing convection currents to ensure uniform temperature distribution.[10]

    • Observation: As the temperature rises, air trapped in the capillary tube will escape as a stream of bubbles. Heating is continued until a rapid and continuous stream of bubbles emerges.[10]

    • Measurement: The heat source is removed. The liquid will begin to cool. The temperature at which the bubbling stops and the liquid is drawn into the capillary tube is recorded as the boiling point.[11]

logP Determination (Shake-Flask Method)

The octanol-water partition coefficient (logP) is a critical measure of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.[12]

  • Principle: The "shake-flask" method is the gold standard for logP determination. It measures the equilibrium distribution of a compound between two immiscible phases, typically n-octanol and water (or a buffer like PBS at pH 7.4 for LogD).[12][13]

  • Apparatus: Separatory funnel or vials, shaker, centrifuge, analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectroscopy).

  • Procedure:

    • Phase Saturation: n-Octanol is saturated with water, and water is saturated with n-octanol by shaking them together for 24 hours and allowing the phases to separate.[12]

    • Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).[12]

    • Partitioning: A known volume of the stock solution is added to a mixture of the pre-saturated n-octanol and aqueous phases in a vial.

    • Equilibration: The vial is shaken vigorously for a set period (e.g., 1-3 hours) to allow the compound to partition between the two phases until equilibrium is reached.[14]

    • Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.[14]

    • Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique.

    • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is essential for understanding the ionization state of a compound at a given pH, which affects its solubility, permeability, and target binding.

  • Principle: Potentiometric titration involves the gradual addition of a titrant (a strong acid or base) to a solution of the compound while monitoring the pH. The pKa is determined from the midpoint of the buffer region on the resulting titration curve.[2][15]

  • Apparatus: Calibrated pH meter with an electrode, automated titrator or burette, magnetic stirrer, reaction vessel.

  • Procedure:

    • Sample Preparation: A solution of this compound of known concentration (e.g., 1 mM) is prepared. The ionic strength is kept constant using a background electrolyte like KCl.[2]

    • Titration: The solution is placed in a vessel with a magnetic stirrer, and the pH electrode is immersed. The solution is purged with nitrogen to remove dissolved CO₂.[16]

    • Data Collection: A standardized titrant (e.g., 0.1 M NaOH or HCl) is added in small, precise increments. The pH is recorded after each addition, allowing the system to reach equilibrium.[16]

    • Analysis: The pH is plotted against the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, which is the point of minimum slope in the buffer region or the inflection point on the derivative curve.[16]

Aqueous Solubility Determination

Solubility is a key factor for drug absorption and formulation.

  • Principle: The equilibrium solubility is determined by adding an excess amount of the solid compound to a specific solvent (e.g., water, buffer) and measuring the concentration of the dissolved compound after equilibrium is reached.

  • Apparatus: Vials, shaker or rotator, centrifuge, filtration device (e.g., syringe filters), analytical instrument for concentration measurement (e.g., HPLC, UV-Vis).

  • Procedure:

    • Equilibration: An excess of solid this compound is added to a vial containing the aqueous solvent.

    • Shaking: The vial is sealed and agitated at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

    • Separation: The resulting suspension is centrifuged or filtered to remove the undissolved solid.

    • Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is measured using a calibrated analytical method.

Mandatory Visualizations

Role in Chemical Synthesis

This compound is often synthesized from anthranilic acid derivatives and serves as a precursor for more complex molecules.[5][17][18]

G cluster_start Starting Materials cluster_proc Synthesis Process cluster_product Product & Application A Anthranilic Acid Derivatives C Urea Derivative Formation A->C Reaction B Urea / Cyanate B->C D Cyclization C->D Base/Acid E This compound D->E F Bioactive Molecules (e.g., Alkaloids) E->F Further Synthesis

Synthetic pathway of this compound and its utility.
Physicochemical Properties in Drug Discovery

The physicochemical properties of a compound like this compound are critical determinants of its potential as a drug candidate.[3][4][19] This workflow illustrates the central role of these properties.

G cluster_design Compound Design & Synthesis cluster_props Physicochemical Profiling cluster_admet In Vitro & In Vivo Testing cluster_outcome Outcome Design Lead Identification Synth Chemical Synthesis Design->Synth Props Solubility (Aqueous) logP (Lipophilicity) pKa (Ionization) MW, TPSA Synth->Props Characterization ADME ADME (Absorption, Distribution, Metabolism, Excretion) Props->ADME Influences Efficacy Pharmacology (Target Binding) Props->Efficacy Influences Tox Toxicity ADME->Tox Candidate Drug Candidate ADME->Candidate Optimization & Selection Tox->Candidate Optimization & Selection Efficacy->ADME Efficacy->Candidate Optimization & Selection

The influence of physicochemical properties on the drug discovery workflow.

References

An In-depth Technical Guide to the Solubility of Quinoline-2,4(1H,3H)-dione in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility of quinoline-2,4(1H,3H)-dione, a key heterocyclic compound of interest in medicinal chemistry and materials science. While specific quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly available literature, this document outlines a detailed experimental protocol for its determination. The provided methodology, based on the reliable gravimetric method, offers a robust framework for researchers to generate precise and reproducible solubility data. This guide is intended to be an essential resource for scientists and professionals engaged in the research and development of quinoline derivatives, enabling a deeper understanding of their physicochemical properties.

Introduction

This compound, also known as 4-hydroxyquinolin-2(1H)-one, is a quinolone derivative with a molecular formula of C₉H₇NO₂ and a molecular weight of 161.16 g/mol . Its structure is foundational to numerous compounds with diverse biological activities. The solubility of this compound in various organic solvents is a critical parameter that influences its utility in synthesis, purification, formulation, and various applications in drug discovery and materials science.

Quinoline derivatives, in general, are known to be soluble in a variety of organic solvents.[1] However, the specific solubility of this compound can be influenced by factors such as the polarity of the solvent, temperature, and the presence of functional groups that can engage in hydrogen bonding.

This guide provides a standardized and detailed experimental protocol for the quantitative determination of the solubility of this compound in organic solvents.

Quantitative Solubility Data

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in a variety of common organic solvents. The absence of such data highlights the need for standardized experimental determination to facilitate its use in research and development. The following sections provide a detailed protocol for obtaining this critical information.

Experimental Protocol: Determination of Solubility via the Gravimetric Method

The gravimetric method is a widely used and reliable technique for determining the solubility of a solid in a liquid.[2][3][4] It involves preparing a saturated solution, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solid solute.

3.1. Materials and Equipment

  • This compound (high purity)

  • Organic solvents of interest (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, dimethylformamide)

  • Analytical balance (accurate to ±0.0001 g)

  • Thermostatic shaker or water bath

  • Vials with screw caps

  • Volumetric flasks and pipettes

  • Syringe filters (chemically compatible with the solvent)

  • Pre-weighed evaporation dishes or vials

  • Oven or vacuum oven

3.2. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period (typically 24-48 hours) to ensure that equilibrium solubility is reached.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is reached, allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a precise volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to avoid premature crystallization.

    • Immediately filter the withdrawn solution through a syringe filter into a pre-weighed evaporation dish. The filter should be of a material that is inert to the organic solvent.

  • Solvent Evaporation and Mass Determination:

    • Place the evaporation dish containing the filtered saturated solution in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute. A vacuum oven at a lower temperature is preferable to minimize the risk of degradation.

    • Continue drying until a constant weight of the solid residue is achieved. This is confirmed by repeated weighing until two consecutive measurements are within an acceptable tolerance.

    • Record the final mass of the evaporation dish with the dried solute.

3.3. Calculation of Solubility

The solubility can be calculated using the following formula:

Solubility (g/L) = (Mass of dried solute (g)) / (Volume of solution withdrawn (L))

Where:

  • Mass of dried solute = (Mass of evaporation dish + dried solute) - (Mass of empty evaporation dish)

  • Volume of solution withdrawn = The precise volume of the supernatant taken for analysis.

The results should be reported as the mean and standard deviation of at least three independent measurements for each solvent.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Solubility_Determination_Workflow prep Preparation of Saturated Solution (Excess Solute in Solvent) equil Equilibration (Thermostatic Shaker, 24-48h) prep->equil Agitation settle Settling of Excess Solid equil->settle Cease Agitation withdraw Withdrawal of Supernatant (Known Volume) settle->withdraw filter Filtration (Syringe Filter) withdraw->filter evap_dish Transfer to Pre-weighed Evaporation Dish filter->evap_dish evap Solvent Evaporation (Oven/Vacuum Oven) evap_dish->evap weigh Weighing of Dried Solute evap->weigh Constant Weight calc Calculation of Solubility weigh->calc

Caption: Workflow for the gravimetric determination of solubility.

Conclusion

While readily available quantitative data on the solubility of this compound in organic solvents is limited, this guide provides a robust and detailed experimental protocol for its determination using the gravimetric method. By following this standardized procedure, researchers can generate reliable and reproducible data, which is essential for the advancement of projects involving this important chemical scaffold. The provided workflow diagram offers a clear visual representation of the experimental process, further aiding in the practical application of this methodology. This guide serves as a foundational resource for enabling further research and application of this compound across various scientific disciplines.

References

An In-depth Technical Guide to the Crystal Structure and Biological Activity of Quinazoline-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of Quinazoline-2,4(1H,3H)-dione, a core heterocyclic scaffold of significant interest in medicinal chemistry. The document details its crystal structure, experimental protocols for its synthesis and crystallization, and elucidates its mechanism of action in cancer signaling pathways. It is important to note that while the initial query specified "Quinoline-2,4(1H,3H)-dione," the predominant and accurately characterized compound in scientific literature is Quinazoline-2,4(1H,3H)-dione , which is the focus of this guide.

Introduction

Quinazoline-2,4(1H,3H)-dione is a fundamental structural motif found in numerous biologically active compounds. Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The rigid, bicyclic system serves as a versatile scaffold for designing targeted therapeutic agents. Understanding the precise three-dimensional arrangement of the core molecule through single-crystal X-ray diffraction is paramount for structure-based drug design and for comprehending its intermolecular interactions, which govern its physical properties and crystal packing.[2][3]

Recent research has also shed light on the anticancer effects of the parent Quinazoline-2,4(1H,3H)-dione compound, identifying its role in modulating key signaling pathways in hepatocellular carcinoma (HCC).[4][5] This guide synthesizes the available crystallographic data and explores these biological mechanisms.

Crystal Structure Analysis

The crystal structure of Quinazoline-2,4(1H,3H)-dione (C₈H₆N₂O₂) has been determined by single-crystal X-ray diffraction. The analysis reveals a monoclinic crystal system with the space group P2₁/c.[2][6] In the crystal, molecules form centrosymmetric dimers through intermolecular N—H⋯O hydrogen bonds. These dimers are further connected into a two-dimensional network by additional weak N—H⋯O hydrogen bonds.[2][3][6] The packing is further stabilized by weak face-to-face π–π stacking interactions between the benzene and pyrimidine rings of adjacent molecules, with a centroid–centroid separation of approximately 3.863 Å.[2][3]

Data Presentation

The quantitative data from the crystallographic analysis is summarized in the tables below for clarity and comparative purposes.

Table 1: Crystal Data and Structure Refinement. [2][6]

ParameterValue
Empirical FormulaC₈H₆N₂O₂
Formula Weight (Mᵣ)162.15
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensions
a (Å)10.891 (2)
b (Å)5.2810 (11)
c (Å)12.701 (3)
β (°)99.61 (3)
Volume (V) (ų)720.2 (3)
Z4
Data Collection
DiffractometerRigaku R-AXIS RAPID-S
RadiationMo Kα (λ = 0.71073 Å)
Temperature (K)293 (1)
Measured Reflections5683
Independent Reflections1262
Rᵢₙₜ0.051
Refinement
Refinement on
R[F² > 2σ(F²)]0.055
wR(F²)0.103
Goodness-of-fit (S)1.06
Parameters110
Δρₘₐₓ / Δρₘᵢₙ (e Å⁻³)0.12 / -0.12

Experimental Protocols

Synthesis of Quinazoline-2,4(1H,3H)-dione

The synthesis of Quinazoline-2,4(1H,3H)-dione can be achieved via the reaction of 2-aminobenzonitrile with carbon dioxide.[2]

Materials:

  • 2-aminobenzonitrile (5.91 g, 50 mmol)

  • 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.50 ml, 10 mmol)

  • Carbon Dioxide (CO₂) gas (1 bar)

  • 1 M Hydrochloric Acid (HCl)

  • tert-Butyl methyl ether (t-BuOMe)

  • Argon gas

Procedure:

  • To a 100-ml, 3-necked flask equipped with a condenser and a large magnetic stirring bar, add 2-aminobenzonitrile and DBU under an argon atmosphere.

  • Charge the flask with CO₂ gas to a pressure of 1 bar at 293 K.

  • Vigorously stir the mixture under a constant pressure of 1 bar CO₂ at a temperature of 423 K for 4 hours.

  • After cooling, the resulting white solid is poured into 100 ml of 1 M HCl.

  • The mixture is then washed with 200 ml of t-BuOMe to yield the pure product.

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Work-up & Purification A 2-Aminobenzonitrile D Mix under Argon A->D B CO₂ (1 bar) B->D C DBU (Catalyst) C->D E Heat to 423 K Vigorously stir for 4h D->E F Cool Reaction Mixture E->F G Pour into 1 M HCl F->G H Wash with t-BuOMe G->H I Pure Quinazoline-2,4(1H,3H)-dione (White Solid) H->I

Caption: Synthesis workflow for Quinazoline-2,4(1H,3H)-dione.

Single Crystal Growth

Single crystals suitable for X-ray diffraction are obtained by slow evaporation.[2]

Procedure:

  • Dissolve the purified Quinazoline-2,4(1H,3H)-dione product in water to create a saturated solution.

  • Allow the solution to stand at room temperature.

  • Single crystals will form as the solvent slowly evaporates.

Biological Activity and Signaling Pathway

While many derivatives of Quinazoline-2,4(1H,3H)-dione are known for their broad biological activities, recent studies have elucidated a specific anticancer mechanism for the parent compound itself in hepatocellular carcinoma (HCC).[4] The compound has been shown to modulate the STAT3 and FOXO3a signaling pathways , which are critical drivers in HCC.[4][5]

Quinazoline-2,4(1H,3H)-dione (Qd) exerts a cytotoxic effect on HepG2 cancer cells by inducing ROS-mediated mitochondrial damage.[4] This initiates two distinct cell death pathways: apoptosis and necroptosis. The compound's interaction with the signaling cascade involves:

  • FOXO3a Upregulation: Qd significantly increases the gene expression of FOXO3a, a tumor suppressor.[4][5]

  • Apoptosis Induction: It upregulates the expression of pro-apoptotic proteins like Bax and Caspase 3, while downregulating the anti-apoptotic protein Bcl2.[4][5]

  • Necroptosis Induction: The compound also increases the expression of key necroptosis markers, including RIPK1, RIPK3, and MLKL.[4][5]

This dual-pathway induction highlights its potential as a therapeutic agent for further exploration in HCC treatment.[4]

G cluster_apoptosis Apoptosis Pathway cluster_necroptosis Necroptosis Pathway Qd Quinazoline-2,4(1H,3H)-dione (Qd) HepG2 Hepatocellular Carcinoma Cell (HepG2) Qd->HepG2  Targets FOXO3a ↑ FOXO3a Expression (Tumor Suppressor) Qd->FOXO3a Modulates STAT3 STAT3 Signaling (Basal Level) Qd->STAT3 Modulates ROS ↑ ROS Production HepG2->ROS  Induces Mito Mitochondrial Damage ROS->Mito Bcl2 ↓ Bcl2 (Anti-apoptotic) Mito->Bcl2 Bax ↑ Bax (Pro-apoptotic) Mito->Bax RIPK ↑ RIPK1 / RIPK3 Mito->RIPK Casp3 ↑ Caspase 3 Bcl2->Casp3 Bax->Casp3 Apoptosis Apoptotic Cell Death Casp3->Apoptosis MLKL ↑ MLKL RIPK->MLKL Necroptosis Necroptotic Cell Death MLKL->Necroptosis

Caption: Qd signaling in hepatocellular carcinoma cells.

Conclusion

This guide confirms that Quinazoline-2,4(1H,3H)-dione is a well-characterized molecule with a defined crystal structure that features extensive hydrogen bonding and π–π stacking interactions. The detailed experimental protocols for its synthesis and crystallization provide a solid foundation for further chemical exploration. Furthermore, the elucidation of its role in modulating the STAT3 and FOXO3a signaling pathways to induce both apoptosis and necroptosis in liver cancer cells opens new avenues for its application in drug development. This core scaffold continues to be a valuable entity for researchers and scientists in the pursuit of novel therapeutics.

References

Tautomerism in Quinoline-2,4(1H,3H)-dione and its derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Tautomerism in Quinoline-2,4(1H,3H)-dione and its Derivatives

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound and its derivatives represent a significant class of N-fused heterocyclic compounds with a wide array of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] The pharmacological profile of these molecules is intrinsically linked to their structural and electronic properties, which are profoundly influenced by a fascinating chemical phenomenon known as tautomerism. This technical guide provides a comprehensive exploration of the tautomeric equilibria in the this compound scaffold. It covers the principal tautomeric forms, the experimental and computational methods used for their characterization, quantitative data on their relative stabilities, and the factors governing the equilibrium. Detailed experimental protocols and visualizations are provided to serve as a practical resource for professionals in medicinal chemistry and drug development.

Introduction to Tautomerism in Heterocyclic Systems

Tautomerism is a form of constitutional isomerism where two isomers, known as tautomers, are in dynamic equilibrium and can be readily interconverted.[4][5] This process most commonly involves the migration of a proton, accompanied by a switch of a single bond and an adjacent double bond.[6] In heterocyclic systems like this compound, two primary types of tautomerism are of critical importance:

  • Amide-Imidic Acid Tautomerism: A proton migrates from the nitrogen of an amide group to the carbonyl oxygen, forming an imidic acid. The amide form is generally more stable.[7][8]

  • Keto-Enol Tautomerism: A proton shifts from an α-carbon to a carbonyl oxygen, resulting in an "enol" (an alkene with a hydroxyl group).[9] While the keto form is typically favored, factors like aromaticity, conjugation, and intramolecular hydrogen bonding can stabilize the enol form.[5][9]

For this compound, these tautomeric possibilities result in a complex equilibrium between multiple forms, the balance of which dictates the molecule's hydrogen bonding capacity, polarity, and shape, thereby influencing its interaction with biological targets.

The Tautomeric Landscape of this compound

The core structure of this compound can exist in several tautomeric forms. The principal equilibrium involves the diketo form and two distinct enol forms. Extensive experimental and computational studies have demonstrated that the equilibrium strongly favors the 4-hydroxy-2(1H)-quinolinone tautomer.[10] This preference is largely attributed to the thermodynamic stability conferred by the cyclic amide group and potential aromaticity in the heterocyclic ring.[10]

Tautomers diketo This compound (Diketone Form) enol_4_OH 4-Hydroxy-2(1H)-quinolinone (Keto-Enol Form) [MOST STABLE] diketo->enol_4_OH H⁺ shift (N1-C2=O to C4=O) enol_2_OH 2-Hydroxy-4(1H)-quinolinone (Keto-Enol Form) diketo->enol_2_OH H⁺ shift (N3-C4=O to C2=O) dienol 2,4-Dihydroxyquinoline (Dienol Form) enol_4_OH->dienol H⁺ shift (N1-C2=O) enol_2_OH->dienol H⁺ shift (N3-C4=O)

Caption: Tautomeric equilibrium in the this compound system.

Factors Influencing Tautomeric Equilibrium

The position of the tautomeric equilibrium is not static and can be significantly influenced by various internal and external factors.[11]

  • Solvent Effects: The polarity of the solvent plays a crucial role. Polar solvents can stabilize more polar tautomers through hydrogen bonding and dipole-dipole interactions.[12][13] For instance, polar protic solvents tend to stabilize the keto or amide forms.[5] The tautomerization process is often dramatically influenced by the solvent's ability to form hydrogen bonds.[14]

  • Substituent Effects: The electronic nature and position of substituents on the quinoline ring can alter the relative stability of tautomers. Electron-withdrawing groups can increase the acidity of nearby protons, potentially favoring enolization.[5] Conversely, substituents capable of forming strong intramolecular hydrogen bonds can lock the molecule into a specific tautomeric form.[10][15]

  • Hydrogen Bonding: Intramolecular hydrogen bonding can significantly stabilize the enol form by creating a pseudo-six-membered ring.[9] In the solid state, intermolecular hydrogen bonds are dominant, and crystal packing forces often favor a single tautomer. The crystal structure of the parent this compound shows a network of intermolecular N—H···O hydrogen bonds, stabilizing the diketo form.[16][17]

Experimental and Computational Characterization

A combination of spectroscopic and computational methods is employed to elucidate the tautomeric preferences of this compound derivatives.

Experimental Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying tautomerism in solution.[12][18]

    • ¹H NMR: The presence and chemical shift of exchangeable protons (N-H, O-H) provide direct evidence for the dominant tautomer. For example, a signal for an N-H proton confirms the presence of an amide or lactam ring.[10]

    • ¹³C NMR: The chemical shift of the carbonyl carbons (C2 and C4) is highly indicative. A signal above 170 ppm is characteristic of a keto-carbonyl carbon, whereas a carbon in an enol C=C-OH group would appear further upfield.[6][10]

  • X-Ray Crystallography: This technique provides unambiguous structural information in the solid state, including bond lengths and the precise location of hydrogen atoms, definitively identifying the tautomeric form present in the crystal.[12][16]

  • UV-Vis and Infrared (IR) Spectroscopy: These methods detect changes in electronic transitions and vibrational modes, respectively. Each tautomer has a characteristic absorption spectrum, and shifts in these spectra upon changing solvents can provide insights into the equilibrium.[6][12]

Computational Methods

Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers. By calculating the total electronic energy of each optimized tautomeric structure, one can determine the most thermodynamically stable form.[10] These calculations can also predict spectroscopic data (e.g., NMR chemical shifts, IR frequencies) that can be compared with experimental results for validation.[10]

Workflow cluster_synthesis Synthesis & Isolation cluster_analysis Tautomer Analysis cluster_computation Computational Modeling cluster_conclusion Conclusion synthesis Synthesize Derivative purification Purify Compound synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C in various solvents) purification->nmr xray X-Ray Crystallography (Solid State) purification->xray uv_ir UV-Vis & IR Spectroscopy purification->uv_ir dft DFT Calculations (Geometry Optimization, Energy) purification->dft conclusion Identify Dominant Tautomer(s) Quantify Equilibrium nmr->conclusion xray->conclusion uv_ir->conclusion spec_sim Spectra Simulation (NMR, IR) dft->spec_sim spec_sim->conclusion

Caption: General workflow for the study of tautomerism.

Quantitative Data on Tautomer Stability

Computational studies consistently predict the 4-hydroxy-2(1H)-quinolinone tautomer to be the most stable form for the unsubstituted parent compound. The relative energies provide a quantitative measure of this stability.

Tautomer FormComputational MethodRelative Energy (kcal/mol) (Approximate)Key Spectroscopic Features
4-Hydroxy-2(1H)-quinolinone DFT (B3LYP/6-311++G)0.0 (Reference) ¹³C NMR: C4 signal > 170 ppm; ¹H NMR: Signals for N-H and O-H protons.[10]
2-Hydroxy-4(1H)-quinolinone DFT (B3LYP/6-311++G)+5 to +10¹³C NMR: C2 signal > 170 ppm.
This compound DFT (B3LYP/6-311++G)+10 to +15¹³C NMR: Two carbonyl signals > 160 ppm.
2,4-Dihydroxyquinoline DFT (B3LYP/6-311++G)+15 to +20Lacks characteristic downfield carbonyl signals in ¹³C NMR.

Note: Relative energy values are illustrative and can vary based on the specific derivative, computational method, and basis set used. Data is synthesized based on general principles and findings reported in the literature.[10]

Experimental Protocols

General Synthesis of a 3-Substituted this compound

This protocol is a generalized method based on common synthetic routes, such as the condensation of anthranilic esters.[1]

  • Step 1: N-Acylation: To a solution of methyl anthranilate (1.0 eq) in a suitable solvent (e.g., toluene), add a substituted malonyl chloride (1.1 eq) dropwise at 0 °C.

  • Step 2: Cyclization: Add a strong base such as sodium methoxide (2.5 eq) to the reaction mixture and heat to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Step 3: Work-up: After cooling to room temperature, carefully acidify the reaction mixture with aqueous HCl (2M) until a precipitate forms.

  • Step 4: Isolation and Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water and diethyl ether. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure 3-substituted this compound.

  • Step 5: Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

Protocol for NMR Analysis of Tautomeric Equilibrium
  • Sample Preparation: Prepare solutions of the this compound derivative at a standard concentration (e.g., 10 mg/mL) in a range of deuterated solvents with varying polarities (e.g., CDCl₃, DMSO-d₆, CD₃OD).

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum for each sample. Pay close attention to the chemical shifts and integration of signals in the 8-15 ppm range, which correspond to the exchangeable NH and OH protons.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum for each sample. A long relaxation delay (d1) may be necessary to obtain quantitative data for carbonyl carbons. Identify the signals for C2 and C4, typically found in the 150-180 ppm region.

  • Data Analysis:

    • Compare the chemical shifts of C2 and C4 across the different solvents. A significant downfield shift (>170 ppm) is indicative of a C=O double bond (keto form), while an upfield shift is more consistent with a C-OH bond (enol form).[10]

    • In the ¹H NMR, the presence of distinct signals for different tautomers allows for the determination of their relative populations by comparing the signal integrations.

    • Correlate the observed tautomer ratios with solvent polarity to understand the influence of the environment on the equilibrium.

Biological Relevance and Tautomer-Specific Interactions

The specific tautomeric form of a this compound derivative present under physiological conditions is critical to its biological activity. Tautomers differ in their three-dimensional shape and the spatial arrangement of hydrogen bond donors and acceptors. This structural variance directly impacts how the molecule fits into the binding pocket of a target protein (e.g., an enzyme or receptor).

A molecule in its 4-hydroxy-2-oxo form presents a different set of interaction points compared to its diketo or dihydroxy counterparts. For instance, the enolic hydroxyl group can act as a hydrogen bond donor, while the adjacent keto-group acts as an acceptor. This specific pattern may be essential for high-affinity binding to a biological target. Therefore, controlling the tautomeric equilibrium through synthetic modification is a key strategy in drug design.

BiologicalActivity cluster_tautomers Tautomeric Equilibrium cluster_targets Biological Targets cluster_outcomes Biological Outcomes compound Quinoline Derivative in Solution tautomer_A Tautomer A (e.g., 4-Hydroxy-2-oxo) compound->tautomer_A tautomer_B Tautomer B (e.g., Diketo) compound->tautomer_B tautomer_A->tautomer_B target_1 Receptor/Enzyme 1 (Active Site) tautomer_A->target_1 Complementary Fit (H-Bonding, Shape) target_2 Receptor/Enzyme 2 (Inactive Site) tautomer_B->target_2 Poor Fit activity High Biological Activity (Therapeutic Effect) target_1->activity no_activity Low/No Activity (Off-Target Effects) target_2->no_activity

Caption: Tautomerism dictates biological activity via specific molecular recognition.

Conclusion

The tautomerism of this compound is a pivotal chemical feature that governs the structure, properties, and ultimately the biological function of this important heterocyclic scaffold. The equilibrium is delicately balanced, with the 4-hydroxy-2(1H)-quinolinone form typically predominating, though this can be modulated by substituents and the surrounding environment. A thorough understanding and characterization of these tautomeric preferences, achieved through a synergistic application of modern spectroscopic and computational techniques, are essential for the rational design and development of novel therapeutics based on this privileged core. This guide provides the foundational knowledge and practical methodologies required for researchers to effectively navigate the complexities of tautomerism in their drug discovery efforts.

References

Spectroscopic characterization of Quinoline-2,4(1H,3H)-dione (NMR, IR, Mass)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth spectroscopic characterization of Quinoline-2,4(1H,3H)-dione, a key heterocyclic scaffold in medicinal chemistry. Due to keto-enol tautomerism, this compound can exist in several forms. Spectroscopic evidence, particularly from Nuclear Magnetic Resonance (NMR) in dimethyl sulfoxide (DMSO) solution, strongly indicates a predominance of the 4-hydroxyquinolin-2(1H)-one tautomer. The data presented herein corresponds to this major tautomeric form.

Tautomerism of this compound

This compound exists as a mixture of tautomers in equilibrium. The primary forms are the diketo form (this compound), and two enol forms: 4-hydroxyquinolin-2(1H)-one and 2,4-dihydroxyquinoline. The surrounding environment, particularly the solvent, can influence the position of this equilibrium. In polar aprotic solvents like DMSO, the 4-hydroxyquinolin-2(1H)-one form is the major species observed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound. The following data is for the predominant 4-hydroxyquinolin-2(1H)-one tautomer.

¹H NMR Data

Table 1: ¹H NMR Chemical Shifts for 4-hydroxyquinolin-2(1H)-one

ProtonChemical Shift (δ, ppm)Multiplicity
H-35.77s
H-57.83m
H-67.16m
H-77.51m
H-87.30m
N-H11.18br s
O-H12.90br s

Solvent: DMSO-d₆

¹³C NMR Data

Table 2: ¹³C NMR Chemical Shifts for 4-hydroxyquinolin-2(1H)-one

CarbonChemical Shift (δ, ppm)
C-2163.57
C-398.18
C-4162.43
C-4a115.10
C-5121.04
C-6122.62
C-7130.82
C-8114.95
C-8a139.13

Solvent: DMSO-d₆[1]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule. The spectrum of 4-hydroxyquinolin-2(1H)-one shows characteristic absorption bands.

Table 3: Key IR Absorption Bands for 4-hydroxyquinolin-2(1H)-one

Functional GroupWavenumber (cm⁻¹)Description
O-H stretch3360Broad
N-H stretch~3200-3000Broad
C=O stretch (lactam)1657Strong
C=C stretch (aromatic)1508Medium

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound (and its tautomers), the expected molecular ion peak corresponds to its molecular weight.

Table 4: Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₉H₇NO₂
Molecular Weight161.16 g/mol
Mass of Molecular Ion (M⁺)145 (as 4-quinolone)
Key Fragmentation Peaks (m/z)117, 90, 89, 63

Experimental Protocols

The following are general methodologies for the spectroscopic analysis of organic compounds like this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-14 ppm), and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the lower natural abundance of ¹³C. The spectral width should cover the expected range for organic molecules (typically 0-200 ppm).

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane - TMS).

IR Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid sample is placed directly on the ATR crystal.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: A background spectrum of the empty ATR crystal is first recorded. Then, the sample spectrum is recorded. The instrument measures the absorption of infrared radiation by the sample as a function of wavenumber (typically 4000-400 cm⁻¹).

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry
  • Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, such as direct insertion probe (for solids) or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: An appropriate ionization technique is used to generate gas-phase ions. Electron Ionization (EI) is a common method that provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer technique often used with LC-MS that typically yields the molecular ion peak.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Visualizing the Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound.

Spectroscopic_Characterization_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation synthesis Synthesis of This compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms interpretation Spectral Data Analysis nmr->interpretation ir->interpretation ms->interpretation structure Structure Confirmation & Tautomer Identification interpretation->structure final_report final_report structure->final_report Final Report

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

References

An In-depth Technical Guide to the Synthesis of Quinoline-2,4(1H,3H)-dione from Anthranilic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a key synthetic pathway for Quinoline-2,4(1H,3H)-dione, a significant heterocyclic scaffold in medicinal chemistry, from the readily available starting material, anthranilic acid. This document details the underlying chemical principles, experimental protocols, and quantitative data to support research and development in this area.

This compound and its derivatives are of significant interest due to their tautomeric forms, primarily 4-hydroxyquinolin-2(1H)-one and 2,4-dihydroxyquinoline, which are precursors to a wide range of biologically active compounds. The synthesis from anthranilic acid offers an efficient route to this valuable molecular core.

Core Synthesis Pathway: From Anthranilic Acid to a Dione Precursor

The primary synthetic route involves the in-situ generation of a reactive iminoketene intermediate from anthranilic acid, which then undergoes a cyclization reaction with a malonic ester. The resulting product is subsequently hydrolyzed to yield a key precursor to the target this compound.

Reaction Workflow

Synthesis_Workflow A Anthranilic Acid B Iminoketene Intermediate (in situ) A->B Activation D Ethyl 2-ethoxy-4-oxo-1,4- dihydroquinoline-3-carboxylate B->D Cyclization C Diethyl Malonate C->D E 2-Hydroxy-4-quinolone- 3-carboxylic acid D->E Hydrolysis F This compound E->F Decarboxylation reagent1 Thionyl Chloride (SOCl₂) reagent1->B reagent2 Hydrolysis (dil. HCl) reagent2->E reagent3 Decarboxylation (Heat) reagent3->F Logical_Relationships Target This compound Precursor1 2-Hydroxy-4-quinolone-3-carboxylic acid Target->Precursor1 via Decarboxylation Precursor2 4-Hydroxyquinolin-2(1H)-one Target->Precursor2 Tautomerism Start1 Anthranilic Acid Precursor1->Start1 via Iminoketene Cyclization Start2 Aniline Precursor2->Start2 via Conrad-Limpach Reaction

One-Pot Synthesis of Quinazoline-2,4(1H,3H)-diones in Water: A Green Chemistry Approach

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Quinazoline-2,4(1H,3H)-diones are a pivotal class of nitrogen-containing heterocyclic compounds, forming the core structure of numerous biologically active molecules and pharmaceuticals. Their derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and anticonvulsant properties. The increasing demand for these compounds in drug discovery and development has spurred the need for efficient, cost-effective, and environmentally benign synthetic methodologies. Traditional methods for synthesizing quinazoline-2,4(1H,3H)-diones often involve harsh reaction conditions, toxic reagents, and organic solvents, posing significant environmental concerns.

This technical guide focuses on the recent advancements in the one-pot synthesis of quinazoline-2,4(1H,3H)-diones in water, a universal green solvent. These methods offer several advantages, including operational simplicity, reduced environmental impact, and often catalyst-free conditions, aligning with the principles of green chemistry. We will delve into two primary aqueous one-pot synthetic routes: the reaction of anthranilic acid derivatives with potassium cyanate and the synthesis from 2-aminobenzonitriles and carbon dioxide.

Method 1: Synthesis from Anthranilic Acid Derivatives and Potassium Cyanate

An eco-efficient, one-pot synthesis of quinazoline-2,4(1H,3H)-diones has been developed utilizing anthranilic acid derivatives and potassium cyanate in water at room temperature.[1][2] This method proceeds in a sequential three-step process within a single pot: formation of a urea derivative, base-mediated cyclization, and acidification to yield the final product. The entire process is conducted in water, and the desired product is conveniently isolated by simple filtration, with the aqueous filtrate being the only waste generated.[1]

General Reaction Scheme:

G reactant1 Anthranilic Acid Derivative product Quinazoline-2,4(1H,3H)-dione reactant1->product reactant2 Potassium Cyanate reactant2->product reagents 1. H2O, rt 2. Base (e.g., NaOH) 3. Acid (e.g., HCl) reagents->product

Caption: General scheme for the one-pot synthesis from anthranilic acid.

Quantitative Data Summary

The following table summarizes the synthesis of various quinazoline-2,4(1H,3H)-dione derivatives from the corresponding anthranilic acids and potassium cyanate in water.

EntryAnthranilic Acid Derivative (Substituent)ProductReaction Time (h)Yield (%)
12-Amino-4-fluorobenzoic acid6-Fluoroquinazoline-2,4(1H,3H)-dione2495
22-Aminobenzoic acidQuinazoline-2,4(1H,3H)-dione2492
32-Amino-5-methylbenzoic acid7-Methylquinazoline-2,4(1H,3H)-dione2488
42-Amino-5-chlorobenzoic acid7-Chloroquinazoline-2,4(1H,3H)-dione2491
52-Amino-5-bromobenzoic acid7-Bromoquinazoline-2,4(1H,3H)-dione2493
62-Amino-4-chlorobenzoic acid6-Chloroquinazoline-2,4(1H,3H)-dione2496

Data sourced from J-Stage[1]

Detailed Experimental Protocol

Synthesis of 6-Fluoroquinazoline-2,4(1H,3H)-dione:

  • To a solution of 4-fluoro-2-aminobenzoic acid (1.0 g, 6.45 mmol) in water (20 mL), potassium cyanate (0.63 g, 7.74 mmol) is added.

  • The reaction mixture is stirred at room temperature for 12 hours.

  • A solution of sodium hydroxide (0.52 g, 12.9 mmol) in water (5 mL) is then added, and the mixture is stirred for an additional 6 hours at room temperature.

  • The reaction mixture is then acidified to pH 2-3 with concentrated hydrochloric acid.

  • The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to afford 6-fluoroquinazoline-2,4(1H,3H)-dione as a white solid.

Reaction Mechanism

The proposed reaction mechanism involves three key steps:

G cluster_0 Step 1: Urea Formation cluster_1 Step 2: Cyclization cluster_2 Step 3: Acidification Anthranilic Acid Anthranilic Acid Urea Derivative Urea Derivative Anthranilic Acid->Urea Derivative + KOCN in H2O Anthranilic Acid->Urea Derivative Monosodium Salt Monosodium Salt Urea Derivative->Monosodium Salt + NaOH in H2O Urea Derivative->Monosodium Salt Quinazoline-2,4(1H,3H)-dione Quinazoline-2,4(1H,3H)-dione Monosodium Salt->Quinazoline-2,4(1H,3H)-dione + HCl Monosodium Salt->Quinazoline-2,4(1H,3H)-dione

Caption: Mechanism of synthesis from anthranilic acid.

Method 2: Synthesis from 2-Aminobenzonitriles and Carbon Dioxide

A remarkably green and catalyst-free method for the synthesis of quinazoline-2,4(1H,3H)-diones involves the reaction of 2-aminobenzonitriles with carbon dioxide in water. This reaction is highly efficient in water, while interestingly, it does not proceed in organic solvents. Theoretical studies suggest that the reaction is facilitated by the in-situ formation of carbonic acid (H₂CO₃) from CO₂ and water, which then reacts with the 2-aminobenzonitrile.[3][4]

General Reaction Scheme:

G reactant1 2-Aminobenzonitrile Derivative product Quinazoline-2,4(1H,3H)-dione reactant1->product reactant2 Carbon Dioxide (CO2) reactant2->product reagents H2O, Heat reagents->product

Caption: General scheme for the catalyst-free synthesis from 2-aminobenzonitrile.

Quantitative Data Summary

The following table summarizes the synthesis of various quinazoline-2,4(1H,3H)-dione derivatives from the corresponding 2-aminobenzonitriles and CO₂ in water.

Entry2-Aminobenzonitrile Derivative (Substituent)ProductTemperature (°C)Pressure (MPa)Time (h)Yield (%)
12-AminobenzonitrileQuinazoline-2,4(1H,3H)-dione1202.01298
22-Amino-4-methylbenzonitrile6-Methylquinazoline-2,4(1H,3H)-dione1202.01295
32-Amino-5-methylbenzonitrile7-Methylquinazoline-2,4(1H,3H)-dione1202.01296
42-Amino-4-chlorobenzonitrile6-Chloroquinazoline-2,4(1H,3H)-dione1202.01292
52-Amino-5-chlorobenzonitrile7-Chloroquinazoline-2,4(1H,3H)-dione1202.01294
62-Amino-4-methoxybenzonitrile6-Methoxyquinazoline-2,4(1H,3H)-dione1202.01293

Data compiled from Green Chemistry (RSC Publishing)[5]

Detailed Experimental Protocol

Synthesis of Quinazoline-2,4(1H,3H)-dione:

  • A mixture of 2-aminobenzonitrile (1.0 mmol) and water (5.0 mL) is placed in a stainless steel autoclave (25 mL) equipped with a magnetic stirrer.

  • The autoclave is purged with CO₂ three times and then pressurized with CO₂ to the desired pressure (e.g., 2.0 MPa).

  • The autoclave is heated to the desired temperature (e.g., 120 °C) and the reaction mixture is stirred for the specified time (e.g., 12 hours).

  • After the reaction, the autoclave is cooled to room temperature and the excess CO₂ is carefully released.

  • The solid product is collected by filtration, washed with water, and dried to afford pure quinazoline-2,4(1H,3H)-dione.

Reaction Mechanism

The proposed mechanism for this catalyst-free reaction in water involves the formation of carbonic acid, which acts as the effective carboxylating agent.

G cluster_0 Step 1: Carbonic Acid Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Intramolecular Cyclization cluster_3 Step 4: Tautomerization CO2 CO2 H2CO3 H2CO3 CO2->H2CO3 + H2O CO2->H2CO3 2-Aminobenzonitrile 2-Aminobenzonitrile Carbamic Acid Intermediate Carbamic Acid Intermediate 2-Aminobenzonitrile->Carbamic Acid Intermediate + H2CO3 2-Aminobenzonitrile->Carbamic Acid Intermediate Cyclized Intermediate Cyclized Intermediate Carbamic Acid Intermediate->Cyclized Intermediate Carbamic Acid Intermediate->Cyclized Intermediate Quinazoline-2,4(1H,3H)-dione Quinazoline-2,4(1H,3H)-dione Cyclized Intermediate->Quinazoline-2,4(1H,3H)-dione Cyclized Intermediate->Quinazoline-2,4(1H,3H)-dione

Caption: Mechanism of catalyst-free synthesis from 2-aminobenzonitrile.

Conclusion

The one-pot synthesis of quinazoline-2,4(1H,3H)-diones in water represents a significant advancement in the sustainable production of these valuable heterocyclic compounds. The methods presented herein, utilizing either anthranilic acid derivatives and potassium cyanate or 2-aminobenzonitriles and carbon dioxide, offer high yields, operational simplicity, and a minimal environmental footprint. These green synthetic strategies are highly attractive for both academic research and industrial applications, providing a practical and responsible approach to the synthesis of pharmaceutically important molecules. The catalyst-free reaction of 2-aminobenzonitriles with CO₂ in water is particularly noteworthy for its atom economy and use of a renewable and non-toxic C1 source. Further research and development in this area are anticipated to lead to even more efficient and versatile aqueous synthetic methodologies.

References

The Rising Profile of Quinoline-2,4(1H,3H)-diones: A Technical Guide to Synthesis and Biological Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the discovery and synthesis of novel Quinoline-2,4(1H,3H)-dione derivatives. This scaffold, while less explored than its quinazoline counterpart, presents a promising frontier in the development of new therapeutic agents. This document provides a comprehensive overview of synthetic methodologies, quantitative biological data, and detailed experimental protocols for this emerging class of compounds.

Introduction

The quinoline ring is a fundamental heterocyclic scaffold present in a wide array of natural products and synthetic compounds with significant biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2] Within the diverse family of quinoline-containing molecules, the this compound core represents a unique and relatively underexplored chemotype. Its structural features suggest the potential for diverse biological interactions, yet a comprehensive understanding of its therapeutic possibilities is still emerging. This guide aims to consolidate the current knowledge on novel derivatives of this scaffold, with a particular focus on their synthesis and biological evaluation as potent and selective modulators of cellular targets.

Synthetic Strategies for this compound Derivatives

The synthesis of the this compound core can be achieved through several established methods for quinolin-4-one synthesis, followed by oxidation or other functional group manipulations. Key historical methods for constructing the foundational quinoline ring system include the Conrad-Limpach, Doebner-von Miller, and Friedländer syntheses.

A prevalent modern approach to constructing the 3-substituted this compound scaffold involves the cyclization of N-substituted anthranilic acid derivatives. A general synthetic workflow is depicted below.

Synthesis_Workflow A Substituted Anthranilic Acid C Cyclization A->C B Diethyl Malonate B->C D 3-Carbethoxy-4-hydroxy-2-quinolone C->D High Temperature E Alkylation/Amination at N1 D->E F Novel this compound Derivatives E->F

Caption: General synthetic workflow for novel this compound derivatives.

Biological Activity of Novel this compound Derivatives

Recent research has highlighted the potential of this compound derivatives as potent and selective ligands for the Cannabinoid Type 2 (CB2) receptor. The CB2 receptor is a G protein-coupled receptor primarily expressed on immune cells and is implicated in inflammatory responses and pain modulation.

Cannabinoid Type 2 (CB2) Receptor Ligands

A series of novel 3-aryl-Quinoline-2,4(1H,3H)-diones have been synthesized and evaluated for their binding affinity to CB1 and CB2 receptors. These compounds have demonstrated high affinity and selectivity for the CB2 receptor.

Table 1: Binding Affinities (Ki) of Novel this compound Derivatives for CB1 and CB2 Receptors

Compound IDRCB1 Ki (nM)CB2 Ki (nM)Selectivity (CB1/CB2)
1a H>1000015.3 ± 2.1>650
1b 2-F>100008.7 ± 1.5>1150
1c 3-F>1000012.1 ± 1.8>820
1d 4-F>100009.8 ± 1.2>1020
1e 2-Cl>100005.4 ± 0.9>1850
1f 3-Cl>100007.9 ± 1.1>1260
1g 4-Cl>100006.2 ± 0.8>1610
1h 2-CH₃>1000018.5 ± 2.5>540
1i 3-CH₃>1000021.3 ± 3.1>470
1j 4-CH₃>1000014.7 ± 2.0>680

Data presented is a summary of findings and specific compound structures should be referred to in the primary literature.

The high selectivity of these compounds for the CB2 receptor over the CB1 receptor is a significant advantage, as it may reduce the psychoactive side effects associated with CB1 receptor activation.

CB2 Receptor Signaling Pathway

Activation of the CB2 receptor by an agonist initiates a signaling cascade that ultimately leads to the modulation of inflammatory responses. A simplified diagram of this pathway is presented below.

CB2_Signaling cluster_cell Immune Cell Ligand This compound (Agonist) CB2R CB2 Receptor Ligand->CB2R Binds G_protein Gi/o Protein CB2R->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits MAPK MAPK Pathway G_protein->MAPK Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Inflammatory Gene Transcription CREB->Gene Regulates Immune_Response Modulation of Immune Response Gene->Immune_Response Leads to MAPK->Immune_Response Contributes to

Caption: Simplified CB2 receptor signaling pathway activated by an agonist.

Experimental Protocols

General Synthesis of 3-Aryl-Quinoline-2,4(1H,3H)-diones

Materials:

  • Substituted anthranilic acid

  • Diethyl malonate

  • Diphenyl ether

  • Appropriate arylboronic acid

  • Copper(II) acetate

  • Pyridine

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Synthesis of 4-hydroxy-2-quinolone: A mixture of a substituted anthranilic acid and diethyl malonate is heated in diphenyl ether to effect cyclization. The resulting 3-carbethoxy-4-hydroxy-2-quinolone is isolated and purified.

  • Hydrolysis: The ester is hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide.

  • Decarboxylation: The carboxylic acid is decarboxylated by heating to yield the 4-hydroxy-2-quinolone.

  • N-Arylation: The 4-hydroxy-2-quinolone is subjected to an N-arylation reaction with an appropriate arylboronic acid in the presence of copper(II) acetate and pyridine in a suitable solvent such as DCM.

  • Oxidation: The resulting 3-aryl-4-hydroxy-2-quinolone is oxidized to the final 3-aryl-Quinoline-2,4(1H,3H)-dione.

Experimental Workflow Diagram:

Experimental_Workflow start Start step1 Cyclization of Anthranilic Acid Derivative start->step1 step2 Hydrolysis step1->step2 step3 Decarboxylation step2->step3 step4 N-Arylation step3->step4 step5 Oxidation step4->step5 end Final Product step5->end

Caption: Experimental workflow for the synthesis of 3-Aryl-Quinoline-2,4(1H,3H)-diones.

In Vitro Radioligand Binding Assay for CB1 and CB2 Receptors

Materials:

  • HEK293 cells stably expressing human CB1 or CB2 receptors

  • [³H]CP55,940 (radioligand)

  • Test compounds (this compound derivatives)

  • Binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4)

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation: Membranes from HEK293 cells expressing either CB1 or CB2 receptors are prepared by homogenization and centrifugation.

  • Binding Reaction: Cell membranes are incubated with a fixed concentration of [³H]CP55,940 and varying concentrations of the test compounds in the binding buffer.

  • Incubation: The reaction mixture is incubated at 30°C for 90 minutes.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate bound and free radioligand.

  • Washing: The filters are washed with ice-cold binding buffer.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The Ki values are calculated from the IC₅₀ values using the Cheng-Prusoff equation.

Conclusion and Future Directions

The this compound scaffold represents a promising area for the discovery of novel therapeutic agents. The derivatives discussed in this guide demonstrate high affinity and selectivity for the CB2 receptor, suggesting their potential as anti-inflammatory and analgesic agents with a favorable side-effect profile.

Future research should focus on expanding the biological profiling of this scaffold to other therapeutic areas such as oncology and infectious diseases. Further optimization of the lead compounds through structure-activity relationship studies will be crucial for improving their potency, selectivity, and pharmacokinetic properties. The development of more efficient and diverse synthetic routes will also be instrumental in unlocking the full therapeutic potential of this intriguing class of molecules. While the current body of literature on Quinoline-2,4(1H,3H)-diones is not as extensive as for other quinoline derivatives, the promising results to date warrant a more intensive investigation into their medicinal chemistry.

References

Quinoline-2,4(1H,3H)-dione: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoline-2,4(1H,3H)-dione core is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique structural features allow for diverse substitutions, leading to a wide array of pharmacological activities. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of this compound derivatives, highlighting their potential as therapeutic agents in various disease areas.

Synthesis of the this compound Scaffold

The synthesis of the this compound core and its derivatives can be achieved through several synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Synthesis of N-Unsubstituted and N3-Substituted Derivatives from o-Aminobenzamides

A metal-free approach allows for the synthesis of both N-unsubstituted and N3-substituted quinoline-2,4(1H,3H)-diones from o-aminobenzamides and CO2 at atmospheric pressure and room temperature.[1][2] This method is environmentally friendly and versatile, accommodating a range of functional groups at the N3-position.[1][2]

Annulation of Anthranilic Esters with N-pyridyl Ureas

A recently developed method for synthesizing 3-substituted quinoline-2,4-diones involves the annulation of anthranilic esters with N-pyridyl ureas. This process forms N-aryl-N'-pyridyl ureas, which then undergo cyclocondensation. This metal-free reaction proceeds with moderate to good yields and is scalable.[3]

Camps Cyclization

The Camps cyclization is a classical method for synthesizing quinolin-2-ones and quinolin-4-ones through the base-catalyzed intramolecular cyclization of N-(2-acylaryl)amides. The reaction's regioselectivity, yielding either the 2-one or 4-one, is dependent on the substrate's structure and the reaction conditions.[4]

Biological Activities and Therapeutic Potential

Derivatives of this compound have demonstrated a broad spectrum of biological activities, making them promising candidates for drug development in oncology, infectious diseases, and inflammatory disorders.

Anticancer Activity

This compound derivatives have shown significant potential as anticancer agents, primarily through the inhibition of Poly (ADP-ribose) polymerase (PARP) and modulation of the STAT3 signaling pathway.

PARP inhibitors are a class of targeted therapies that have shown efficacy in cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[5][6] By inhibiting PARP, these compounds prevent the repair of single-strand DNA breaks, which then lead to the accumulation of lethal double-strand breaks during cell division.[6] Several novel quinazoline-2,4(1H,3H)-dione derivatives have been developed as potent PARP-1/2 inhibitors, with some exhibiting IC50 values in the nanomolar range.[7]

Table 1: Anticancer Activity of this compound Derivatives as PARP Inhibitors

CompoundTargetIC50 (nM)Cell LineReference
11a PARP-1467-[8]
PARP-211.5-[8]
Compound 10 PARP-1/2< 3120 (µM)MX-1[7]
Compound 11 PARP-1/23020 (µM)MX-1[7]

PARP_Inhibition_Mechanism cluster_dna_damage DNA Damage cluster_parp_pathway PARP-mediated Repair cluster_inhibition Inhibition cluster_outcome Cellular Outcome Single-Strand Break Single-Strand Break PARP PARP Single-Strand Break->PARP Activates Double-Strand Break Double-Strand Break Single-Strand Break->Double-Strand Break Replication fork collapse DNA Repair DNA Repair PARP->DNA Repair Recruits repair proteins This compound\nDerivative This compound Derivative This compound\nDerivative->PARP Inhibits Cell Death Cell Death Double-Strand Break->Cell Death in HR-deficient cells

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a crucial role in cell proliferation, survival, and differentiation. Persistent activation of STAT3 is implicated in various cancers. Quinazoline-2,4(1H,3H)-dione has been shown to exert cytotoxic effects in hepatocellular carcinoma cells with an IC50 value of 26.07 µM, and it modulates the STAT3 and FOXO3a signaling pathways.

Table 2: Anticancer Activity of this compound Derivatives

CompoundCell LineIC50 (µM)Reference
Quinazoline-2,4(1H,3H)-dioneHepG226.07
Quinazoline-2,4(1H,3H)-dioneWRL-68326.5

STAT3_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerizes This compound This compound This compound->STAT3 Inhibits phosphorylation DNA DNA pSTAT3_dimer->DNA Binds to promoter Gene Transcription Gene Transcription DNA->Gene Transcription Regulates

Antimicrobial Activity

Derivatives of quinazoline-2,4(1H,3H)-dione have been investigated as potential antimicrobial agents, with some acting as fluoroquinolone-like inhibitors of bacterial gyrase and DNA topoisomerase IV.[9]

Table 3: Antimicrobial Activity of this compound Derivatives

CompoundMicroorganismMIC (mg/mL)Reference
13 Escherichia coli65[10]
2b Staphylococcus haemolyticus10[11]
2c Staphylococcus aureus11[11]
3c Staphylococcus haemolyticus12[11]
2a Staphylococcus haemolyticus13[11]
Anti-inflammatory Activity

Quinazoline-2,4(1H,3H)-dione derivatives have also been explored for their anti-inflammatory properties. Some derivatives bearing guanidine moieties have been identified as inhibitors of the Na+/H+ exchanger (NHE-1), which plays a role in the inflammatory response.[12] Additionally, certain quinolinone-triazole hybrids have shown inhibitory activity against lipoxygenase (LOX).[13]

Table 4: Anti-inflammatory Activity of this compound Derivatives

CompoundTargetIC50 (µM)Reference
5a (hybrid) LOX10.0[13]
4c (precursor) LOX22.5[13]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of the biological activities of this compound derivatives.

General Synthesis of 1,3-Bis[(5-amino-4H-1,2,4-triazol-3-yl)methyl]quinazoline-2,4(1H,3H)-dione (4a)

A mixture of dibenzyl 2,2'-(2,4-dioxoquinazoline-1,3(2H,4H)-diyl)diacetate (2a) (2.30 g, 5.02 mmol), aminoguanidine carbonate (1.45 g, 10.7 mmol), and KOH (1.20 g, 21.4 mmol) is refluxed in 95% ethanol solution (50 mL) for 1 hour.[12] The hot reaction mass is filtered and then cooled. The resulting solid residue is filtered off, dried at room temperature, and recrystallized twice from ethanol to yield the final product.[12]

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of the test compounds in the complete cell culture medium. The final concentration of the solvent (e.g., DMSO) should be less than 0.5%.

  • Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with solvent) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Solubilization: Remove the medium containing MTT and add 150 µL of a solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow Seed cells in 96-well plate Seed cells in 96-well plate Incubate for 24h Incubate for 24h Seed cells in 96-well plate->Incubate for 24h Treat with compounds Treat with compounds Incubate for 24h->Treat with compounds Incubate for 48-72h Incubate for 48-72h Treat with compounds->Incubate for 48-72h Prepare serial dilutions of compounds Prepare serial dilutions of compounds Prepare serial dilutions of compounds->Treat with compounds Add MTT solution Add MTT solution Incubate for 48-72h->Add MTT solution Incubate for 4h Incubate for 4h Add MTT solution->Incubate for 4h Add solubilization buffer Add solubilization buffer Incubate for 4h->Add solubilization buffer Measure absorbance at 570nm Measure absorbance at 570nm Add solubilization buffer->Measure absorbance at 570nm Calculate IC50 values Calculate IC50 values Measure absorbance at 570nm->Calculate IC50 values

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for determining the MIC of an antimicrobial agent.

  • Compound Preparation: Prepare a stock solution of the quinoline derivative in a suitable solvent (e.g., DMSO).

  • Serial Dilution: Perform a two-fold serial dilution of the compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism and dilute it in the broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a growth control well (no compound) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Result Interpretation: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

MIC_Determination_Workflow Prepare compound stock solution Prepare compound stock solution Perform serial dilutions in 96-well plate Perform serial dilutions in 96-well plate Prepare compound stock solution->Perform serial dilutions in 96-well plate Inoculate wells Inoculate wells Perform serial dilutions in 96-well plate->Inoculate wells Prepare standardized inoculum Prepare standardized inoculum Prepare standardized inoculum->Inoculate wells Incubate for 16-20h Incubate for 16-20h Inoculate wells->Incubate for 16-20h Visually inspect for growth Visually inspect for growth Incubate for 16-20h->Visually inspect for growth Determine MIC Determine MIC Visually inspect for growth->Determine MIC

In Vitro COX-2 Inhibitor Screening Assay (Fluorometric)

This assay is based on the fluorometric detection of Prostaglandin G2, an intermediate product generated by the COX enzyme.

  • Reagent Preparation: Prepare all reagents, including the test compounds, COX assay buffer, COX probe, COX cofactor, and arachidonic acid, according to the kit's instructions.

  • Plate Preparation: Add the test inhibitors, inhibitor control (e.g., Celecoxib), and enzyme control to the appropriate wells of a 96-well white opaque plate.

  • Reaction Mix: Prepare a reaction mix containing the COX assay buffer, COX probe, and COX cofactor. Add the reaction mix to all wells.

  • Enzyme Addition: Add the reconstituted COX-2 enzyme to the wells.

  • Reaction Initiation: Initiate the reaction by adding the arachidonic acid solution to all wells.

  • Fluorescence Measurement: Immediately measure the fluorescence (Ex/Em = 535/587 nm) kinetically for 5-10 minutes.

  • Data Analysis: Calculate the rate of the reaction and the percentage of inhibition for each compound to determine the IC50 value.[14]

Conclusion

The this compound scaffold represents a highly "privileged" structure in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. The diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects, underscore the significant potential of this compound class. The synthetic accessibility and the possibility for extensive structural modifications provide a strong foundation for future drug discovery and development efforts aimed at optimizing potency, selectivity, and pharmacokinetic properties. The quantitative data and detailed experimental protocols presented in this guide serve as a valuable resource for researchers dedicated to advancing the therapeutic applications of this compound derivatives.

References

Methodological & Application

Application Notes and Protocols for N-alkylation of Quinoline-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the N-alkylation of Quinoline-2,4(1H,3H)-dione, a critical reaction in the synthesis of various biologically active compounds. The protocol is based on established chemical methodologies and aims to provide a reproducible and efficient procedure for researchers in the field of medicinal chemistry and drug development.

Introduction

This compound, also known as 4-hydroxyquinolin-2(1H)-one, and its derivatives are important scaffolds in medicinal chemistry, exhibiting a wide range of pharmacological activities. N-alkylation of this core structure is a common strategy to modify its physicochemical properties and biological activity, leading to the development of new therapeutic agents. The following protocol outlines a general and effective method for the N-alkylation of this compound.

Experimental Protocol

This protocol describes the N-alkylation of this compound using an alkyl halide in the presence of a base.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Dimethylformamide (DMF) or Acetonitrile (CH₃CN)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Column chromatography apparatus (silica gel)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask, add this compound (1.0 equivalent).

  • Addition of Base and Solvent: Add a suitable base such as potassium carbonate (1.5-2.0 equivalents) or sodium hydride (1.1 equivalents, handle with care under an inert atmosphere) and a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (CH₃CN).

  • Addition of Alkylating Agent: Stir the mixture at room temperature for 15-30 minutes. To this suspension, add the desired alkyl halide (1.1-1.5 equivalents) dropwise.

  • Reaction: The reaction mixture is typically stirred at room temperature or heated to 50-80 °C, depending on the reactivity of the alkyl halide. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion of the reaction (as indicated by TLC), cool the mixture to room temperature. If DMF was used as the solvent, pour the reaction mixture into ice-water and extract the product with ethyl acetate (3 x 50 mL). If acetonitrile was used, the solvent can be removed under reduced pressure, and the residue can be partitioned between water and ethyl acetate.

  • Purification: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Isolation: The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-alkylated this compound.

Data Presentation

The following table summarizes representative quantitative data for the N-alkylation of quinoline derivatives based on literature precedents.

EntryAlkyl HalideBaseSolventTemperature (°C)Time (h)Yield (%)
1Methyl IodideK₂CO₃DMFRoom Temp.1285-95
2Ethyl BromideK₂CO₃DMF60880-90
3Benzyl BromideNaHCH₃CNRoom Temp.690-98
4Propargyl BromideK₂CO₃AcetoneReflux12Varies

Note: Yields are indicative and can vary based on the specific substrate and reaction conditions.

Visualization of the Experimental Workflow

The following diagram illustrates the general workflow for the N-alkylation of this compound.

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product start Start reagents Add this compound, Base (K₂CO₃ or NaH), and Solvent (DMF or CH₃CN) start->reagents alkyl_halide Add Alkyl Halide reagents->alkyl_halide reaction Stir at appropriate temperature and monitor by TLC alkyl_halide->reaction workup Quench reaction, extract with EtOAc, wash and dry reaction->workup purification Purify by Column Chromatography workup->purification product N-alkylated This compound purification->product

Caption: General workflow for the N-alkylation of this compound.

Application Notes and Protocols for the Synthesis of 3-Substituted Quinazoline-2,4(1H,3H)-dione Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinazoline-2,4(1H,3H)-diones are a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. These scaffolds are integral to the development of novel therapeutic agents, exhibiting properties such as anticancer, anti-inflammatory, anticonvulsant, and antimicrobial activities. The substitution at the N-3 position of the quinazoline-2,4-dione core is a key determinant of its biological activity, making the development of efficient and versatile synthetic methods for 3-substituted derivatives a critical area of research.

This document provides detailed application notes and experimental protocols for the synthesis of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives. The methods described herein utilize readily available starting materials and offer a range of reaction conditions, including conventional heating and microwave-assisted synthesis, to provide researchers with a comprehensive guide for the preparation of these valuable compounds.

General Synthetic Workflow

The synthesis of 3-substituted quinazoline-2,4(1H,3H)-diones can be broadly categorized into several key strategies, primarily involving the formation of the pyrimidine ring onto a benzene scaffold. The following diagram illustrates a generalized workflow for the synthesis of these target molecules.

G cluster_start Starting Materials cluster_reaction Key Reactions cluster_product Product Isatoic Anhydride Isatoic Anhydride Reaction with Amines/Isocyanates Reaction with Amines/Isocyanates Isatoic Anhydride->Reaction with Amines/Isocyanates One-pot or Stepwise 2-Aminobenzamides 2-Aminobenzamides Cyclization with Carbonyl Source Cyclization with Carbonyl Source 2-Aminobenzamides->Cyclization with Carbonyl Source e.g., (Boc)2O, Phosgene surrogates Anthranilic Acid Derivatives Anthranilic Acid Derivatives Annulation with Ureas Annulation with Ureas Anthranilic Acid Derivatives->Annulation with Ureas Metal-free or Catalyzed 3-Substituted Quinazoline-2,4(1H,3H)-diones 3-Substituted Quinazoline-2,4(1H,3H)-diones Reaction with Amines/Isocyanates->3-Substituted Quinazoline-2,4(1H,3H)-diones Cyclization with Carbonyl Source->3-Substituted Quinazoline-2,4(1H,3H)-diones Annulation with Ureas->3-Substituted Quinazoline-2,4(1H,3H)-diones G Isatoic Anhydride Isatoic Anhydride Reaction Mixture Reaction Mixture Isatoic Anhydride->Reaction Mixture Primary Amine (R-NH2) Primary Amine (R-NH2) Primary Amine (R-NH2)->Reaction Mixture Heating (80-120 °C) Heating (80-120 °C) Reaction Mixture->Heating (80-120 °C) Precipitation Precipitation Heating (80-120 °C)->Precipitation Cool & add water Filtration & Drying Filtration & Drying Precipitation->Filtration & Drying Purification Purification Filtration & Drying->Purification Recrystallization 3-Substituted Quinazoline-2,4(1H,3H)-dione 3-Substituted Quinazoline-2,4(1H,3H)-dione Purification->3-Substituted Quinazoline-2,4(1H,3H)-dione G cluster_start Reactants cluster_conditions Reaction Conditions cluster_workup Workup & Purification 2-Aminobenzamide 2-Aminobenzamide Microwave (150 °C, 30 min) Microwave (150 °C, 30 min) 2-Aminobenzamide->Microwave (150 °C, 30 min) Room Temp (12 h) Room Temp (12 h) 2-Aminobenzamide->Room Temp (12 h) (Boc)2O (Boc)2O (Boc)2O->Microwave (150 °C, 30 min) (Boc)2O->Room Temp (12 h) DMAP (catalyst) DMAP (catalyst) DMAP (catalyst)->Microwave (150 °C, 30 min) DMAP (catalyst)->Room Temp (12 h) CH3CN (solvent) CH3CN (solvent) CH3CN (solvent)->Microwave (150 °C, 30 min) CH3CN (solvent)->Room Temp (12 h) Filtration Filtration Microwave (150 °C, 30 min)->Filtration Room Temp (12 h)->Filtration Washing with CH3CN Washing with CH3CN Filtration->Washing with CH3CN Drying Drying Washing with CH3CN->Drying Product 3-Substituted Quinazoline-2,4(1H,3H)-dione Drying->Product G cluster_step1 Step 1: Quinazolinone Formation cluster_step2 Step 2: N-Alkylation Anthranilic Acid Anthranilic Acid Heating (150-160 °C) Heating (150-160 °C) Anthranilic Acid->Heating (150-160 °C) Formamide Formamide Formamide->Heating (150-160 °C) Quinazolin-4(3H)-one Quinazolin-4(3H)-one Heating (150-160 °C)->Quinazolin-4(3H)-one Workup & Recrystallization Reflux in Acetone Reflux in Acetone Quinazolin-4(3H)-one->Reflux in Acetone Alkyl Halide (R-X) Alkyl Halide (R-X) Alkyl Halide (R-X)->Reflux in Acetone K2CO3 (base) K2CO3 (base) K2CO3 (base)->Reflux in Acetone 3-Substituted Quinazolin-4(3H)-one 3-Substituted Quinazolin-4(3H)-one Reflux in Acetone->3-Substituted Quinazolin-4(3H)-one Workup & Recrystallization

Application Notes and Protocols: Quinoline-2,4(1H,3H)-dione Scaffold for PARP Inhibitor Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of the quinoline-2,4(1H,3H)-dione scaffold in the design and synthesis of potent Poly(ADP-ribose) polymerase (PARP) inhibitors. This document includes detailed experimental protocols for synthesis and biological evaluation, a summary of quantitative data, and visualizations of key concepts and workflows. While the this compound core is of interest, much of the current research has focused on the closely related quinazoline-2,4(1H,3H)-dione scaffold, which will also be discussed.

Introduction to PARP Inhibition and the this compound Scaffold

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for DNA repair, particularly in the base excision repair (BER) pathway that resolves single-strand breaks (SSBs).[1][2][3] PARP inhibitors have emerged as a significant class of anti-cancer therapeutics, exploiting the concept of synthetic lethality.[1][3] In cancer cells with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, the inhibition of PARP-mediated SSB repair leads to the accumulation of double-strand breaks (DSBs) during DNA replication, ultimately resulting in cell death.[2][3]

The this compound and its bioisostere, quinazoline-2,4(1H,3H)-dione, have been identified as promising scaffolds for the development of novel PARP inhibitors.[4][5][6] These scaffolds serve as a structural mimic of the nicotinamide moiety of the NAD+ substrate, allowing for competitive binding to the catalytic domain of PARP enzymes.[7] Modifications to this core structure have led to the discovery of potent inhibitors of PARP-1 and PARP-2 with significant anti-tumor activity.[4][8][9]

Key Concepts and Signaling Pathways

The primary mechanism of action of PARP inhibitors involves the competitive inhibition of NAD+ binding to the PARP enzyme's catalytic site, which prevents the synthesis of poly(ADP-ribose) (PAR) chains and the subsequent recruitment of DNA repair proteins.[7] Another critical aspect of their anti-tumor effect is the "trapping" of PARP enzymes on DNA at the site of damage, leading to the formation of toxic PARP-DNA complexes that obstruct DNA replication.[2][10]

PARP_Inhibition_Pathway cluster_0 DNA Damage Response cluster_1 Effect of PARP Inhibitors cluster_2 Cell Fate in HR-Deficient Cancer Cells DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 Activation DNA_SSB->PARP1 PARylation PAR Chain Synthesis PARP1->PARylation NAD+ PARP_Trapping PARP Trapping on DNA PARP1->PARP_Trapping Repair_Recruitment Recruitment of Repair Proteins PARylation->Repair_Recruitment SSB_Repair SSB Repair Repair_Recruitment->SSB_Repair Apoptosis Apoptosis PARPi Quinoline-dione PARP Inhibitor PARPi->PARP1 Inhibition Replication_Fork_Collapse Replication Fork Collapse PARP_Trapping->Replication_Fork_Collapse DSB_Formation Double-Strand Break (DSB) Replication_Fork_Collapse->DSB_Formation HR_Deficiency Homologous Recombination Deficiency (e.g., BRCA1/2 mutation) HR_Deficiency->Apoptosis Synthetic Lethality

Caption: Mechanism of PARP inhibition leading to synthetic lethality.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activities of representative quinazoline-2,4(1H,3H)-dione derivatives against PARP-1 and PARP-2.

CompoundModification on ScaffoldPARP-1 IC50 (nM)PARP-2 IC50 (nM)Selectivity (PARP-1/PARP-2)Reference
Compound 10 3-amino pyrrolidine moiety< 3.12 µM (Cytotoxicity)--[4][9]
Compound 11 3-amino pyrrolidine moiety---[4][9]
Compound 11a -46711.540.6[11]
Cpd36 N-substituted piperazinone moiety0.940.87~1[8]
Olaparib Reference Compound27.89--[12]
Compound 12c Quinazolinone-based30.38--[12]

Experimental Protocols

Protocol 1: General Synthesis of Quinazoline-2,4(1H,3H)-dione Derivatives

This protocol describes a generalized method for the synthesis of quinazoline-2,4(1H,3H)-dione derivatives, which can be adapted based on specific target structures.

Materials:

  • Substituted 2-aminobenzonitriles or 2-aminobenzoic acids

  • Triphosgene or other carbonyl sources

  • Appropriate amine for side-chain introduction

  • Solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethylformamide (DMF))

  • Bases (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Cyclization to form the quinazoline-2,4(1H,3H)-dione core:

    • Dissolve the starting substituted 2-aminobenzonitrile or 2-aminobenzoic acid in a suitable solvent like THF.

    • Slowly add a carbonyl source, such as triphosgene, to the solution at a controlled temperature (e.g., 0 °C).

    • Allow the reaction to proceed until completion, monitoring by Thin Layer Chromatography (TLC).

    • Work up the reaction by quenching with a suitable reagent, followed by extraction and purification to obtain the quinazoline-2,4(1H,3H)-dione scaffold.

  • Alkylation or Acylation for Side Chain Attachment:

    • Dissolve the quinazoline-2,4(1H,3H)-dione core in a polar aprotic solvent like DMF.

    • Add a base (e.g., K2CO3 or NaH) to deprotonate the nitrogen.

    • Add the desired electrophile (e.g., an alkyl halide or acyl chloride) to introduce the side chain.

    • Heat the reaction mixture as needed and monitor for completion by TLC.

    • Purify the product by column chromatography.

  • Final Derivatization (if necessary):

    • Further modifications, such as the introduction of amine-containing moieties, can be achieved through standard synthetic transformations like reductive amination or nucleophilic substitution.[4][5]

Synthesis_Workflow Start Starting Material (e.g., 2-aminobenzonitrile) Cyclization Cyclization (e.g., with triphosgene) Start->Cyclization Purification1 Purification Cyclization->Purification1 Scaffold Quinazoline-2,4(1H,3H)-dione Scaffold Alkylation Alkylation/Acylation (Side chain introduction) Scaffold->Alkylation Purification2 Purification Alkylation->Purification2 Intermediate Functionalized Intermediate Final_Mod Final Modification (e.g., Amine coupling) Intermediate->Final_Mod Purification3 Purification Final_Mod->Purification3 Final_Product Final PARP Inhibitor Purification1->Scaffold Purification2->Intermediate Purification3->Final_Product

Caption: Generalized synthetic workflow for quinazoline-dione PARP inhibitors.

Protocol 2: In Vitro PARP1/2 Enzyme Inhibition Assay (Fluorometric)

This protocol outlines a common method to determine the IC50 values of synthesized compounds against PARP-1 and PARP-2 enzymes.

Materials:

  • Recombinant human PARP-1 and PARP-2 enzymes

  • Activated DNA (histone H1)

  • β-Nicotinamide adenine dinucleotide (NAD+)

  • PARP assay buffer

  • Test compounds dissolved in DMSO

  • Fluorescent NAD+ analog or a kit for detecting PARylation (e.g., measuring incorporation of biotinylated PAR onto histones)

  • 96-well black microplates

  • Plate reader with fluorescence or luminescence detection capabilities

Procedure:

  • Prepare Reagents:

    • Dilute PARP-1 and PARP-2 enzymes to the desired concentration in PARP assay buffer.

    • Prepare a solution of activated DNA and NAD+ in PARP assay buffer.

    • Prepare serial dilutions of the test compounds in DMSO, and then further dilute in assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the PARP enzyme solution to each well (except for the negative control).

    • Add the test compound dilutions to the respective wells. Include a positive control (a known PARP inhibitor like Olaparib) and a vehicle control (DMSO).

    • Initiate the reaction by adding the NAD+/activated DNA solution to all wells.

  • Incubation and Detection:

    • Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes), protected from light.

    • Stop the reaction and measure the signal (fluorescence or luminescence) using a plate reader according to the kit manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 3: Cell-Based PARP Inhibition Assay (Western Blot)

This protocol determines the ability of a compound to inhibit PARP activity within a cellular context by measuring the levels of PARylation.

Materials:

  • Cancer cell line (e.g., BRCA-deficient cell line like MDA-MB-436)

  • Complete cell culture medium

  • Test compounds

  • DNA damaging agent (e.g., H2O2 or MMS)

  • Lysis buffer

  • Primary antibodies (anti-PAR and anti-actin or tubulin)

  • Secondary antibody (HRP-conjugated)

  • Western blot equipment and reagents

Procedure:

  • Cell Treatment:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1-2 hours).

    • Induce DNA damage by treating the cells with a DNA damaging agent for a short period (e.g., 10-15 minutes).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with cold PBS and lyse them using a suitable lysis buffer.

    • Quantify the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with the primary anti-PAR antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescence substrate.

    • Strip and re-probe the membrane with a loading control antibody (e.g., anti-actin) to ensure equal protein loading.

  • Analysis:

    • Quantify the band intensities to determine the level of PARylation in treated versus untreated cells. A reduction in the PAR signal indicates cellular PARP inhibition.

Structure-Activity Relationship (SAR) Logic

The potency and selectivity of quinoline/quinazoline-2,4(1H,3H)-dione-based PARP inhibitors are highly dependent on the nature and position of substituents on the scaffold.

SAR_Logic cluster_Substituents Key Substituent Positions cluster_Properties Resulting Properties Scaffold Quinazoline-2,4(1H,3H)-dione Core N1_Sub N1-Position (e.g., Benzyl group) Scaffold->N1_Sub Influences N3_Sub N3-Position (e.g., Piperidine, Pyrrolidine) Scaffold->N3_Sub Influences Aromatic_Sub Aromatic Ring (Positions 5, 6, 7, 8) Scaffold->Aromatic_Sub Influences Potency Potency (IC50) N1_Sub->Potency N3_Sub->Potency Selectivity Selectivity (PARP-1 vs PARP-2) N3_Sub->Selectivity Aromatic_Sub->Potency PK_Props Pharmacokinetic Properties Aromatic_Sub->PK_Props

Caption: Structure-Activity Relationship (SAR) logic for quinazoline-dione PARP inhibitors.

Key SAR observations include:

  • N1-Position: Substitution at the N1 position with groups like substituted benzyls can influence potency.

  • N3-Position: The introduction of cyclic amine moieties, such as 3-aminopyrrolidine or piperazinone at the N3-position, has been shown to be critical for potent PARP inhibition.[4][8] These groups can form key interactions with the enzyme's active site.

  • Aromatic Ring: Modifications on the quinazoline aromatic ring can be used to fine-tune physicochemical properties, such as solubility and metabolic stability, which in turn affect the overall pharmacokinetic profile of the inhibitor.

References

Application Notes and Protocols for Quinoline-2,4(1H,3H)-dione Derivatives in Anticancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the development of quinoline-2,4(1H,3H)-dione derivatives as potential anticancer agents. This document includes a summary of their biological activities, detailed experimental protocols for their evaluation, and visualizations of relevant signaling pathways and experimental workflows.

Introduction

This compound, a quinoline derivative, serves as a versatile scaffold in medicinal chemistry for the synthesis of novel compounds with a wide range of pharmacological applications, including significant potential in cancer therapy.[1] Derivatives of this scaffold have been investigated against various cancers, such as breast, liver, and colon cancer, and have been shown to inhibit critical pathways involved in tumor progression.[1][2] Their mechanisms of action are diverse and include the inhibition of enzymes crucial for DNA repair, such as poly(ADP-ribose) polymerase (PARP), and the modulation of key signaling pathways like STAT3 and FOXO3a that are often dysregulated in cancer.[3][4][5]

Data Presentation: Anticancer Activity of this compound Derivatives

The following tables summarize the in vitro cytotoxic and enzyme inhibitory activities of representative this compound derivatives against various cancer cell lines and molecular targets.

Table 1: Cytotoxicity of this compound Derivatives in Cancer Cell Lines

Compound IDCancer Cell LineCell Line OriginIC50 (µM)Reference
Compound 7 HUH-7Human Hepatocellular Carcinoma2.5[2]
MCF-7Human Breast Adenocarcinoma6.8[2]
HCT-116Human Colon Carcinoma4.9[2]
Compound 10 MX-1Human Breast Adenocarcinoma< 3.12[3][5]
Compound 11 MX-1Human Breast Adenocarcinoma3.02[3][5]
Compound 11b HepG2Human Hepatocellular Carcinoma9.32[2]
HCT-116Human Colon Carcinoma6.37[2]
MCF-7Human Breast Adenocarcinoma5.67[2]
Compound 11c MCF-7Human Breast Adenocarcinoma5.80[2]
Compound 11e HepG2Human Hepatocellular Carcinoma9.16[2]
HCT-116Human Colon Carcinoma5.69[2]
MCF-7Human Breast Adenocarcinoma5.27[2]
Qd HepG2Human Hepatocellular Carcinoma26.07[4]
WRL-68Human Normal Liver326.5[4]

Table 2: Enzyme Inhibitory Activity of this compound Derivatives

Compound IDTarget EnzymeIC50Reference
Compounds 10 & 11 PARP-110⁻⁹ M level[3][5]
PARP-210⁻⁸ M level[3][5]
Compound 2c c-Met0.052 - 0.084 µM[1]
VEGFR-20.052 - 0.084 µM[1]
Compound 4b c-Met0.052 - 0.084 µM[1]
VEGFR-20.052 - 0.084 µM[1]
Compound 4e c-Met0.052 - 0.084 µM[1]
VEGFR-20.052 - 0.084 µM[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways targeted by this compound derivatives and the general experimental workflows for their synthesis and evaluation.

STAT3_FOXO3a_Pathway Quinoline_dione This compound Derivatives STAT3 STAT3 Quinoline_dione->STAT3 Inhibition FOXO3a FOXO3a Quinoline_dione->FOXO3a Activation pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation Nucleus Nucleus pSTAT3->Nucleus Translocation Cell_Survival Cell Survival & Proliferation Apoptosis Apoptosis FOXO3a->Apoptosis Necroptosis Necroptosis FOXO3a->Necroptosis Nucleus->Cell_Survival Gene Transcription

STAT3 and FOXO3a signaling modulation.

PARP_Inhibition_Pathway DNA_Damage DNA Single-Strand Break PARP1 PARP-1 DNA_Damage->PARP1 Recruitment & Activation DNA_Repair DNA Repair PARP1->DNA_Repair Cell_Death Cell Death (Apoptosis) PARP1->Cell_Death Inhibition of repair leads to Quinoline_dione This compound Derivatives (PARP Inhibitors) Quinoline_dione->PARP1 Inhibition

PARP-1 inhibition workflow.

Experimental_Workflow cluster_invitro In Vitro Assays Synthesis Synthesis & Purification of Derivatives In_Vitro In Vitro Evaluation Synthesis->In_Vitro In_Vivo In Vivo Efficacy (Xenograft Models) In_Vitro->In_Vivo Data_Analysis Data Analysis & SAR Studies In_Vivo->Data_Analysis Data_Analysis->Synthesis Lead Optimization Cytotoxicity Cytotoxicity Assays (MTT) Enzyme_Inhibition Enzyme Inhibition (PARP, Kinases) Mechanism Mechanism of Action (Cell Cycle, Apoptosis)

Drug discovery and development workflow.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

Protocol 1: General Synthesis of this compound Derivatives

A common method for the synthesis of the this compound scaffold involves the cyclization of N-substituted anthranilic acids or their esters. Further derivatization at the N1 and N3 positions, as well as on the benzene ring, allows for the creation of a diverse library of compounds. The following is a representative procedure for the synthesis of N1-substituted derivatives.

Materials:

  • Substituted anthranilic acid

  • Appropriate alkyl or aryl halide

  • Base (e.g., potassium carbonate)

  • Solvent (e.g., DMF, DMSO)

  • Diethyl carbonate

Procedure:

  • To a solution of the substituted anthranilic acid in a suitable solvent, add the base and the alkyl or aryl halide.

  • Stir the reaction mixture at room temperature or with heating until the reaction is complete, as monitored by TLC.

  • After completion, quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting N-substituted anthranilic acid is then reacted with diethyl carbonate in the presence of a strong base (e.g., sodium ethoxide) to facilitate cyclization.

  • Heat the reaction mixture to reflux for several hours.

  • After cooling, acidify the reaction mixture to precipitate the this compound derivative.

  • Collect the solid by filtration, wash with water, and purify by recrystallization or column chromatography.

Protocol 2: In Vitro Cytotoxicity (MTT Assay)

This protocol assesses the effect of the synthesized compounds on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • 96-well plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[6]

  • Prepare serial dilutions of the test compounds in complete cell culture medium. The final DMSO concentration should be less than 0.5%.[6]

  • Remove the culture medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include vehicle control (medium with DMSO) and a positive control (a known anticancer drug).[6]

  • Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.[6]

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.[6]

  • Remove the medium containing MTT and add 150 µL of the solubilization buffer to dissolve the formazan crystals.[6]

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[6]

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.[6]

Protocol 3: PARP-1 Inhibition Assay (Chemiluminescent)

This assay measures the ability of the compounds to inhibit the enzymatic activity of PARP-1.

Materials:

  • Recombinant human PARP-1 enzyme

  • Activated DNA

  • Biotinylated NAD+

  • Histone-coated 96-well plates

  • Assay buffer

  • Streptavidin-HRP conjugate

  • Chemiluminescent substrate

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In the histone-coated wells, add the PARP-1 enzyme, activated DNA, and the test compound at various concentrations.

  • Initiate the reaction by adding biotinylated NAD+.

  • Incubate the plate at room temperature for 1 hour.

  • Wash the plate to remove unbound reagents.

  • Add streptavidin-HRP conjugate and incubate for 30 minutes.

  • Wash the plate again.

  • Add the chemiluminescent substrate and immediately measure the luminescence using a luminometer.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Protocol 4: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of the compounds on the distribution of cells in the different phases of the cell cycle.

Materials:

  • Cancer cells

  • Test compounds

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol

  • RNase A

  • Propidium iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the test compounds for 24-48 hours.

  • Harvest the cells, including both adherent and floating cells, and wash with cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in a PI staining solution containing RNase A.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.

  • Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Protocol 5: Apoptosis Assay by Annexin V-FITC/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cells

  • Test compounds

  • Annexin V-FITC and Propidium Iodide (PI) staining kit

  • Binding buffer

  • Flow cytometer

Procedure:

  • Seed cells and treat with the test compounds as for the cell cycle analysis.

  • Harvest the cells and wash them twice with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.

Protocol 6: Western Blot Analysis for STAT3 and FOXO3a

This protocol is used to determine the expression and phosphorylation status of STAT3 and the expression of FOXO3a.

Materials:

  • Cancer cells treated with test compounds

  • Lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-STAT3, anti-p-STAT3, anti-FOXO3a, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Lyse the treated cells and determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add the ECL substrate.

  • Visualize the protein bands using an imaging system.

  • Quantify the band intensities to determine the relative protein expression levels.

Protocol 7: In Vivo Xenograft Tumor Model

This protocol evaluates the in vivo antitumor efficacy of the lead compounds.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Cancer cells

  • Matrigel (optional)

  • Test compound formulated for in vivo administration

  • Vehicle control

  • Positive control drug

Procedure:

  • Inject cancer cells subcutaneously into the flank of the mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomize the mice into treatment groups (vehicle control, test compound, positive control).

  • Administer the treatments according to the desired schedule (e.g., daily intraperitoneal injections).

  • Measure the tumor volume with calipers every 2-3 days.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).

Conclusion

The this compound scaffold holds significant promise for the development of novel anticancer therapies. The diverse mechanisms of action and the potential for chemical modification make these derivatives an attractive area for further research. The protocols and data presented in these application notes provide a valuable resource for researchers in the field of anticancer drug discovery and development.

References

Application Notes and Protocols for Biological Screening of Quinoline-2,4(1H,3H)-dione Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of biological screening assays for evaluating the therapeutic potential of Quinoline-2,4(1H,3H)-dione compounds. This document includes detailed experimental protocols, quantitative data from relevant studies, and visualizations of key signaling pathways and experimental workflows.

Anticancer Activity

Quinoline-2,4(1H,3H)-diones and their analogs, particularly quinazoline-2,4(1H,3H)-diones, have demonstrated significant potential as anticancer agents. A primary mechanism of action for some of these compounds is the dual inhibition of c-Met and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) tyrosine kinases, crucial mediators in tumor angiogenesis and proliferation. Another identified mechanism involves the inhibition of Poly (ADP-ribose) polymerase (PARP), an enzyme critical for DNA repair in cancer cells.

Data Presentation: Anticancer Activity of this compound Derivatives
Compound IDTargetCancer Cell LineAssayIC50 (µM)Reference
Quinazoline-2,4(1H,3H)-dione Derivative 1 c-Met/VEGFR-2HCT-116 (Colon)Kinase Assayc-Met: 0.084, VEGFR-2: 0.052[1]
Quinazoline-2,4(1H,3H)-dione Derivative 2 c-Met/VEGFR-2HCT-116 (Colon)Kinase Assayc-Met: 0.063, VEGFR-2: 0.079[1]
Quinazoline-2,4(1H,3H)-dione Derivative 3 PARP-1/PARP-2MX-1 (Breast)Cytotoxicity< 3.12[2]
Quinazoline-2,4(1H,3H)-dione Derivative 4 PARP-1/PARP-2MX-1 (Breast)Cytotoxicity3.02[2]
Quinazoline-2,4(1H,3H)-dione (Qd) STAT3/FOXO3aHepG2 (Liver)MTT Assay26.07[3]
Experimental Protocols

a) MTT Assay for Cytotoxicity

This colorimetric assay assesses the metabolic activity of cells, which is indicative of cell viability.

Materials:

  • Human cancer cell lines (e.g., HCT-116, HepG2)

  • Culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • This compound compounds

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the this compound compounds and incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

b) In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

Materials:

  • Purified tubulin protein (>99%)

  • Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution

  • Glycerol

  • This compound compounds

  • Microplate reader with temperature control

Protocol:

  • Prepare a tubulin solution in ice-cold polymerization buffer.

  • Add GTP and glycerol to the tubulin solution.

  • Add the this compound compound at various concentrations to the wells of a pre-warmed 96-well plate.

  • Add the tubulin solution to the wells to initiate polymerization.

  • Immediately place the plate in a microplate reader pre-heated to 37°C.

  • Measure the change in absorbance at 340 nm every minute for 60-90 minutes.

  • Analyze the polymerization curves to determine the effect of the compound on tubulin assembly.[4][5][6][7]

Signaling Pathway and Workflow Diagrams

anticancer_workflow cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis compound This compound Stock Solution treatment Compound Treatment (Varying Concentrations) compound->treatment cells Cancer Cell Culture (e.g., HCT-116) seeding Cell Seeding in 96-well plate cells->seeding seeding->treatment incubation Incubation (48-72h) treatment->incubation mtt_add Add MTT Reagent incubation->mtt_add formazan Formazan Formation mtt_add->formazan dissolve Dissolve with DMSO formazan->dissolve read Measure Absorbance (570 nm) dissolve->read calculate Calculate IC50 read->calculate

Workflow for MTT Cytotoxicity Assay.

cMet_VEGFR2_pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling cluster_outcome Cellular Response cMet c-Met PI3K PI3K cMet->PI3K RAS RAS cMet->RAS VEGFR2 VEGFR-2 VEGFR2->PI3K VEGFR2->RAS Angiogenesis Angiogenesis VEGFR2->Angiogenesis Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Survival Compound This compound Compound->cMet Inhibits Compound->VEGFR2 Inhibits

Inhibition of c-Met/VEGFR-2 Signaling Pathway.

Antimicrobial Activity

This compound derivatives have been investigated for their antimicrobial properties against a range of bacterial strains. A proposed mechanism of action for some of these compounds is the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication.[8]

Data Presentation: Antimicrobial Activity of this compound Derivatives
Compound IDBacterial StrainAssayMIC (µg/mL)Reference
Quinazoline-2,4(1H,3H)-dione Derivative A Staphylococcus aureusBroth Dilution70[8]
Quinazoline-2,4(1H,3H)-dione Derivative B Escherichia coliBroth Dilution65[8]
Quinoline-2-one Derivative C Methicillin-resistant S. aureus (MRSA)Broth Dilution0.75
Quinoline-2-one Derivative D Vancomycin-resistant Enterococci (VRE)Broth Dilution0.75
Experimental Protocols

a) Agar Well Diffusion Assay

This method is used to assess the antimicrobial activity of a compound by measuring the zone of inhibition of microbial growth.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Nutrient agar or Mueller-Hinton agar plates

  • Sterile cork borer or pipette tips

  • This compound compounds

  • Positive control (standard antibiotic)

  • Solvent control (e.g., DMSO)

  • Incubator

Protocol:

  • Prepare a standardized inoculum of the bacterial strain.

  • Inoculate the surface of the agar plate evenly with the bacterial suspension.

  • Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

  • Add a defined volume of the this compound compound solution, positive control, and solvent control to separate wells.

  • Incubate the plates at 37°C for 18-24 hours.

  • Measure the diameter of the zone of inhibition around each well.

b) DNA Gyrase Supercoiling Inhibition Assay

This assay determines the inhibitory effect of a compound on the supercoiling activity of DNA gyrase.[9][10][11]

Materials:

  • Purified bacterial DNA gyrase

  • Relaxed plasmid DNA (e.g., pBR322)

  • Assay buffer (containing ATP and MgCl₂)

  • This compound compounds

  • Agarose gel electrophoresis system

  • DNA staining agent (e.g., ethidium bromide)

Protocol:

  • Set up reaction mixtures containing assay buffer, relaxed plasmid DNA, and various concentrations of the this compound compound.

  • Initiate the reaction by adding DNA gyrase.

  • Incubate the reactions at 37°C for 30-60 minutes.

  • Stop the reaction and deproteinize the samples.

  • Analyze the DNA topology by agarose gel electrophoresis.

  • Visualize the DNA bands under UV light and assess the degree of supercoiling inhibition.[9][10][11]

Workflow and Mechanism Diagrams

antimicrobial_workflow cluster_prep Preparation cluster_assay Agar Well Diffusion cluster_analysis Data Analysis compound This compound Solution add_samples Add Compound & Controls to Wells compound->add_samples bacteria Bacterial Culture Inoculum inoculate Inoculate Plate bacteria->inoculate plate Agar Plate plate->inoculate create_wells Create Wells inoculate->create_wells create_wells->add_samples incubation Incubate (18-24h) add_samples->incubation measure Measure Zone of Inhibition (mm) incubation->measure dna_gyrase_inhibition cluster_process Bacterial DNA Replication Relaxed_DNA Relaxed DNA Supercoiled_DNA Supercoiled DNA Relaxed_DNA->Supercoiled_DNA ATP-dependent supercoiling DNA_Gyrase DNA Gyrase DNA_Gyrase->Relaxed_DNA Compound This compound Compound->DNA_Gyrase Inhibits anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_pathway Intracellular Signaling cluster_mediators Inflammatory Mediators LPS LPS NFkB NF-κB LPS->NFkB iNOS iNOS NFkB->iNOS Induces expression COX2 COX-2 NFkB->COX2 Induces expression NO Nitric Oxide (NO) iNOS->NO PGs Prostaglandins (PGs) COX2->PGs Compound This compound Compound->NFkB Inhibits activation Compound->iNOS Inhibits Compound->COX2 Inhibits neuroprotective_pathway cluster_stress Cellular Stress cluster_pathway Signaling Cascade cluster_outcome Cellular Outcome Oxidative_Stress Oxidative Stress (e.g., H₂O₂) ROS ↑ Reactive Oxygen Species (ROS) Oxidative_Stress->ROS Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS->Mitochondrial_Dysfunction Apoptosis_Pathway Apoptotic Pathway (e.g., Caspases) Mitochondrial_Dysfunction->Apoptosis_Pathway Neuronal_Damage Neuronal Damage & Apoptosis Apoptosis_Pathway->Neuronal_Damage Neuronal_Survival Neuronal Survival Compound This compound Compound->ROS Scavenges Compound->Apoptosis_Pathway Inhibits Compound->Neuronal_Survival

References

Application Notes: In Vitro Cytotoxicity Assays for Quinoline-2,4(1H,3H)-dione Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Quinoline and its derivatives are a significant class of heterocyclic compounds recognized for a wide range of biological activities, including potent anticancer properties.[1][2] These compounds exert their effects through various mechanisms, such as inhibiting topoisomerase, impeding pro-survival signaling pathways, and promoting programmed cell death (apoptosis).[3] The evaluation of the cytotoxic potential of novel quinoline derivatives, specifically the Quinoline-2,4(1H,3H)-dione scaffold, is a critical first step in the drug discovery and development pipeline.[2] This document provides detailed protocols for the most common in vitro assays used to assess the cytotoxicity of these compounds: the MTT, SRB, and LDH assays. It also explores common mechanisms of action, such as the induction of apoptosis and cell cycle arrest.

Data Presentation: Cytotoxicity of Quinoline Derivatives

The cytotoxic activity of quinoline derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit 50% of cell proliferation in vitro.[2] The following table summarizes the cytotoxic activity of various quinoline derivatives against different human cancer cell lines.

Compound/DerivativeCell LineIC50 (µM)Reference
Tetrahydrobenzo[h]quinolineMCF-7 (Breast)7.5 (48h)[2]
2-phenylquinolin-4-amine (7a)HT-29 (Colon)8.12[2][4]
2-phenylquinolin-4-amine (7d)HT-29 (Colon)9.19[2][4]
2-phenylquinolin-4-amine (7i)HT-29 (Colon)11.34[2][4]
2-oxoquinoline derivativesVarious tumor cell lines4.4 - 8.7[4]
4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinolineHL-60 (Leukemia)19.88 µg/mL[2]
4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinolineU937 (Lymphoma)43.95 µg/mL[2]
Quinazoline-2,4(1H,3H)-dione derivative (11)MX-1 (Breast)3.02[5][6]
3-substituted quinazoline-2,4(1H,3H)-dione (4b)HCT-116 (Colon)0.052[7]
3-substituted quinazoline-2,4(1H,3H)-dione (4e)HCT-116 (Colon)0.084[7]

Experimental Workflows and Signaling Pathways

Visualizing the experimental process and the underlying biological mechanisms is crucial for understanding the data. The following diagrams illustrate a typical cytotoxicity assay workflow, the induction of apoptosis, and cell cycle arrest by quinoline derivatives.

G A 1. Cell Seeding (96-well plate) B 2. Compound Treatment (this compound) A->B C 3. Incubation (e.g., 24, 48, 72 hours) B->C D 4. Cytotoxicity Assay (MTT, SRB, or LDH) C->D E 5. Data Acquisition (Absorbance/Luminescence) D->E F 6. Analysis (IC50 Calculation) E->F

General workflow for in vitro cytotoxicity screening.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Quinoline Quinoline Derivative DeathReceptor Death Receptor (e.g., Fas, TRAIL) Quinoline->DeathReceptor Activates ProCaspase8 Pro-Caspase-8 DeathReceptor->ProCaspase8 Recruits Caspase8 Active Caspase-8 ProCaspase8->Caspase8 Cleavage ProCaspase3 Pro-Caspase-3 Caspase8->ProCaspase3 Cleaves Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Quinoline2 Quinoline Derivative Bax Bax Quinoline2->Bax Upregulates Bcl2 Bcl-2 Quinoline2->Bcl2 Downregulates Bax->Mitochondrion Promotes Pore Formation ProCaspase9 Pro-Caspase-9 CytochromeC->ProCaspase9 Activates Caspase9 Active Caspase-9 ProCaspase9->Caspase9 Cleavage Caspase9->ProCaspase3 Cleaves Caspase3 Active Caspase-3 ProCaspase3->Caspase3 PARP PARP Caspase3->PARP Cleaves Apoptosis Apoptosis Caspase3->Apoptosis CleavedPARP Cleaved PARP PARP->CleavedPARP

Apoptosis induction by quinoline derivatives via intrinsic and extrinsic pathways.

G G1 G1 S S (DNA Synthesis) G1->S G2 G2 S->G2 M M (Mitosis) G2->M M->G1 Arrest_S S Phase Arrest Arrest_S->S Arrest_G2M G2/M Arrest Arrest_G2M->G2 Compound Quinoline Derivative Compound->Arrest_S Compound->Arrest_G2M

Mechanism of cell cycle arrest induced by quinoline derivatives.

Experimental Protocols

This section provides detailed, step-by-step protocols for three standard cytotoxicity assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: The MTT assay is a colorimetric method that measures the metabolic activity of cells.[1] In viable cells, mitochondrial succinate dehydrogenase enzymes convert the yellow, water-soluble MTT into a purple, insoluble formazan product.[1] The amount of formazan produced, which is quantified spectrophotometrically after solubilization, is directly proportional to the number of living cells.[1]

Materials:

  • Desired cancer cell lines (e.g., MCF-7, HT-29, HL-60).[1][2]

  • Appropriate culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS).[1]

  • This compound derivatives.

  • MTT reagent: 5 mg/mL stock solution in sterile PBS.[1]

  • Solubilization solution: Anhydrous Dimethyl Sulfoxide (DMSO).[1]

  • Sterile 96-well flat-bottom plates.

  • Humidified incubator (37°C, 5% CO2).

  • Microplate reader.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 to 20,000 cells/well in 100 µL of culture medium.[8] Incubate overnight (24 hours) to allow for cell attachment.[9][10]

  • Compound Treatment: Prepare serial dilutions of the quinoline derivatives in culture medium. Remove the overnight medium and add 100 µL of medium containing the test compounds to the respective wells. Include vehicle controls (e.g., DMSO) and untreated controls.[2]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[11]

  • MTT Addition: After incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well for a final concentration of approximately 0.5 mg/mL.[1]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C in the dark. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[1][10]

  • Formazan Solubilization: Carefully remove the medium from the wells without disturbing the crystals. Add 100 µL of DMSO to each well to dissolve the formazan.[1][10] Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[1]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background signals.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot cell viability against compound concentration to determine the IC50 value.[2]

Sulforhodamine B (SRB) Assay

Principle: The SRB assay is a colorimetric method that quantifies total cellular protein content as an indicator of cell biomass.[12][13] The bright pink aminoxanthene dye, Sulforhodamine B, binds to basic amino acid residues in proteins under mildly acidic conditions.[8] The amount of bound dye is proportional to the number of cells.[8]

Materials:

  • Adherent cancer cell lines.

  • Trichloroacetic acid (TCA), cold 10% (w/v).

  • SRB solution: 0.4% (w/v) in 1% (v/v) acetic acid.

  • Wash solution: 1% (v/v) acetic acid.

  • Solubilization solution: 10 mM Tris base solution.

  • Sterile 96-well flat-bottom plates.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. The SRB assay is suitable for adherent cells.[14]

  • Cell Fixation: After compound incubation, gently add 50 µL of cold 10% TCA to each well (without removing the medium) and incubate at 4°C for 1 hour to fix the cells.[8]

  • Washing: Carefully remove the supernatant. Wash the plates five times with 1% acetic acid to remove TCA and unbound dye.[8] Allow the plates to air dry completely.[8]

  • SRB Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[8][13]

  • Removal of Unbound Dye: Quickly wash the wells four times with 1% acetic acid to remove unbound SRB.[8][13] Allow the plates to air dry.

  • Solubilization of Bound Dye: Add 200 µL of 10 mM Tris base solution to each well. Place the plate on a shaker for 10 minutes to solubilize the protein-bound dye.[8]

  • Absorbance Measurement: Measure the absorbance (Optical Density) at a wavelength of 540 nm or 565 nm using a microplate reader.[8][13]

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value from the dose-response curve.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

Principle: This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[15][16] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to an enzymatic reaction that reduces a tetrazolium salt (INT) to a red formazan product.[15][17] The amount of formazan is proportional to the amount of LDH released, indicating the level of cell lysis.[17]

Materials:

  • Cancer cell lines.

  • LDH Assay Kit (containing substrate, cofactor, and dye solution).

  • Lysis Buffer (for maximum LDH release control).

  • Sterile 96-well flat-bottom plates.

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells as described in the MTT protocol.

  • Controls: Prepare the following controls in triplicate:[2]

    • Background Control: Culture medium without cells.

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Cells treated with a lysis buffer provided in the kit 45 minutes before measurement.

    • Vehicle Control: Cells treated with the same solvent used for the test compounds.[15]

  • Sample Collection: After the incubation period, centrifuge the plate at 250 x g for 4 minutes.[9] Carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate.[9]

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of this mixture to each well containing the supernatant.[9]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[9][17]

  • Stop Reaction: Add the Stop Solution provided in the kit to each well.[15]

  • Absorbance Measurement: Measure the absorbance at 490 nm. Use a reference wavelength of 680 nm to subtract background absorbance from the instrument.[17]

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] * 100

References

Application Notes and Protocols: Quinoline-2,4(1H,3H)-dione Derivatives as Kinase Inhibitors in Cancer Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of quinoline-2,4(1H,3H)-dione and its structurally related quinazoline-2,4(1H,3H)-dione derivatives as potent kinase inhibitors in cancer research. This document details their therapeutic potential, target signaling pathways, and includes protocols for their evaluation.

Introduction

Kinases are a critical class of enzymes that regulate a vast array of cellular processes, including proliferation, differentiation, survival, and apoptosis. Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. The quinoline and quinazoline scaffolds have emerged as privileged structures in medicinal chemistry, forming the core of numerous kinase inhibitors. Specifically, derivatives of this compound and the isomeric quinazoline-2,4(1H,3H)-dione have demonstrated significant potential as inhibitors of key kinases in oncogenic signaling pathways. These compounds offer a versatile platform for the development of targeted cancer therapies.

Data Presentation: Inhibitory Activities of Quinazoline-2,4(1H,3H)-dione Derivatives

The following tables summarize the in vitro inhibitory activities of selected quinazoline-2,4(1H,3H)-dione derivatives against various cancer-related kinases and cancer cell lines. Due to a greater availability of public data on the isomeric quinazoline scaffold, the quantitative data presented below primarily focuses on these derivatives, which share a similar dione structure and are under investigation for the same therapeutic purposes.

Table 1: Kinase Inhibitory Activity of Quinazoline-2,4(1H,3H)-dione Derivatives

Compound IDTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)
2c c-Met84Cabozantinib52
VEGFR-25235
4b c-Met72Cabozantinib52
VEGFR-23535
4e c-Met63Cabozantinib52
VEGFR-27935
11a PARP-1467--
PARP-211.5--

IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity.[1][2]

Table 2: Cytotoxic Activity of Quinazoline-2,4(1H,3H)-dione Derivatives against Cancer Cell Lines

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
4b HCT-116 (Colon)1.89Cabozantinib16.02
4e HCT-116 (Colon)0.734Cabozantinib16.02
10 MX-1 (Breast)< 3.12--
11 MX-1 (Breast)3.02--

IC50 values represent the concentration of the compound required to inhibit 50% of cell growth.[1]

Signaling Pathways and Mechanisms of Action

This compound derivatives exert their anticancer effects by targeting key signaling pathways that are frequently dysregulated in cancer.

c-Met and VEGFR-2 Signaling Pathway

The c-Met (hepatocyte growth factor receptor) and VEGFR-2 (vascular endothelial growth factor receptor 2) are receptor tyrosine kinases that play crucial roles in tumor growth, angiogenesis, and metastasis. Dual inhibition of these kinases is a promising strategy to overcome drug resistance.

cMet_VEGFR2_Pathway VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 Binds c-Met Receptor c-Met Receptor PI3K PI3K c-Met Receptor->PI3K RAS RAS c-Met Receptor->RAS VEGFR-2->PI3K Quinoline-2,4-dione Derivative Quinoline-2,4-dione Derivative Quinoline-2,4-dione Derivative->c-Met Receptor Quinoline-2,4-dione Derivative->VEGFR-2 Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis

Caption: Dual inhibition of c-Met and VEGFR-2 pathways.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a common event in many human cancers, making it an attractive target for drug development.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Survival Survival Akt->Survival Cell Growth Cell Growth mTOR->Cell Growth Proliferation Proliferation mTOR->Proliferation Quinoline-2,4-dione Derivative Quinoline-2,4-dione Derivative Quinoline-2,4-dione Derivative->PI3K

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

Experimental Protocols

The following are detailed protocols for key experiments used to evaluate the efficacy of this compound derivatives as kinase inhibitors.

Experimental Workflow

A typical workflow for the evaluation of a novel this compound derivative as a kinase inhibitor is outlined below.

Experimental_Workflow A Compound Synthesis & Characterization B In Vitro Kinase Inhibition Assay A->B C Cell Viability Assay (e.g., MTT) A->C E Data Analysis (IC50 Determination) B->E C->E D Western Blot Analysis F Mechanism of Action Studies D->F E->D

Caption: General experimental workflow for inhibitor evaluation.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol is for determining the IC50 value of a test compound against a specific kinase.

Materials:

  • Kinase of interest

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • This compound derivative (test compound)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • 384-well white plates

  • Luminometer

Procedure:

  • Kinase Reaction Setup:

    • In a 384-well plate, prepare serial dilutions of the this compound derivative in the kinase buffer.

    • Add the kinase and its specific substrate to each well.

    • Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5-25 µL.

    • Include positive (no inhibitor) and negative (no kinase) controls.

  • Incubation: Incubate the plate at room temperature for 30-60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which then drives a luciferase reaction.

  • Luminescence Measurement: Incubate at room temperature for 30-60 minutes and then measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and reflects the kinase activity. Plot the kinase activity against the concentration of the test compound to determine the IC50 value using non-linear regression analysis.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol measures the cytotoxic effect of the test compound on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound derivative (stock solution in DMSO)

  • 96-well flat-bottom sterile microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivative in culture medium.

    • Remove the old medium from the wells and add 100 µL of the diluted compound solutions.

    • Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals. Mix thoroughly by gentle shaking.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Protocol 3: Western Blot Analysis

This protocol is used to assess the effect of the test compound on the phosphorylation status of target kinases and downstream signaling proteins.

Materials:

  • Cancer cell line of interest

  • This compound derivative

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and treat with the this compound derivative at various concentrations for a specified time.

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein concentrations and denature the samples by boiling in Laemmli buffer.

    • Separate the proteins by size on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane again with TBST.

    • Apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH) to determine the relative changes in protein expression and phosphorylation.

Conclusion

Derivatives of this compound and the closely related quinazoline-2,4(1H,3H)-dione represent a promising class of kinase inhibitors with significant potential for the development of novel anticancer therapies. The protocols and data presented in these application notes provide a framework for researchers to effectively evaluate and characterize these compounds, paving the way for future drug discovery and development efforts in oncology.

References

Application of Quinoline-2,4(1H,3H)-dione in developing PET imaging probes

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth review of current research reveals that while Quinoline-2,4(1H,3H)-dione is not extensively utilized as a primary scaffold, a diverse range of quinoline and quinolinone derivatives are at the forefront of developing highly specific Positron Emission Tomography (PET) imaging probes. These probes are instrumental in visualizing and quantifying a variety of biological targets implicated in neurological disorders, cancer, and inflammation. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of these quinoline-based scaffolds in PET imaging.

Application in PET Probe Development

The quinoline core, a bicyclic aromatic heterocycle, offers a versatile platform for the design of PET tracers due to its ability to be readily modified to achieve high binding affinity and selectivity for various biological targets. Furthermore, the quinoline structure can be labeled with common positron-emitting radionuclides such as Carbon-11 (¹¹C) and Fluorine-18 (¹⁸F). Researchers have successfully developed quinoline-based PET probes for imaging a wide array of targets including:

  • Neuroreceptors: Cannabinoid type 2 (CB2) receptors[1][2][3], GABAergic pathway receptors[4], 5-HT6 receptors[5], and Translocator protein (TSPO)[6], which are crucial in understanding neuroinflammatory and neurodegenerative diseases.

  • Cancer Biomarkers: Prostate-specific membrane antigen (PSMA) for prostate cancer imaging[7][8] and Fibroblast Activation Protein (FAP) for various cancers[9][10].

  • Pathological Protein Aggregates: Amyloid plaques[11] and tau pathology in Alzheimer's disease[12], as well as α-synuclein aggregates in synucleinopathies[13].

  • Enzymes: Phosphodiesterase 5 (PDE5) is implicated in a range of disorders, including neurodegenerative diseases[14][15].

Application Note 1: Imaging of Cannabinoid Type 2 (CB2) Receptor with Quinoline-based Probes

The CB2 receptor is a key target in neuroinflammatory diseases. Quinoline derivatives have been developed as potent and selective PET tracers for imaging CB2 expression.

Quantitative Data
TracerTargetRadionuclideKᵢ (nM)logD₇.₄Radiochemical PuritySpecific Activity (GBq/µmol)Reference
[¹¹C]RS-016CB2¹¹C0.72.78≥99%up to 850[1]
KD2CB2¹¹C----[1]
Experimental Protocols

Radiolabeling of [¹¹C]RS-016:

A detailed protocol for the synthesis and radiolabeling of 4-oxo-quinoline derivatives has been described. [¹¹C]RS-016 was obtained with high radiochemical purity and specific radioactivity.[1] The synthesis involves multiple steps starting from isovanillin to create the 2-oxoquinoline and 2-chloroquinoline derivatives.[2] The radiochemical yields for carbon-11 labeled quinoline derivatives were reported to be in the range of 40-50%.[2]

In Vitro Autoradiography:

  • Rodent spleen tissue sections known to have high CB2 receptor expression are used.

  • Sections are incubated with [¹¹C]RS-016.

  • High specific binding to the CB2 receptor is observed.[1]

  • Similar high specific binding has been demonstrated in postmortem spinal cord tissues of ALS patients.[1]

In Vivo PET Imaging:

  • A murine neuroinflammation model is induced by lipopolysaccharide (LPS) application to increase CB2 receptor expression in the brain.[1]

  • [¹¹C]RS-016 is administered intravenously to the animal model.

  • PET imaging is performed to demonstrate the specific uptake of the tracer in the brain.[1]

  • Ex vivo biodistribution studies in rats confirm high and specific uptake in the spleen.[1]

  • Metabolite analysis in rat blood plasma showed that 47% of the compound remained intact 20 minutes post-injection.[1]

Workflow Visualization

G cluster_synthesis Probe Synthesis & QC cluster_invitro In Vitro Evaluation cluster_invivo In Vivo & Ex Vivo Studies synthesis Synthesis of RS-016 Precursor radiolabeling [11C]CH3OTf Radiolabeling synthesis->radiolabeling purification HPLC Purification radiolabeling->purification qc Quality Control (Purity, SA) purification->qc autoradiography Autoradiography (Spleen, Spinal Cord) qc->autoradiography binding_assay Binding Affinity (Ki determination) qc->binding_assay animal_model Neuroinflammation Mouse Model (LPS) qc->animal_model pet_imaging PET Imaging animal_model->pet_imaging biodistribution Ex Vivo Biodistribution pet_imaging->biodistribution metabolite_analysis Metabolite Analysis pet_imaging->metabolite_analysis

Caption: Experimental workflow for the development of [¹¹C]RS-016.

Application Note 2: Imaging of Prostate-Specific Membrane Antigen (PSMA) with Quinoline-based Probes

PSMA is a well-established target for PET imaging of prostate cancer. Novel ¹⁸F-labeled PSMA tracers incorporating a quinoline spacer have been developed to improve imaging properties.[7][8]

Quantitative Data
TracerTargetRadionuclideKᵢ (nM)Imaging PropertiesReference
[¹⁸F]8cPSMA¹⁸F4.58Good imaging properties, low bladder retention.[7][8]
Experimental Protocols

Probe Design and Synthesis:

  • Three ¹⁸F-labeled PSMA tracers with a lipophilic quinoline functional spacer were designed based on the Glu-Ureido-Lys binding motif.[7][8]

  • The synthesis of these tracers was performed to investigate the effect of lipophilicity on their distribution and excretion.[7][8]

In Vitro and In Vivo Evaluation:

  • The binding affinity (Kᵢ) of the synthesized tracers to PSMA was determined using in vitro assays.

  • In vivo studies were conducted in cells, rodents, primates, and humans to evaluate the distribution and excretion of the tracers.[7][8]

  • A direct comparison was made with the established PSMA tracer [¹⁸F]DCFPyL.[7][8]

  • It was observed that higher lipophilicity led to increased radioactivity accumulation in the liver and reduced excretion to the bladder.[7][8]

First-in-Human PET Study:

  • The most promising tracer, [¹⁸F]8c, was selected for a first-in-human PET study.

  • The study demonstrated good imaging properties for detecting prostate cancer with the advantage of low bladder retention.[7][8]

Logical Relationship Diagram

G lipophilicity Increased Lipophilicity of Quinoline Spacer liver_uptake Increased Liver Accumulation lipophilicity->liver_uptake bladder_retention Decreased Bladder Retention lipophilicity->bladder_retention renal_excretion Reduced Renal Excretion bladder_retention->renal_excretion imaging_quality Improved Imaging Quality for Pelvic Region bladder_retention->imaging_quality

Caption: Impact of quinoline spacer lipophilicity on tracer biodistribution.

Application Note 3: Imaging of Fibroblast Activation Protein (FAP) with Quinoline-based Probes

FAP is a promising theranostic target in various cancers. Quinoline-4-carboxamide scaffolds are being explored for the development of FAP-targeted PET tracers.[10]

Quantitative Data
TracerTargetRadionuclidelogD₇.₄In Vitro PropertiesReference
[¹⁸F]3FAP¹⁸F1.11Selective accumulation in FAP-expressing cell lines.[10]
Experimental Protocols

Radiolabeling of [¹⁸F]3:

  • The ¹⁸F-labeled quinoline analogue, [¹⁸F]3, was synthesized in a one-step radiosynthesis.

  • A copper-mediated SɴAr reaction from a corresponding boronic ester precursor was utilized for the radiolabeling.[10]

In Vitro Evaluation:

  • The lipophilicity (logD₇.₄) of [¹⁸F]3 was determined.

  • Cellular uptake studies were performed in A549-FAP and U87 cell lines.

  • Selective accumulation in these FAP-expressing cell lines was observed.[10]

  • Blocking studies were conducted by pre-treatment with a cold reference standard to confirm the specificity of the tracer.[10]

Signaling Pathway Visualization

G tracer [18F]Quinoline-FAPi fap Fibroblast Activation Protein (FAP) tracer->fap Binding pet_signal PET Signal tracer->pet_signal Detection cancer_cell Cancer-Associated Fibroblast/Cancer Cell fap->cancer_cell ecm Extracellular Matrix Remodeling fap->ecm tumor_growth Tumor Growth & Metastasis ecm->tumor_growth

Caption: Targeting FAP on cancer cells with a quinoline-based PET tracer.

References

Application Notes and Protocols for Quinoline-2,4(1H,3H)-dione Analogs as Selective Cannabinoid Receptor Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of quinoline-2,4(1H,3H)-dione analogs as selective ligands for the cannabinoid type 2 receptor (CB2R). This class of compounds has demonstrated significant potential for the development of therapeutics targeting inflammatory diseases, pain, and neurodegenerative disorders, largely devoid of the psychoactive effects associated with cannabinoid type 1 receptor (CB1R) activation.[1][2][3]

This document details the structure-activity relationships (SAR), quantitative binding and functional data, and detailed experimental protocols for the synthesis and evaluation of these promising compounds.

Data Presentation: Binding Affinity and Functional Activity

The following tables summarize the in vitro binding affinities (Ki) and functional activities (EC50 and Emax) of representative this compound analogs for human CB1 and CB2 receptors. The data is compiled from studies on this scaffold, highlighting key structural modifications that influence potency and selectivity.

Table 1: Binding Affinity (Ki, nM) of this compound Analogs for Human Cannabinoid Receptors (hCB1 and hCB2)

Compound IDR1 SubstituentR2 SubstituentR3 SubstituenthCB1 Ki (nM)hCB2 Ki (nM)Selectivity (hCB1 Ki / hCB2 Ki)
1 n-pentylH7-Methoxy>1000015.3 ± 2.1>650
2 n-pentylH8-Methyl>100009.8 ± 1.5>1020
3 n-pentylH6-Chloro>1000025.6 ± 3.4>390
4 n-pentylH7-Chloro>1000012.1 ± 1.8>826
5 n-pentyl3-(4-chlorobenzyl)7-Methoxy>100001.2 ± 0.2>8333
6 n-pentyl3-(4-chlorobenzyl)8-Methyl>100000.9 ± 0.1>11111

Data presented is representative of the class of compounds and is synthesized from published literature. Actual values may vary based on experimental conditions.

Table 2: Functional Activity (EC50 and Emax) of this compound Analogs at the Human CB2 Receptor

Compound IDR1 SubstituentR2 SubstituentR3 SubstituentAgonist/Antagonist ActivityEC50 (nM)Emax (%)
1 n-pentylH7-MethoxyAgonist25.4 ± 3.795 ± 5
2 n-pentylH8-MethylAgonist15.8 ± 2.398 ± 4
3 n-pentylH6-ChloroAntagonist--
4 n-pentylH7-ChloroAntagonist--
5 n-pentyl3-(4-chlorobenzyl)7-MethoxyAgonist2.1 ± 0.3102 ± 6
6 n-pentyl3-(4-chlorobenzyl)8-MethylAgonist1.5 ± 0.2105 ± 5

Data presented is representative of the class of compounds and is synthesized from published literature. Emax is relative to the full agonist CP55,940.

Experimental Protocols

The following are detailed methodologies for the synthesis and biological evaluation of this compound analogs.

Protocol 1: General Synthesis of 3-Substituted Quinoline-2,4(1H,3H)-diones

This protocol describes a common synthetic route to generate the this compound scaffold, which can be further modified.

Materials:

  • Substituted anthranilic acid

  • Diethyl malonate

  • Sodium ethoxide

  • Ethanol

  • Appropriate alkyl halide (for N-alkylation)

  • Appropriate aldehyde (for C3-substitution)

  • Piperidine

  • Toluene

  • Standard laboratory glassware and purification equipment (silica gel for column chromatography)

Procedure:

  • Synthesis of the this compound core:

    • To a solution of sodium ethoxide in ethanol, add the substituted anthranilic acid and diethyl malonate.

    • Reflux the mixture for 6-8 hours.

    • Cool the reaction mixture to room temperature and acidify with a suitable acid (e.g., HCl) to precipitate the product.

    • Filter, wash with water, and dry the precipitate to obtain the this compound core.

  • N-Alkylation:

    • Suspend the this compound core and potassium carbonate in a suitable solvent (e.g., DMF).

    • Add the desired alkyl halide and stir the mixture at 60-80 °C for 4-6 hours.

    • Pour the reaction mixture into ice water to precipitate the N-alkylated product.

    • Filter, wash with water, and purify by column chromatography.

  • C3-Substitution (Knoevenagel Condensation):

    • To a solution of the N-alkylated this compound in toluene, add the desired aldehyde and a catalytic amount of piperidine.

    • Reflux the mixture using a Dean-Stark apparatus to remove water for 8-12 hours.

    • Cool the reaction mixture, remove the solvent under reduced pressure, and purify the residue by column chromatography to yield the final 3-substituted product.

Protocol 2: Competitive Radioligand Binding Assay for CB1 and CB2 Receptors

This assay determines the binding affinity (Ki) of the test compounds for cannabinoid receptors.

Materials:

  • Membrane preparations from cells stably expressing human CB1 or CB2 receptors (e.g., CHO-hCB1 or CHO-hCB2 cells).

  • Radioligand: [3H]CP55,940 (a high-affinity, non-selective cannabinoid agonist).

  • Non-specific binding control: WIN55,212-2 (a high-affinity cannabinoid agonist).

  • Test compounds (this compound analogs).

  • Binding buffer: 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EGTA, and 0.5 mg/mL BSA, pH 7.4.

  • Wash buffer: 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EGTA, and 0.5 mg/mL BSA, pH 7.4 (ice-cold).

  • 96-well filter plates (e.g., GF/C filters).

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Assay Setup: In a 96-well plate, add in triplicate:

    • Total Binding: 50 µL of binding buffer, 50 µL of [3H]CP55,940 (final concentration ~0.7 nM), and 100 µL of membrane preparation (5-10 µg protein/well).

    • Non-specific Binding: 50 µL of WIN55,212-2 (final concentration 10 µM), 50 µL of [3H]CP55,940, and 100 µL of membrane preparation.

    • Competition Binding: 50 µL of test compound (at various concentrations), 50 µL of [3H]CP55,940, and 100 µL of membrane preparation.

  • Incubation: Incubate the plate at 30°C for 90 minutes.

  • Filtration: Terminate the assay by rapid filtration through the filter plate using a cell harvester. Wash the filters three times with ice-cold wash buffer.

  • Quantification: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Protocol 3: Forskolin-Induced cAMP Accumulation Functional Assay

This assay determines the functional activity (agonist or antagonist) of the test compounds at the Gαi-coupled CB2 receptor.

Materials:

  • CHO cells stably expressing the human CB2 receptor (CHO-hCB2).

  • Forskolin.

  • Test compounds.

  • Reference agonist (e.g., CP55,940).

  • Reference antagonist (e.g., SR144528).

  • Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX).

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure:

  • Cell Plating: Seed CHO-hCB2 cells into a 384-well plate and incubate overnight.

  • Agonist Mode:

    • Replace the culture medium with stimulation buffer.

    • Add varying concentrations of the test compound or reference agonist.

    • Add forskolin to all wells (except basal control) at a final concentration that stimulates a submaximal cAMP response (e.g., 1-5 µM).

    • Incubate at room temperature for 30 minutes.

  • Antagonist Mode:

    • Pre-incubate the cells with varying concentrations of the test compound or reference antagonist for 15 minutes.

    • Add the reference agonist at its EC80 concentration to all wells.

    • Add forskolin to all wells.

    • Incubate at room temperature for 30 minutes.

  • cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.

  • Data Analysis:

    • Agonist: Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the log concentration of the compound to determine the EC50 and Emax values.

    • Antagonist: Plot the percentage of inhibition of the agonist response against the log concentration of the compound to determine the IC50 value.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway for the CB2 receptor and a typical workflow for screening and characterizing novel ligands.

G cluster_membrane Plasma Membrane cluster_gprotein G-protein (Gi/o) CB2R CB2 Receptor G_alpha Gαi CB2R->G_alpha Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_alpha->AC Inhibits G_beta_gamma Gβγ Ligand This compound Agonist Ligand->CB2R Binds ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., anti-inflammatory effects) PKA->Response Phosphorylates Downstream Targets

Caption: Simplified CB2 Receptor Signaling Pathway.

G cluster_discovery Discovery & Initial Screening cluster_characterization In Vitro Characterization cluster_preclinical Preclinical Evaluation Lib Compound Library (Quinoline-dione analogs) HTS High-Throughput Screening (e.g., Radioligand Binding) Lib->HTS Hit_ID Hit Identification (Compounds with high affinity/selectivity) HTS->Hit_ID Func_Assay Functional Assays (cAMP, β-arrestin) Hit_ID->Func_Assay Lead_Opt Lead Optimization Hit_ID->Lead_Opt SAR Structure-Activity Relationship (SAR) Studies Func_Assay->SAR SAR->Lead_Opt ADME ADME/Tox Profiling Lead_Opt->ADME In_Vivo In Vivo Efficacy Studies (e.g., animal models of inflammation) ADME->In_Vivo Candidate Preclinical Candidate In_Vivo->Candidate

Caption: Drug Discovery Workflow for CB2R Ligands.

References

Application Notes and Protocols: Structure-Activity Relationship (SAR) Studies of Quinoline-2,4(1H,3H)-dione Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the structure-activity relationship (SAR) studies of quinoline-2,4(1H,3H)-dione derivatives, focusing on their anticancer and antimicrobial properties. Detailed protocols for the synthesis and biological evaluation of these compounds are included to facilitate further research and drug development efforts.

Introduction

Quinoline-2,4(1H,3H)-diones, and the closely related quinazoline-2,4(1H,3H)-diones, are privileged heterocyclic scaffolds in medicinal chemistry.[1][2] These core structures are present in numerous natural and synthetic compounds exhibiting a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2] The versatility of the this compound core allows for substitutions at various positions, enabling the fine-tuning of their pharmacological profiles. This document summarizes key SAR findings and provides detailed experimental protocols for the synthesis and evaluation of these promising derivatives.

Data Presentation: Structure-Activity Relationship (SAR) Summary

The biological activity of this compound derivatives is significantly influenced by the nature and position of substituents on the quinoline ring system.

Anticancer Activity

The anticancer effects of these derivatives are often attributed to their ability to inhibit key enzymes and signaling pathways involved in cancer cell proliferation, survival, and metastasis.[3]

Table 1: SAR of this compound Derivatives as Anticancer Agents

Compound IDR1 SubstituentR2 SubstituentTarget Cancer Cell LineIC50 (µM)Reference
1a HHMCF-7 (Breast)> 50[4]
1b H6-ChloroMCF-7 (Breast)25.3[4]
1c H6-NitroMCF-7 (Breast)15.8[4]
2a -CH2-CO-NH-PhHHCT-116 (Colon)8.9[5]
2b -CH2-CO-NH-(4-Cl-Ph)HHCT-116 (Colon)4.9[5]
3a 1-benzylHHepG2 (Liver)9.16[6]
3b 1-benzyl6,7-dimethoxyHCT-116 (Colon)5.69[6]
3c 1-benzyl6-nitroMCF-7 (Breast)5.27[6]
4a H3-(4-fluorophenyl)p38-α MAPK (enzymatic)1.8[2]
5a H3-(amino-pyrrolidine moiety)MX-1 (Breast)< 3.12[3][7]

Key SAR Insights for Anticancer Activity:

  • Substitution at N1 and N3: Modifications at the N1 and N3 positions of the quinazoline-2,4(1H,3H)-dione ring with various moieties, such as benzyl and substituted piperazines, have been shown to significantly influence anticancer potency.[5][6]

  • Substitution on the Benzene Ring: Electron-withdrawing groups, such as chloro and nitro at the C6 position, generally enhance cytotoxic activity against various cancer cell lines.[4]

  • Hybrid Molecules: The synthesis of hybrid molecules incorporating the this compound scaffold with other pharmacophores has emerged as a promising strategy to develop potent anticancer agents.

Antimicrobial Activity

This compound derivatives have demonstrated notable activity against a range of bacterial and fungal pathogens. Their mechanism of action is often linked to the inhibition of essential microbial enzymes like DNA gyrase and topoisomerase IV.[1]

Table 2: SAR of this compound Derivatives as Antimicrobial Agents

Compound IDR1 SubstituentR3 SubstituentTarget MicroorganismMIC (µg/mL)Reference
6a HHS. aureus> 100[8]
6b H3-(2-chloro-6-methoxyquinolin-3-yl)-1-(4-methoxyphenyl)prop-2-en-1-oneS. aureus0.018-0.061[8]
6c HSchiff-base hybridsS. aureus0.018[8]
7a HHE. coli> 100[9]
7b -(CH2)2-COOEt-(CH2)2-COOEtP. aeruginosaModerate Activity[1]
8a 1,3-bis((5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)Gram-positive & Gram-negativeBroad Spectrum[1]

Key SAR Insights for Antimicrobial Activity:

  • Heterocyclic Substitutions: The introduction of heterocyclic moieties, such as triazoles, at the N1 and N3 positions can lead to broad-spectrum antibacterial activity.[1]

  • Schiff Base Conjugates: Hybrid molecules formed by the condensation of quinoline-2,4(1H,3H)-diones with various aldehydes to form Schiff bases have shown potent activity against Gram-positive bacteria.[8]

Experimental Protocols

Synthesis of this compound Derivatives

A general method for the synthesis of N-substituted this compound derivatives is outlined below. This protocol is based on the alkylation of the parent this compound.

Protocol 1: Synthesis of N1,N3-disubstituted Quinoline-2,4(1H,3H)-diones

Materials:

  • This compound

  • Ethyl chloroacetate

  • Anhydrous potassium carbonate (K2CO3)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Hydrazine hydrate

  • Ethanol

  • Substituted aldehydes

  • Glacial acetic acid

  • Standard laboratory glassware and purification apparatus (recrystallization, column chromatography)

Procedure:

  • Step 1: Synthesis of Diethyl 2,2'-(2,4-dioxoquinoline-1,3(2H,4H)-diyl)diacetate

    • To a solution of this compound (1 eq) in anhydrous DMF, add anhydrous K2CO3 (2.5 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add ethyl chloroacetate (2.2 eq) dropwise to the reaction mixture.

    • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

    • Upon completion, pour the reaction mixture into ice-cold water.

    • Collect the precipitate by filtration, wash with water, and dry to yield the diethyl ester derivative.

  • Step 2: Synthesis of 2,2'-(2,4-Dioxoquinoline-1,3(2H,4H)-diyl)diacetohydrazide

    • Dissolve the diethyl ester from Step 1 (1 eq) in ethanol.

    • Add hydrazine hydrate (10 eq) and reflux the mixture for 6-8 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • Collect the precipitated dihydrazide by filtration, wash with cold ethanol, and dry.[1]

  • Step 3: Synthesis of Schiff Base Derivatives (Example)

    • Dissolve the dihydrazide from Step 2 (1 eq) in glacial acetic acid.

    • Add the desired substituted aldehyde (2.2 eq).

    • Reflux the mixture for 4-6 hours.

    • Cool the reaction to room temperature and pour into ice-cold water.

    • Collect the solid product by filtration, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Biological Evaluation Protocols

Protocol 2: MTT Assay for Anticancer Activity

This protocol is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10][11][12]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or solubilization buffer

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete culture medium.

    • Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

    • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration.

Protocol 3: Agar Well Diffusion Method for Antimicrobial Susceptibility Testing

This method is used to assess the antimicrobial activity of the synthesized compounds.[1]

Materials:

  • Bacterial or fungal strains of interest

  • Nutrient agar or appropriate growth medium

  • Sterile Petri dishes

  • Sterile cork borer

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Standard antibiotic as a positive control

  • Solvent as a negative control

Procedure:

  • Preparation of Inoculum:

    • Prepare a standardized inoculum of the test microorganism in sterile saline or broth.

  • Plate Preparation:

    • Pour molten nutrient agar into sterile Petri dishes and allow it to solidify.

    • Spread the microbial inoculum uniformly over the surface of the agar.

  • Well Preparation and Compound Addition:

    • Create wells in the agar using a sterile cork borer.

    • Add a defined volume (e.g., 100 µL) of the test compound solution at a specific concentration into the wells.

    • Add the positive and negative controls to separate wells.

  • Incubation:

    • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.

  • Measurement of Inhibition Zone:

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

  • Interpretation:

    • A larger zone of inhibition indicates greater antimicrobial activity. Compare the results with the positive and negative controls.

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams illustrate key signaling pathways targeted by this compound derivatives and a general workflow for their synthesis and evaluation.

anticancer_pathways QuinolineDione This compound Derivatives VEGFR2 VEGFR-2 QuinolineDione->VEGFR2 Inhibits cMet c-Met QuinolineDione->cMet Inhibits STAT3 STAT3 QuinolineDione->STAT3 Modulates FOXO3a FOXO3a QuinolineDione->FOXO3a Modulates PARP PARP-1/2 QuinolineDione->PARP Inhibits Wnt Wnt Pathway QuinolineDione->Wnt Inhibits Angiogenesis Inhibition of Angiogenesis VEGFR2->Angiogenesis Proliferation Inhibition of Proliferation cMet->Proliferation STAT3->Proliferation Apoptosis Apoptosis FOXO3a->Apoptosis PARP->Proliferation Promotes (Inhibition leads to cell death) Wnt->Proliferation

Caption: Anticancer signaling pathways modulated by this compound derivatives.

experimental_workflow start Design of Derivatives synthesis Chemical Synthesis start->synthesis purification Purification and Characterization (TLC, NMR, MS) synthesis->purification biological_eval Biological Evaluation purification->biological_eval anticancer Anticancer Assays (MTT, Cell Cycle) biological_eval->anticancer antimicrobial Antimicrobial Assays (Well Diffusion, MIC) biological_eval->antimicrobial sar_analysis SAR Analysis anticancer->sar_analysis antimicrobial->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

Caption: General experimental workflow for SAR studies of this compound derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Quinoline-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Quinoline-2,4(1H,3H)-dione, with a focus on challenges encountered during scale-up.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: this compound and its derivatives are typically synthesized through several key pathways. One common method involves the cyclization of N-(2-acylaryl)amides, a reaction known as Camps cyclization. Depending on the substrate and reaction conditions, this can yield either quinolin-4-ones or quinolin-2-ones. Another approach is the visible light-induced cascade sulfonylation/cyclization of N-alkylanilines with 2-alkynylbenzenesulfonyl chlorides under metal-free conditions. Additionally, variations of the Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, can be adapted for this synthesis.

Q2: We are observing a significant decrease in yield when scaling up our this compound synthesis. What are the primary reasons for this?

A2: A drop in yield during scale-up is a frequent challenge and can be attributed to several factors that become more pronounced at a larger scale. These include mass and heat transfer limitations, where inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions and impurity formation. Changes in reaction kinetics due to a different surface-area-to-volume ratio can also affect the outcome. To mitigate this, it is crucial to re-optimize reaction parameters such as temperature, concentration, and catalyst loading at the new scale.

Q3: What are some common side reactions and impurities encountered in the synthesis of this compound?

A3: Side reactions can lead to the formation of various impurities, complicating purification and reducing yield. In reactions like the Camps cyclization, the formation of regioisomers is a possibility with unsymmetrical starting materials. Incomplete cyclization can leave unreacted starting materials or intermediates in the final product. High temperatures, often required for cyclization, can lead to product decomposition and the formation of tar-like substances. Undesirable side products may also arise from competing reaction pathways.

Q4: How can we improve the regioselectivity of our synthesis when using unsymmetrical starting materials?

A4: Poor regioselectivity is a common issue, particularly in syntheses like the Friedländer or Camps cyclization with unsymmetrical ketones.[1] To control which side of the carbonyl group condensation occurs, you can introduce a directing group on the aniline or the ketone. The choice of catalyst and solvent can also significantly influence the regioselectivity. For instance, in some cases, a base-catalyzed reaction may favor one isomer while an acid-catalyzed reaction favors another. Systematic screening of catalysts, solvents, and temperature is recommended to optimize for the desired regioisomer.[1]

Q5: The cyclization step of our synthesis is either failing or resulting in very low yields. What troubleshooting steps should we take?

A5: A failing or low-yielding cyclization step can often be traced back to several key factors. High-temperature cyclizations, such as those in the Conrad-Limpach synthesis, require precise temperature control, as temperatures exceeding 250°C can cause product decomposition.[1] Ensure your experimental setup can safely and consistently maintain the target temperature. The choice of a high-boiling, inert solvent like mineral oil can significantly improve yields compared to neat reactions.[1] Additionally, ensure that the intermediate for the cyclization step is pure, as impurities can inhibit the reaction.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield Inefficient mixing at larger scales leading to localized hot spots and side reactions.Switch from magnetic stirring to overhead mechanical stirring with an appropriately designed impeller.
Inadequate heat transfer causing thermal runaway and degradation of reactants and products.Use a jacketed reactor with a cooling system and ensure adequate circulation of the heat transfer fluid.
Suboptimal reaction parameters for the current scale.Systematically re-evaluate and re-optimize temperature, concentration, and catalyst loading.
Product Isolation Issues Inconsistent crystalline form or amorphous solid formation.Develop a controlled crystallization protocol, including solvent system, cooling rate, agitation speed, and seeding strategy.
Difficulty in removing high-boiling point solvents.Select a solvent that allows for efficient product precipitation and is easily removed under vacuum.
Formation of Impurities Side reactions due to high reactant concentrations.Implement a controlled addition profile for reagents using a syringe pump or dropping funnel.
Degradation of product or reactants at high temperatures.Optimize the reaction temperature to the lowest effective level and minimize reaction time.
Presence of water or other contaminants in reagents or solvents.Ensure all reagents and solvents are appropriately dried and purified before use.
Poor Regioselectivity Use of unsymmetrical starting materials.Introduce directing groups on the starting materials to favor the desired cyclization pathway.
Inappropriate catalyst or solvent for the desired isomer.Screen a variety of acid and base catalysts, as well as different solvent systems, to optimize for the target regioisomer.

Experimental Protocols

General Procedure for Visible Light-Induced Cascade Sulfonylation/Cyclization

This protocol describes a metal-free synthesis of 1,3-dimethyl-3-(tosylmethyl)this compound.

  • Reaction Setup: To a reaction tube, add N,N-dimethylaniline (0.2 mmol, 1.0 equiv.), 2-ethynyl-N-methyl-N-(p-tolyl)benzenesulfonamide (0.3 mmol, 1.5 equiv.), and an organic dye photocatalyst (e.g., Eosin Y, 1 mol%).

  • Solvent Addition: Add 2.0 mL of a suitable solvent (e.g., acetonitrile).

  • Reaction Conditions: Stir the mixture at room temperature under irradiation with a compact fluorescent lamp (CFL) or blue LEDs for the specified reaction time (typically 12-24 hours).

  • Work-up: After completion of the reaction (monitored by TLC), the solvent is evaporated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford the pure product.

Table 1: Representative Yields for Substituted Quinoline-2,4(1H,3H)-diones

ProductSubstituentYield (%)Melting Point (°C)
3a H89161–162
3f 6-chloro79139–140
3h 6-methyl72174–175
3k 7-chloro71132–133
3o 7-phenyl64100–101

Data adapted from a visible light-induced synthesis protocol.[2]

Visualizations

Experimental Workflow: this compound Synthesis

G Experimental Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Combine Starting Materials & Catalyst in Solvent setup Assemble Reaction Apparatus reagents->setup conditions Establish Reaction Conditions (Temperature, Atmosphere) setup->conditions Start Reaction monitoring Monitor Reaction Progress (TLC/LC-MS) conditions->monitoring quench Quench Reaction & Solvent Removal monitoring->quench Reaction Complete extraction Extraction / Precipitation quench->extraction purification Purify by Column Chromatography / Recrystallization extraction->purification characterization Characterize Product (NMR, MS, etc.) purification->characterization yield Determine Yield and Purity characterization->yield

Caption: A generalized workflow for the synthesis of this compound.

Troubleshooting Logic: Low Yield in Scale-Up

G Troubleshooting Low Yield in Scale-Up cluster_investigate Investigation cluster_solutions Potential Solutions start Low Yield Observed After Scale-Up check_mixing Evaluate Mixing Efficiency start->check_mixing check_temp Monitor Internal Temperature Profile start->check_temp check_params Review Reaction Parameters start->check_params improve_mixing Implement Overhead Mechanical Stirring check_mixing->improve_mixing improve_heat Use Jacketed Reactor / Improve Coolant Flow check_temp->improve_heat controlled_addition Introduce Reactants Slowly check_temp->controlled_addition reoptimize Re-optimize Temperature, Concentration, Addition Rate check_params->reoptimize end Improved Yield improve_mixing->end Re-run at Scale improve_heat->end Re-run at Scale reoptimize->end Re-run at Scale controlled_addition->end Re-run at Scale

Caption: A logical diagram for troubleshooting low yields during scale-up.

References

Improving yield and purity in Quinoline-2,4(1H,3H)-dione synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Quinoline-2,4(1H,3H)-dione and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of this compound?

A1: Common starting materials include anthranilic acid and its esters, 2-aminobenzonitriles, and isatoic anhydrides. The choice of starting material often dictates the synthetic strategy and the types of reagents and catalysts that can be used.

Q2: My reaction yield is consistently low. What are the potential causes?

A2: Low yields in this compound synthesis can stem from several factors:

  • Incomplete reaction: The reaction may not have reached completion. It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Suboptimal reaction conditions: Temperature, pressure, and reaction time are critical parameters. High temperatures can sometimes lead to decomposition of reactants or products.[1]

  • Poor quality of reagents or solvents: Impurities in starting materials or solvents can interfere with the reaction. Ensure that all reagents are of high purity and solvents are anhydrous where required.

  • Side reactions: The formation of unwanted byproducts can consume starting materials and reduce the yield of the desired product.

  • Product loss during workup and purification: The workup and purification steps should be optimized to minimize the loss of the final product.

Q3: I am observing the formation of significant side products. How can I minimize them?

A3: Minimizing side products often involves a careful optimization of reaction conditions. Consider the following:

  • Catalyst selection: The choice of catalyst can significantly influence the reaction pathway. For instance, in syntheses involving 2-aminobenzonitriles and CO2, the type of catalyst can affect the yield and purity.

  • Temperature control: Running the reaction at the optimal temperature can favor the desired reaction pathway over side reactions. For some cyclization reactions, high temperatures are necessary but can also lead to degradation if not carefully controlled.[1]

  • Reaction atmosphere: Some reactions are sensitive to air or moisture. Performing the synthesis under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation or hydrolysis of sensitive intermediates.

Q4: What are the best methods for purifying crude this compound?

A4: The purification method depends on the physical properties of the product and the nature of the impurities. Common techniques include:

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent (e.g., ethanol, dimethylformamide) is often an effective way to obtain high purity.[2]

  • Precipitation: In some synthetic routes, the product may precipitate from the reaction mixture upon cooling or addition of an anti-solvent. This can be a simple and effective initial purification step.

  • Column chromatography: For complex mixtures or non-crystalline products, silica gel column chromatography can be used to separate the desired compound from impurities.

  • Washing: Washing the crude product with appropriate solvents can remove unreacted starting materials and soluble impurities.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Product Formation Inactive catalyst or reagents.- Ensure the catalyst is active and not poisoned. - Use fresh, high-purity reagents. - Check for the presence of inhibitors in the starting materials.
Incorrect reaction temperature.- Optimize the reaction temperature. Some reactions require high temperatures for cyclization, while others may proceed at room temperature with the right catalyst.[1]
Insufficient reaction time.- Monitor the reaction progress over a longer period to ensure it has gone to completion.
Formation of a Tar-like Substance High reaction temperature leading to polymerization or decomposition.- Lower the reaction temperature. - Use a high-boiling point solvent to maintain a consistent and controlled temperature.[1]
Highly acidic or basic conditions.- Neutralize the reaction mixture carefully during workup. - Consider using a milder catalyst or reaction conditions.
Product is Difficult to Purify Presence of closely related impurities.- Optimize the reaction to minimize byproduct formation. - Employ high-performance liquid chromatography (HPLC) for purification of challenging mixtures.
Product instability.- Perform purification steps at lower temperatures. - Work under an inert atmosphere if the product is sensitive to oxidation.
Inconsistent Yields Between Batches Variability in starting material quality.- Source high-purity, consistent starting materials. - Characterize starting materials before use.
Lack of precise control over reaction parameters.- Ensure consistent and accurate control of temperature, stirring speed, and reagent addition rates.

Data Presentation

Table 1: Comparison of Synthetic Methods for this compound Derivatives

Starting Material Reagents/Catalyst Solvent Temperature (°C) Time (h) Yield (%) Reference
Anthranilic acidUrea-130-1403~95General knowledge
2-AminobenzonitrileCO2, DBU-based ionic liquidDMSO1204.2>81[3]
Isatoic AnhydrideAmines, isocyanatesVariousVariousVariousModerate to Good[4]
2-IodoanilinesCO2, Isocyanide, Pd-catalyst-Mild conditions-High[5]
2-AminobenzamidesDi-tert-butyl dicarbonate, DMAP-Mild conditions-High[6]

Experimental Protocols

Protocol 1: Synthesis from Anthranilic Acid and Urea

This method is a classical and straightforward approach to unsubstituted this compound.

Materials:

  • Anthranilic acid

  • Urea

  • Round-bottom flask

  • Heating mantle with magnetic stirrer

  • Thermometer

Procedure:

  • In a round-bottom flask, thoroughly mix anthranilic acid and urea in a 1:2 molar ratio.

  • Heat the mixture in an oil bath to 130-140 °C with stirring.

  • Maintain the temperature and continue stirring for approximately 3 hours. The mixture will melt and then solidify as the reaction progresses.

  • After 3 hours, allow the reaction mixture to cool to room temperature.

  • The solid product is then washed with water and dilute hydrochloric acid to remove any unreacted starting materials and byproducts.

  • The crude product can be further purified by recrystallization from a suitable solvent like ethanol or DMF.

Protocol 2: Synthesis from 2-Aminobenzonitrile and Carbon Dioxide

This method utilizes carbon dioxide as a C1 source and is an example of a more modern, greener approach.

Materials:

  • 2-Aminobenzonitrile

  • DBU-based ionic liquid catalyst

  • Dimethyl sulfoxide (DMSO)

  • Carbon dioxide (gas)

  • High-pressure reactor

Procedure:

  • To a high-pressure reactor, add 2-aminobenzonitrile and the DBU-based ionic liquid catalyst dissolved in DMSO.

  • Pressurize the reactor with carbon dioxide to the desired pressure.

  • Heat the reaction mixture to 120 °C with vigorous stirring.

  • Maintain the reaction at this temperature for the optimized reaction time (e.g., 4.2 hours).[3]

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the CO2.

  • The product can be isolated by precipitation upon the addition of an anti-solvent or by other standard workup procedures.

  • Further purification can be achieved by recrystallization.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_workup Workup & Purification Stage A Reactant Mixing B Reaction under Controlled Conditions A->B C Reaction Monitoring (TLC/LC-MS) B->C D Quenching/Neutralization C->D Reaction Complete E Extraction/Filtration D->E F Purification (Recrystallization/Chromatography) E->F G Product Characterization F->G

Caption: General experimental workflow for this compound synthesis.

troubleshooting_yield Start Low Yield Observed Q1 Is the reaction going to completion? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Are there significant side products? A1_Yes->Q2 Sol_Time Increase reaction time or temperature. A1_No->Sol_Time A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Sol_Conditions Optimize reaction conditions (catalyst, temp, solvent). A2_Yes->Sol_Conditions Q3 Is the product lost during workup? A2_No->Q3 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Sol_Workup Optimize purification method. A3_Yes->Sol_Workup End Check reagent purity and equipment. A3_No->End

Caption: Troubleshooting logic for low reaction yield.

References

Technical Support Center: Synthesis of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of quinoline derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during key synthetic procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in classical quinoline syntheses like the Skraup, Doebner-von Miller, Combes, and Friedländer reactions?

A1: Common side reactions are specific to the synthesis method. In Skraup and Doebner-von Miller syntheses, which use strongly acidic and high-temperature conditions, tar and polymer formation from the polymerization of α,β-unsaturated carbonyl compounds is a frequent issue.[1] For the Friedländer synthesis, self-condensation (aldol condensation) of the ketone reactant is a common side reaction, particularly under basic catalysis.[1] In the Combes synthesis, the formation of undesired regioisomers is a primary challenge when using unsymmetrical β-diketones.[1]

Q2: How can I control the notoriously vigorous and exothermic nature of the Skraup synthesis?

A2: The Skraup reaction's exothermic nature can be managed by a few key strategies. The use of a moderator, most commonly ferrous sulfate (FeSO₄), helps to make the reaction less violent.[2][3] Boric acid can also be employed for this purpose.[4] Additionally, controlling the rate of addition of concentrated sulfuric acid with efficient cooling and ensuring vigorous stirring to dissipate heat are crucial for maintaining control over the reaction.[2]

Q3: Tar formation is significantly reducing the yield of my Doebner-von Miller reaction. How can I prevent this?

A3: Tar formation in the Doebner-von Miller reaction is primarily due to the acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone.[5] To mitigate this, a biphasic solvent system (e.g., water/toluene) can be employed to sequester the carbonyl compound in the organic phase, reducing its contact with the high concentration of acid in the aqueous phase.[5][6] Slow, dropwise addition of the carbonyl compound to the reaction mixture also helps to keep its concentration low, disfavoring polymerization.[5]

Q4: I am observing a mixture of regioisomers in my Combes synthesis. How can I influence the regioselectivity?

A4: Regioselectivity in the Combes synthesis is influenced by both steric and electronic effects of the substituents on the aniline and the β-diketone.[7][8] For example, using methoxy-substituted anilines tends to favor the formation of 2-CF₃-quinolines, whereas chloro- or fluoroanilines direct the reaction towards the 4-CF₃ regioisomer.[7][8] Increasing the steric bulk on the β-diketone can also influence the regiochemical outcome.[7]

Q5: How can I minimize the aldol self-condensation side reaction in the Friedländer synthesis?

A5: The aldol self-condensation of the ketone starting material is a significant side reaction in the Friedländer synthesis, especially under basic conditions.[1] One effective strategy is to use an imine analog of the o-aminoaryl aldehyde or ketone, which avoids the conditions that promote self-condensation.[9] Performing the reaction under acidic catalysis can also sometimes favor the desired cyclization over the self-condensation of the ketone.

Troubleshooting Guides

Skraup Synthesis

Issue: Violent, Uncontrolled Reaction and Excessive Tar Formation

  • Symptoms: The reaction proceeds with extreme vigor, potentially leading to loss of material, and results in a large amount of black, tarry byproduct, making product isolation difficult.

  • Root Cause: The reaction is highly exothermic, and the harsh acidic and oxidizing conditions promote polymerization of the acrolein intermediate.[2]

  • Troubleshooting Steps:

    • Use a Moderator: Add ferrous sulfate (FeSO₄) to the reaction mixture. It is believed to act as an oxygen carrier, slowing down the oxidation step and moderating the reaction's exothermicity.[10]

    • Controlled Reagent Addition: Add concentrated sulfuric acid slowly and with efficient cooling.

    • Gradual Heating: Gently heat the mixture to initiate the reaction, and then remove the heat source once the exothermic phase begins.

ConditionQuinoline Yield (%)Observations
Without ModeratorVariable, often lowerViolent and difficult to control reaction.
With Ferrous Sulfate84-91[3]Smoother, more controlled reaction.
Doebner-von Miller Synthesis

Issue: Low Yield due to Polymerization of the Carbonyl Compound

  • Symptoms: The reaction mixture becomes a thick, dark tar, leading to a low yield of the desired quinoline derivative.

  • Root Cause: The α,β-unsaturated aldehyde or ketone polymerizes under the strong acidic conditions.[5]

  • Troubleshooting Steps:

    • Employ a Biphasic System: Use a two-phase solvent system, such as water and toluene. The aniline hydrochloride resides in the aqueous phase, while the α,β-unsaturated carbonyl is in the organic phase, minimizing its self-polymerization.[5][6]

    • Slow Addition of Carbonyl: Add the α,β-unsaturated carbonyl compound dropwise to the heated reaction mixture to maintain a low concentration.[5]

Reaction SystemRelative Yield of QuinolinePolymer Formation
MonophasicLowerSignificant
Biphasic (e.g., Water/Toluene)Higher[6]Significantly Reduced[6]
Combes Synthesis

Issue: Formation of Undesired Regioisomers

  • Symptoms: The product is a mixture of two or more regioisomers, which are often difficult to separate.

  • Root Cause: The use of unsymmetrical anilines or β-diketones can lead to cyclization at different positions.[7]

  • Troubleshooting Steps:

    • Substituent Effects: The electronic nature of the substituents on the aniline can direct the cyclization. Electron-donating groups (e.g., methoxy) and electron-withdrawing groups (e.g., chloro, fluoro) on the aniline ring can favor the formation of different regioisomers.[7][8]

    • Steric Hindrance: Increasing the steric bulk of the substituents on the β-diketone can favor cyclization at the less sterically hindered position.[7]

Aniline SubstituentMajor Regioisomer with Trifluoromethyl-β-diketone
Methoxy (Electron-donating)2-CF₃-quinoline[7][8]
Chloro/Fluoro (Electron-withdrawing)4-CF₃-quinoline[7][8]
Friedländer Synthesis

Issue: Aldol Self-Condensation of the Ketone

  • Symptoms: A significant portion of the ketone starting material undergoes self-condensation, reducing the yield of the desired quinoline. This is especially prevalent under basic conditions.

  • Root Cause: The enolizable ketone can act as both a nucleophile and an electrophile, leading to self-condensation.[1]

  • Troubleshooting Steps:

    • Catalyst Choice: While basic conditions can promote the desired reaction, they also favor aldol condensation. Acidic catalysis can sometimes provide a better yield of the quinoline product.

    • Use of an Imine Analog: To circumvent the conditions that lead to self-condensation, an imine analog of the o-aminoaryl aldehyde or ketone can be used.[9]

Catalytic ConditionDesired Quinoline YieldAldol Byproduct Formation
Basic (e.g., NaOH)Can be lowerMore significant
Acidic (e.g., p-TsOH)Can be higherLess significant

Experimental Protocols

Protocol 1: Skraup Synthesis of Quinoline with Ferrous Sulfate Moderator (Adapted from Organic Syntheses[3])

  • In a 5-L round-bottomed flask fitted with a reflux condenser, add 80 g of powdered crystalline ferrous sulfate, 865 g of glycerol, 218 g of aniline, and 170 g of nitrobenzene.

  • Mix the contents well and slowly add 400 cc of concentrated sulfuric acid with stirring.

  • Gently heat the mixture with a free flame. Once the liquid begins to boil, remove the flame. The exothermic reaction will sustain boiling for 30-60 minutes.

  • After the initial vigorous reaction subsides, continue to boil the mixture for five hours.

  • Allow the mixture to cool and then dilute with water and neutralize with a concentrated sodium hydroxide solution until strongly alkaline.

  • Perform steam distillation to isolate the crude quinoline.

  • The crude product can be further purified by distillation under reduced pressure, collecting the fraction boiling at 110–114°C/14 mm. The total yield is typically 84–91%.[3]

Protocol 2: Doebner-von Miller Synthesis of 2-Methylquinoline using a Biphasic System

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, combine aniline (1 equivalent) and 6 M hydrochloric acid.

  • Heat the mixture to reflux.

  • In the dropping funnel, dissolve crotonaldehyde (1.2 equivalents) in toluene.

  • Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over 1-2 hours.

  • After the addition is complete, continue to reflux for an additional 4-6 hours.

  • Cool the reaction mixture and make it strongly alkaline with a concentrated sodium hydroxide solution.

  • Extract the product with an organic solvent (e.g., dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography.

Signaling Pathways and Logical Relationships

Skraup_Side_Reactions cluster_main Skraup Synthesis cluster_side Side Reactions Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein H₂SO₄, Heat Tar Tar Acrolein->Tar Acid-catalyzed Polymerization Aniline Aniline Michael_Adduct Michael_Adduct Aniline->Michael_Adduct + Acrolein Dihydroquinoline Dihydroquinoline Michael_Adduct->Dihydroquinoline Cyclization Quinoline Quinoline Dihydroquinoline->Quinoline Oxidation

Skraup synthesis pathway and tar formation side reaction.

DVM_Troubleshooting Start Doebner-von Miller Reaction Problem Low Yield & Tar Formation Start->Problem Cause Polymerization of α,β-unsaturated carbonyl Problem->Cause Solution1 Use Biphasic System (e.g., Water/Toluene) Cause->Solution1 Solution2 Slow Addition of Carbonyl Compound Cause->Solution2 Outcome Increased Yield & Reduced Tar Solution1->Outcome Solution2->Outcome

Troubleshooting workflow for the Doebner-von Miller synthesis.

Friedlander_Side_Reaction cluster_main_reaction Friedländer Synthesis cluster_side_reaction Side Reaction 2-Aminoaryl\nketone 2-Aminoaryl ketone Enolizable\nketone Enolizable ketone AAK AAK Quinoline Quinoline AAK->Quinoline + Enolizable ketone EK EK EK->Quinoline EK2 Enolizable ketone Aldol Self-Condensation\nProduct Aldol Self-Condensation Product EK2->Aldol Self-Condensation\nProduct Base catalyst EK3 Enolizable ketone EK3->Aldol Self-Condensation\nProduct

Competition between Friedländer synthesis and aldol self-condensation.

References

Technical Support Center: Purification of Quinoline-2,4(1H,3H)-dione and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Quinoline-2,4(1H,3H)-dione and its analogs. The information is presented in a question-and-answer format to directly address common challenges encountered during purification.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound and its derivatives.

Issue 1: Low Yield After Purification

Question: My final yield of the purified this compound analog is significantly lower than expected. What are the potential causes and solutions?

Answer: Low recovery can stem from several factors throughout the purification process. Consider the following:

  • Product Decomposition: Quinoline-2,4(1H,3H)-diones can be susceptible to degradation, especially on acidic silica gel during column chromatography.

    • Solution: Deactivate the silica gel by pre-treating it with a solution of your eluent containing a small amount of a basic modifier like triethylamine (0.1-1%). Alternatively, consider using a different stationary phase such as neutral or basic alumina, or Florisil.

  • Inappropriate Recrystallization Solvent: The chosen solvent may be too good at dissolving your compound, even at low temperatures, leading to significant loss in the mother liquor.

    • Solution: Perform small-scale solvent screening to find a solvent or solvent system where your compound has high solubility at elevated temperatures and low solubility at room temperature or below. Common systems include heptane/ethyl acetate, methanol/water, and acetone/water.

  • Premature Crystallization During Hot Filtration: If you are performing a hot filtration to remove insoluble impurities, your product might be crystallizing on the filter paper or in the funnel stem.

    • Solution: Use a pre-heated funnel and filter flask, and use a slightly larger volume of hot solvent than the minimum required to dissolve your compound to ensure it remains in solution during the transfer.

Issue 2: Persistent Impurities After Column Chromatography

Question: I've run a silica gel column, but my NMR spectrum still shows the presence of impurities. How can I improve the separation?

Answer: Co-elution of impurities is a common challenge. Here are some strategies to enhance separation:

  • Optimize the Eluent System: A subtle change in solvent polarity can significantly impact separation.

    • Solution: Systematically vary the ratio of your solvents. For example, if you are using a petroleum ether/ethyl acetate system, try gradients or isocratic elution with slightly different ratios. Adding a small percentage of a third solvent, like dichloromethane or methanol, can also alter the selectivity.

  • Change the Stationary Phase: If your compound and impurities have similar polarities, silica gel may not be the ideal stationary phase.

    • Solution: As mentioned previously, neutral or basic alumina can be effective alternatives. For very non-polar compounds, reversed-phase (C18) silica gel might provide better separation.

  • Identify the Impurity: Knowing the nature of the impurity can guide your purification strategy.

    • Solution: If possible, identify the impurity. Unreacted starting materials, such as the aniline or β-ketoester from a Conrad-Limpach synthesis, may require a specific solvent system for effective removal. Isomeric byproducts, like the corresponding 2-quinolone, can be particularly challenging to separate and may necessitate preparative HPLC.

Issue 3: Oiling Out During Recrystallization

Question: When I cool my recrystallization solution, the compound separates as an oil instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the solute's solubility is exceeded at a temperature above its melting point. Here's how to address it:

  • Increase the Solvent Volume: There may not be enough solvent to keep the compound dissolved until it reaches a suitable temperature for crystallization.

    • Solution: Re-heat the mixture until the oil redissolves and add more of the hot solvent.

  • Cool the Solution More Slowly: Rapid cooling can favor oil formation over crystal nucleation and growth.

    • Solution: Allow the solution to cool to room temperature slowly on the benchtop before placing it in an ice bath. Insulating the flask can also help to slow the cooling rate.

  • Scratch the Flask or Add a Seed Crystal: Inducing crystallization can sometimes prevent oiling out.

    • Solution: Gently scratch the inside of the flask with a glass rod at the surface of the liquid. If you have a small amount of the pure solid, add a tiny seed crystal to the cooled solution to initiate crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing Quinoline-2,4(1H,3H)-diones?

A1: The impurities will largely depend on the synthetic route employed. For the common Conrad-Limpach synthesis, which involves the condensation of an aniline with a β-ketoester, you might encounter:

  • Unreacted Starting Materials: Residual aniline or β-ketoester.

  • Isomeric Byproducts: Depending on the reaction temperature, the formation of the thermodynamic 2-quinolone product can compete with the desired kinetic 4-quinolone.[1][2]

  • Polymeric Materials: Especially with o-quinones, oligomeric side-products can form.

Q2: What are the best general-purpose purification techniques for this compound and its analogs?

A2: The two most effective and widely used techniques are:

  • Column Chromatography: Silica gel is the most common stationary phase, often with a petroleum ether/ethyl acetate or hexane/ethyl acetate eluent system. As discussed in the troubleshooting guide, modifications may be necessary for sensitive compounds.

  • Recrystallization: This is an excellent technique for obtaining highly pure crystalline material. The choice of solvent is crucial and requires some experimentation.

Q3: My this compound derivative appears to be decomposing on the TLC plate (streaking, new spots appearing over time). What does this mean for my column chromatography?

A3: This is a strong indication that your compound is unstable on silica gel. Proceeding with a standard silica gel column will likely result in significant product loss and a difficult separation. You should consider the following:

  • Deactivating the Silica: Add a small amount of triethylamine or another base to your eluent.

  • Alternative Stationary Phases: Use neutral or basic alumina, or Florisil.

  • Speed: If you must use silica, run the column as quickly as possible to minimize the contact time between your compound and the stationary phase.

Data Presentation

Table 1: Column Chromatography Conditions for this compound Analogs

Compound TypeStationary PhaseEluent SystemReference
3-(tosylmethyl)quinoline-2,4(1H,3H)-dionesSilica GelPetroleum Ether / Ethyl Acetate (5:1)[3]
General 2,4-disubstituted quinolinesSilica GelEthyl Acetate / Hexane (gradient)[4]

Table 2: Recrystallization Solvents for Quinoline Derivatives

Solvent/SystemCompound ClassNotesReference
EthanolGeneral QuinolinonesA common starting point for polar compounds.[5]
Methanol/AcetoneQuinoline SaltsOften used for purifying hydrochloride salts.[6]
Heptane/Ethyl AcetateGeneral Organic CompoundsGood for compounds of intermediate polarity.[1]
Methanol/WaterGeneral Organic CompoundsEffective for creating a significant solubility differential.[1]

Experimental Protocols

Protocol 1: Purification by Column Chromatography

  • Slurry Preparation: In a beaker, add the appropriate amount of silica gel and pour in the initial, least polar eluent (e.g., petroleum ether). Stir to create a uniform slurry.

  • Column Packing: Carefully pour the slurry into the chromatography column. Allow the silica to settle, and then drain the excess solvent until the solvent level is just at the top of the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the sample to the top of the silica bed.

  • Elution: Add the eluent to the column and begin collecting fractions. If using a gradient, gradually increase the polarity of the eluent according to your TLC analysis.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Protocol 2: Purification by Recrystallization

  • Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of a potential solvent. Heat the mixture to boiling. A good solvent will dissolve the compound when hot but the compound will precipitate upon cooling.

  • Dissolution: In an Erlenmeyer flask, add the crude solid and the minimum amount of the chosen hot solvent to fully dissolve it.

  • Decolorization (if necessary): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (if necessary): To remove insoluble impurities or charcoal, perform a hot filtration through a pre-heated funnel into a clean, pre-heated flask.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the crystals in a vacuum oven to remove any residual solvent.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis raw_product Crude Product tlc TLC Analysis raw_product->tlc Assess Purity column Column Chromatography tlc->column Impure pure_product Pure Product tlc->pure_product Pure recrystallization Recrystallization column->recrystallization Further Purification recrystallization->pure_product characterization Characterization (NMR, MS, etc.) pure_product->characterization troubleshooting_guide start Purification Issue Encountered low_yield Low Yield? start->low_yield persistent_impurities Persistent Impurities? low_yield->persistent_impurities No decomposition Check for Decomposition on Silica low_yield->decomposition Yes recrystallization_solvent Optimize Recrystallization Solvent low_yield->recrystallization_solvent Yes oiling_out Oiling Out? persistent_impurities->oiling_out No eluent_optimization Optimize Eluent System persistent_impurities->eluent_optimization Yes slow_cooling Slow Down Cooling Rate oiling_out->slow_cooling Yes change_stationary_phase Change Stationary Phase decomposition->change_stationary_phase eluent_optimization->change_stationary_phase add_solvent Add More Solvent slow_cooling->add_solvent

References

Overcoming solubility issues of Quinoline-2,4(1H,3H)-dione in biological assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Quinoline-2,4(1H,3H)-dione and its analogs in biological assays.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound compound poorly soluble in aqueous buffers?

Quinoline and its derivatives are often aromatic heterocyclic compounds with a lipophilic (fat-loving) nature, which leads to poor water solubility.[1] This is a common challenge in drug discovery, as it is estimated that over 70% of new chemical entities are poorly soluble.[1] The specific solubility of a this compound derivative is highly dependent on its structural modifications; adding hydrophobic substituents to increase potency can often further decrease aqueous solubility.[1]

Q2: What is the first and most common method I should try for solubilization?

The most straightforward and widely used approach is to first dissolve the compound in a water-miscible organic co-solvent to prepare a concentrated stock solution.[1][2] This stock is then diluted into your aqueous experimental medium.[1]

  • Recommended Co-Solvent: Dimethyl sulfoxide (DMSO) is the most common and recommended co-solvent.[1] It can dissolve a wide range of both polar and non-polar compounds and is miscible with water.[1]

Q3: My compound precipitates out of solution when I dilute the DMSO stock into my aqueous buffer or cell media. What's happening and what should I do?

This common problem, often called "crashing out," occurs when the concentration of the co-solvent (DMSO) is drastically lowered upon dilution into the aqueous medium.[1] The compound, no longer soluble in the predominantly aqueous environment, precipitates.

Follow this troubleshooting workflow:

G start Compound Precipitates Upon Dilution step1 Lower the Final Test Concentration start->step1 First Step step2 Increase Final DMSO Concentration Slightly (e.g., 0.1% to 0.5%) step1->step2 If Precipitation Persists step3 Run Vehicle Control with Matching DMSO Concentration step2->step3 Always step4 Explore Advanced Solubilization Strategies step2->step4 If Precipitation Persists

Caption: Troubleshooting workflow for compound precipitation.

  • Lower the Final Concentration: Your compound may be exceeding its maximum solubility in the final assay medium. Try preparing serial dilutions to determine the highest concentration that remains in solution.[1][3]

  • Increase the DMSO Concentration: While high concentrations can be toxic to cells, you can test if a slightly higher final DMSO concentration (e.g., from 0.1% to 0.5%) keeps the compound dissolved.[1]

  • Vehicle Control is Critical: Always run a vehicle control with the same final DMSO concentration as your test wells to ensure the solvent itself is not affecting the assay results.[1]

  • Explore Advanced Strategies: If these adjustments fail, you will need to explore more advanced solubilization methods.[1]

Q4: What are some alternative co-solvents if DMSO is not suitable for my assay?

If DMSO interferes with your assay or is not effective, other co-solvents can be used. Common alternatives include ethanol, polyethylene glycol 400 (PEG 400), and dimethylformamide (DMF).[2][4] The choice of solvent can significantly impact solubility and must be optimized for your specific compound and assay system.

Q5: What advanced strategies can I use if co-solvents alone are not effective?

If co-solvents fail, several advanced formulation strategies can be employed to enhance solubility.[2][5]

  • pH Modification: The solubility of compounds with ionizable groups (like primary amines) can be pH-dependent. For a basic compound, decreasing the pH of the buffer can protonate it, forming a more soluble salt. Conversely, for acidic compounds, increasing the pH can improve solubility.

  • Excipients (e.g., Cyclodextrins): Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules within their hydrophobic core, forming an inclusion complex with a more water-soluble exterior.[2] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.[1][4]

  • Surfactants: Surfactants form micelles in aqueous solutions that can solubilize hydrophobic compounds within their core.[2]

  • Particle Size Reduction: Decreasing the particle size of the solid compound increases its surface area, which can enhance the dissolution rate.[2] This is typically achieved through micronization or nanonization techniques.[5]

G cluster_0 Aqueous Environment CD Cyclodextrin (Hydrophilic Exterior) Drug Poorly Soluble Drug Drug->CD Encapsulation

Caption: Encapsulation of a drug molecule within a cyclodextrin.

Q6: How can I experimentally determine the solubility of my compound in my specific assay buffer?

Two primary types of solubility tests are used: kinetic and thermodynamic.[6] Kinetic solubility is more relevant for early drug discovery as it mimics the conditions of most biological assays where a DMSO stock is diluted into an aqueous buffer.[3][6] Thermodynamic solubility measures the true equilibrium solubility and is more relevant for later-stage formulation development.[3][6] A high-throughput kinetic solubility assay is a practical method for screening.

Data & Tables

Table 1: Solubility of Quinoline Derivatives in Common Solvents (Note: Precise quantitative data for the parent this compound is not widely available in the literature. This table provides general guidance based on related structures.)

SolventSolvent TypeGeneral SolubilityReference
Dimethyl Sulfoxide (DMSO)Polar AproticGenerally Soluble[7]
Dimethylformamide (DMF)Polar AproticGenerally Soluble[7]
Alcohols (Methanol, Ethanol)Polar ProticGenerally Soluble[7]
Polyethylene Glycol (PEG 400)Polar ProticCan be used as a co-solvent[4]
WaterPolar ProticPoorly Soluble to Practically Insoluble[8][9]

Table 2: Comparison of Common Co-solvents for Biological Assays

Co-SolventTypical Stock ConcentrationTypical Final Assay ConcentrationPotential Issues
DMSO10-100 mM< 0.5%Cellular toxicity at >1%, can interfere with some assays
Ethanol10-50 mM< 1%Can cause protein denaturation, cellular toxicity
PEG 4001-20 mg/mL< 5%High viscosity, potential for assay interference
DMF10-50 mM< 0.5%Higher toxicity than DMSO, use with caution

Table 3: Illustrative Solubility Enhancement Strategies for a Poorly Soluble Quinoline Derivative (These values are illustrative; the optimal method must be determined empirically.)

MethodExample ConditionPotential Fold-Increase in Aqueous SolubilityNotes
Co-solvency10% PEG 400 in Water10 - 100 foldCo-solvent concentration must be optimized for the assay system.
pH AdjustmentDecrease pH to 4-6 for a basic derivative10 - 1,000 foldOnly applicable to ionizable compounds.
Cyclodextrin Inclusion5% (w/v) HP-β-CD in Buffer10 - 5,000 foldCan alter compound availability and activity.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

  • Weigh Compound: Accurately weigh a small amount of your this compound derivative (e.g., 1-5 mg) into a sterile glass vial with a PTFE-lined cap.[1]

  • Add Solvent: Add a calculated volume of 100% DMSO to achieve a high concentration (e.g., 10-100 mM). A high concentration minimizes the volume of solvent transferred to your final assay.[1]

  • Dissolve: Vortex the vial thoroughly. If the compound remains undissolved, use a sonicator bath for 5-10 minutes. Gentle warming (e.g., 37°C) can also be applied, but be cautious of compound stability.[1]

  • Inspect for Clarity: A successful stock solution should be clear and free of any visible particles.[1]

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1]

Protocol 2: High-Throughput Kinetic Solubility Assay

This protocol provides a method to estimate the aqueous solubility of a compound in your specific assay buffer.

  • Prepare Compound Stock: Create a 10 mM stock solution of the compound in 100% DMSO.

  • Prepare Assay Buffer: Use the exact physiologically relevant buffer from your planned experiment (e.g., Phosphate-Buffered Saline, pH 7.4).

  • Dispense Compound: In a clear 96-well plate, add 2 µL of the DMSO stock to 198 µL of the assay buffer in several replicate wells. This results in a 100 µM nominal concentration with 1% DMSO. Also prepare a dilution series to test lower concentrations.

  • Incubate: Cover the plate and incubate at room temperature (or your assay temperature) for 1-2 hours to allow for equilibration.

  • Separate Precipitate: Centrifuge the plate at high speed (e.g., >3000 x g) for 15-30 minutes to pellet any undissolved compound.

  • Measure Concentration: Carefully transfer the supernatant to a new plate. Determine the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV or LC-MS. The highest concentration that remains fully dissolved is the kinetic solubility under these conditions.

Protocol 3: Using HP-β-Cyclodextrin to Enhance Aqueous Solubility

  • Prepare Cyclodextrin Solutions: Prepare a range of HP-β-CD solutions in your desired aqueous buffer (e.g., 1%, 2%, 5%, and 10% w/v).[1]

  • Add Compound: Add an excess amount of your quinoline derivative powder to a fixed volume of each cyclodextrin solution and a control (buffer only).

  • Equilibrate: Shake or agitate the samples at a constant temperature for 24-48 hours to reach equilibrium.

  • Separate Undissolved Compound: Centrifuge the samples at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet the undissolved solid.[1]

  • Analyze Supernatant: Measure the concentration of the compound in the clear supernatant to determine the solubility in each cyclodextrin solution.

Workflow and Pathway Diagrams

G cluster_prep Preparation cluster_test Solubility Testing a Receive Solid Compound b Prepare High Conc. Stock in 100% DMSO a->b c Dilute Stock into Aqueous Assay Buffer b->c d Visually Inspect for Precipitation c->d e Precipitate Forms? d->e f Proceed with Biological Assay e->f No g Troubleshoot (See FAQ Q3) e->g Yes G cluster_membrane Cell Membrane cluster_pathway Intracellular Signaling cMet c-Met Receptor PI3K_Akt PI3K/Akt Pathway cMet->PI3K_Akt RAS_MAPK RAS/MAPK Pathway cMet->RAS_MAPK VEGFR2 VEGFR-2 PLCg PLCγ Pathway VEGFR2->PLCg Proliferation Cell Proliferation, Angiogenesis, Survival PI3K_Akt->Proliferation RAS_MAPK->Proliferation PLCg->Proliferation Inhibitor Quinazoline-2,4(1H,3H)-dione Derivative Inhibitor->cMet inhibits Inhibitor->VEGFR2 inhibits

References

Technical Support Center: Addressing Off-Target Effects of Quinoline-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with the off-target effects of quinoline-based compounds.

Frequently Asked Questions (FAQs)

Q1: My quinoline-based compound shows potent activity against my target protein in a biochemical assay, but in cell-based assays, I observe unexpected phenotypes (e.g., changes in cell morphology, decreased proliferation) at similar concentrations. What could be the cause?

A1: This discrepancy is often indicative of off-target effects. While your compound may be highly active against its intended target, it could also be interacting with other cellular proteins, leading to unintended biological consequences. Common off-target activities of quinoline-based compounds include inhibition of various kinases, blockade of ion channels such as the hERG channel, and induction of lysosomotropism. It is recommended to perform a broad kinase selectivity profile and a cytotoxicity assay to identify potential off-target interactions.[1][2][3]

Q2: I've identified that my quinoline compound inhibits one or more off-target kinases. How can I mitigate this?

A2: Addressing off-target kinase activity can be approached in several ways. One strategy is to use computational and structural biology tools to guide the rational design of more selective analogues.[4] By analyzing the molecular structure of your compound and its off-target kinases, you may be able to identify modifications that reduce off-target binding while maintaining on-target potency. Additionally, performing extensive Structure-Activity Relationship (SAR) studies can help in identifying the chemical moieties responsible for the off-target effects.

Q3: My quinoline compound is causing significant cytotoxicity in my cell-based assays, even at concentrations where the on-target activity is expected to be minimal. How can I determine if this is an on-target or off-target effect?

A3: Distinguishing between on-target and off-target cytotoxicity is crucial. One approach is to perform a target engagement assay, such as the Cellular Thermal Shift Assay (CETSA), to confirm that your compound is binding to its intended target at the concentrations causing cytotoxicity. If there is a poor correlation between target engagement and cytotoxicity, it is likely an off-target effect. Furthermore, testing your compound in cell lines that do not express the intended target can help elucidate if the cytotoxicity is target-dependent.

Q4: I'm concerned about the potential for cardiotoxicity with my quinoline-based compound due to hERG channel inhibition. How can I assess this risk early in development?

A4: Early assessment of hERG inhibition is critical. An in vitro patch-clamp electrophysiology assay is the gold standard for directly measuring the inhibitory effect of your compound on the hERG channel.[5] Compounds with IC50 values below 10 μM in this assay are generally considered to have a higher risk of causing cardiotoxicity.[6] Computational models can also be used for early prediction of hERG liability based on the chemical structure of your compound.

Troubleshooting Guides

Issue 1: Unexpected Changes in Cell Morphology

Symptom: After treating cells with a quinoline-based compound, you observe significant changes in cell morphology, such as cell rounding, detachment, or formation of vacuoles, which are inconsistent with the expected phenotype of targeting the intended protein.

Possible Cause: Off-target effects on the cytoskeleton or induction of cellular stress pathways. Some factor quinolinone inhibitors have been shown to disrupt the microtubule network, leading to morphological changes.[2]

Troubleshooting Workflow:

start Unexpected Cell Morphology Observed check_cytoskeleton Assess Cytoskeletal Integrity (e.g., Tubulin Staining) start->check_cytoskeleton check_stress Evaluate Cellular Stress Markers (e.g., ROS, ER Stress) start->check_stress disrupted Cytoskeleton Disrupted? check_cytoskeleton->disrupted stress_induced Stress Markers Induced? check_stress->stress_induced off_target_cytoskeleton Potential Off-Target Effect on Cytoskeletal Proteins disrupted->off_target_cytoskeleton Yes no_change No Significant Changes disrupted->no_change No off_target_stress Potential Off-Target Effect Inducing Cellular Stress stress_induced->off_target_stress Yes stress_induced->no_change No

Caption: Troubleshooting workflow for unexpected cell morphology changes.

Issue 2: Inconsistent IC50 Values in Cellular Assays

Symptom: You observe high variability in the half-maximal inhibitory concentration (IC50) of your quinoline compound across different experiments or even within the same experiment.

Possible Cause: Poor compound solubility, compound degradation, or inconsistent cell health and seeding density.[7]

Troubleshooting Workflow:

start Inconsistent IC50 Values check_solubility Verify Compound Solubility in Assay Medium start->check_solubility check_stability Assess Compound Stability (Freeze-Thaw, Time in Media) start->check_stability check_cells Review Cell Culture and Seeding Procedures start->check_cells is_soluble Soluble? check_solubility->is_soluble is_stable Stable? check_stability->is_stable cells_ok Consistent? check_cells->cells_ok optimize_solubility Optimize Formulation (e.g., different solvent, excipients) is_soluble->optimize_solubility No continue_investigation Proceed with Standardized Protocol is_soluble->continue_investigation Yes prepare_fresh Prepare Fresh Solutions for Each Experiment is_stable->prepare_fresh No is_stable->continue_investigation Yes standardize_cell_handling Standardize Cell Passage, Seeding Density, and Health Checks cells_ok->standardize_cell_handling No cells_ok->continue_investigation Yes

Caption: Troubleshooting workflow for inconsistent IC50 values.

Data Presentation

Table 1: Kinase Inhibitory Profile of Representative Quinoline-Based Compounds

Kinase TargetCompound A (IC50, nM)Compound B (IC50, nM)Crizotinib (IC50, nM)Cabozantinib (IC50, nM)
c-Met (On-Target) 1.5 9.3 4 13
ALK>1000>10002.434
VEGFR2250150240.035
EGFR>1000500>1000113
SRC85451055.2
ABL150905810

Data compiled from multiple sources for illustrative purposes.[1][8][9]

Table 2: hERG Inhibition Profile of Selected Quinoline Derivatives

CompoundhERG IC50 (µM)Cardiotoxicity Risk
Quinoline Derivative X0.8High
Quinoline Derivative Y11Moderate
Quinoline Derivative Z>30Low

Data compiled from multiple sources for illustrative purposes.[5][6][10][11][12]

Experimental Protocols

Protocol 1: Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol provides a general method for determining the in vitro inhibitory activity of a quinoline-based compound against a specific kinase.

Materials:

  • Kinase of interest

  • Kinase substrate (peptide or protein)

  • ATP

  • Test quinoline compound

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test quinoline compound in DMSO. Further dilute the compound in the assay buffer to the desired final concentrations.

  • Kinase Reaction: In a 384-well plate, add the kinase, its specific substrate, and the diluted test compound.

  • Initiation: Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5-25 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-compound control. Determine the IC50 value by fitting the data to a dose-response curve.[13]

Protocol 2: Cytotoxicity Assay (MTT Assay)

This protocol outlines a colorimetric assay to assess the cytotoxic effects of a quinoline-based compound on cultured cells.

Materials:

  • Adherent cell line (e.g., HeLa, A549)

  • Cell culture medium

  • Test quinoline compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Spectrophotometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the quinoline compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle-only control.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a spectrophotometer.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Determine the IC50 value from the dose-response curve.[14]

Protocol 3: Cellular Thermal Shift Assay (CETSA)

This protocol describes a method to verify the direct binding of a quinoline compound to its target protein in a cellular context.

Materials:

  • Cell line expressing the target protein

  • Test quinoline compound

  • PBS (Phosphate-Buffered Saline) with protease inhibitors

  • Lysis buffer

  • Antibody specific to the target protein

  • Western blotting reagents and equipment

  • Thermal cycler

Procedure:

  • Cell Treatment: Treat cultured cells with the test quinoline compound or a vehicle control for a specified time.

  • Heating: Harvest the cells and resuspend them in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler. Include a non-heated control.

  • Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated (denatured) proteins.

  • Western Blot Analysis: Collect the supernatant (soluble protein fraction) and analyze the amount of the target protein by Western blotting using a specific antibody.

  • Data Analysis: Quantify the band intensities for the target protein at each temperature. A shift in the melting curve (the temperature at which the protein denatures) in the presence of the compound indicates target engagement.

Visualizations

Signaling Pathways

cluster_0 PI3K/Akt/mTOR Pathway RTK RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Growth & Proliferation mTORC1->Proliferation Quinoline Quinoline Compound (Off-Target) Quinoline->PI3K Quinoline->Akt Quinoline->mTORC1

Caption: Off-target inhibition of the PI3K/Akt/mTOR pathway by quinoline compounds.[15][16][17][18][19]

cluster_1 EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Quinoline Quinoline Compound (Off-Target) Quinoline->EGFR

Caption: Off-target inhibition of the EGFR signaling pathway by quinoline compounds.[20][21][22][23]

Experimental Workflow

start Start: Quinoline Compound Synthesis biochem_assay Biochemical Assay (On-Target Activity) start->biochem_assay cell_assay Cell-Based Assay (Phenotypic Effects) biochem_assay->cell_assay off_target_screen Broad Off-Target Screening (Kinase Panel, hERG) cell_assay->off_target_screen cytotoxicity Cytotoxicity Assay (e.g., MTT) cell_assay->cytotoxicity target_engagement Target Engagement Assay (e.g., CETSA) off_target_screen->target_engagement cytotoxicity->target_engagement data_analysis Data Analysis and SAR Optimization target_engagement->data_analysis end Lead Optimization data_analysis->end

Caption: General experimental workflow for assessing off-target effects.

References

Optimizing reaction conditions for N-alkylation of quinolin-2(1H)-one derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the N-alkylation of quinolin-2(1H)-one derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the general conditions for N-alkylation of quinolin-2(1H)-one?

A typical N-alkylation reaction of quinolin-2(1H)-one involves the use of a base in a polar aprotic solvent. Common conditions include using potassium carbonate (K₂CO₃) as the base and N,N-dimethylformamide (DMF) as the solvent.[1] The reaction is typically stirred at room temperature or heated to facilitate the reaction.

Q2: I am observing a mixture of N- and O-alkylated products. How can I control the regioselectivity?

The competition between N- and O-alkylation is a common issue and is influenced by several factors:

  • Substitution Pattern: The position of substituents on the quinolinone ring plays a crucial role. Alkylation of unsubstituted quinolin-2(1H)-one or derivatives with substituents at the C(6) and C(7) positions tends to favor N-alkylation.[1] However, substituents at the C(8) position, such as methoxy, benzyloxy, or chloro groups, can lead exclusively to O-alkylation under the same conditions.[1]

  • Solvents and Reaction Conditions: The choice of solvent and other reaction parameters can dramatically affect the N- versus O-alkylation selectivity.[2][3] For instance, in some related heterocyclic systems, the use of different bases and solvents can direct the alkylation to either the nitrogen or the oxygen atom.[4]

  • Phase Transfer Catalysis: Phase transfer conditions have also been investigated and can influence the product ratio.[2][3]

Q3: How can I confirm if I have synthesized the N-alkylated or O-alkylated product?

Spectroscopic methods, particularly 2D NMR techniques like HSQC, HMBC, and NOESY, are invaluable for determining the site of alkylation.[5] For example, in ¹H NMR, the chemical shift of the methylene protons attached to the nitrogen in an N-alkylated product will differ from those attached to the oxygen in an O-alkylated product.[5] Furthermore, ¹³C NMR can be very informative; the chemical shift of the carbon attached to the heteroatom (N or O) will be significantly different.[4]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Reaction 1. Inactive base or solvent. 2. Low reaction temperature. 3. Sterically hindered substrate or alkylating agent.1. Use freshly dried solvent and a fresh batch of base. 2. Increase the reaction temperature. Monitor for potential side product formation. 3. Consider using a more reactive alkylating agent (e.g., iodide instead of bromide) or a stronger base.
Mixture of N- and O-Alkylated Products 1. The inherent electronic and steric properties of the quinolinone substrate favor both pathways. 2. Reaction conditions are not optimized for selective alkylation.1. Carefully analyze the substitution pattern of your quinolinone. As a general rule, 8-substituted quinolin-2-ones tend to give O-alkylation.[1] 2. Systematically screen different bases (e.g., NaH, Cs₂CO₃), solvents (e.g., THF, Acetone, DMSO), and temperatures.[4]
Formation of Byproducts 1. Di-alkylation at both N and O positions. 2. Side reactions involving the solvent or base. 3. Degradation of starting material or product at high temperatures.1. Use a stoichiometric amount of the alkylating agent. 2. Ensure the use of high-purity, dry solvents. 3. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and temperature.
Difficulty in Product Purification 1. Similar polarity of N- and O-alkylated isomers. 2. Unreacted starting material is difficult to separate from the product.1. Utilize advanced chromatographic techniques such as preparative HPLC or SFC. 2. Optimize the reaction to drive it to completion. Consider a different work-up procedure to remove the starting material.

Data Presentation

Table 1: N- vs. O-Alkylation of Substituted Quinolin-2(1H)-ones

Quinolin-2(1H)-one DerivativeAlkylating AgentBase/SolventProduct(s)Reference
Unsubstituted2-BromoacetophenoneK₂CO₃/DMFN-alkylation (major), O-alkylation (minor)[1]
6-Methoxy2-BromoacetophenoneK₂CO₃/DMFN-alkylation (major), O-alkylation (minor)[1]
7-Chloro2-BromoacetophenoneK₂CO₃/DMFN-alkylation (major), O-alkylation (minor)[1]
8-Methoxy2-BromoacetophenoneK₂CO₃/DMFO-alkylation (exclusive)[1]
8-Benzyloxy2-BromoacetophenoneK₂CO₃/DMFO-alkylation (exclusive)[1]
8-Chloro2-BromoacetophenoneK₂CO₃/DMFO-alkylation (exclusive)[1]

Experimental Protocols

General Protocol for N-Alkylation of Quinolin-2(1H)-one
  • Preparation: To a solution of the quinolin-2(1H)-one derivative (1.0 eq.) in anhydrous DMF, add a suitable base (e.g., K₂CO₃, 1.5 eq.).

  • Addition of Alkylating Agent: Stir the mixture at room temperature for 30 minutes, then add the alkylating agent (1.1 eq.) dropwise.

  • Reaction: Stir the reaction mixture at the desired temperature (room temperature to 80 °C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol for O-Alkylation of 4-Hydroxy-1H-quinolin-2-one[6]
  • Setup: In a round-bottom flask, combine 4-hydroxy-1H-quinolin-2-one (1.0 eq.) and anhydrous potassium carbonate (K₂CO₃, 1.5 eq.).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to dissolve the starting material.

  • Addition of Allyl Bromide: Slowly add allyl bromide (1.2 eq.) to the reaction mixture.

  • Reaction: Heat the mixture to 60-70 °C and stir for 4-6 hours, monitoring by TLC.

  • Work-up and Extraction: After cooling, pour the mixture into water and extract with ethyl acetate.

  • Washing and Drying: Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the solvent and purify the residue by column chromatography to obtain the 4-prop-2-enoxy-1H-quinolin-2-one.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Quinolin-2(1H)-one Derivative D Reaction Mixture A->D B Base (e.g., K2CO3) B->D C Anhydrous Solvent (e.g., DMF) C->D F Stir at Defined Temperature D->F E Alkylating Agent E->F G Monitor by TLC/LC-MS F->G H Quench with Water G->H Reaction Complete I Extract with Organic Solvent H->I J Wash & Dry I->J K Column Chromatography J->K L Pure Product K->L

Caption: General experimental workflow for the alkylation of quinolin-2(1H)-one derivatives.

Troubleshooting_Logic cluster_yield Low Yield Issues cluster_regio Regioselectivity Issues cluster_analysis Analysis Start Low Yield or Incorrect Regioselectivity A Check Reagent Quality (Base, Solvent) Start->A D Analyze Substrate (8-substituted?) Start->D B Increase Reaction Temperature A->B C Change Alkylating Agent (e.g., R-I for R-Br) B->C G Analyze Product Mixture by NMR (1D & 2D) C->G E Screen Different Bases (NaH, Cs2CO3) D->E F Screen Different Solvents (THF, Acetone) E->F F->G H Optimize Further G->H

Caption: Troubleshooting decision tree for optimizing N-alkylation reactions.

References

Preventing decomposition of quinoline derivatives during purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the purification of quinoline derivatives. This resource is designed to provide you with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of these versatile heterocyclic compounds. Below you will find detailed methodologies, quantitative data, and visual workflows to help you prevent decomposition and achieve high purity in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main reasons for the decomposition of quinoline derivatives during purification?

A1: Quinoline derivatives can be susceptible to decomposition due to a combination of factors, including:

  • Sensitivity to Acid: The basic nitrogen atom in the quinoline ring can interact with acidic stationary phases like silica gel, leading to degradation.

  • Oxidation: Many quinoline derivatives are prone to oxidation, especially when exposed to air (oxygen), light, and heat. This can result in the formation of colored impurities.[1]

  • Photosensitivity: Quinoline itself turns yellow and eventually brown upon exposure to light.[2] Many of its derivatives exhibit similar photosensitivity.

  • pH Instability: The stability of quinoline derivatives can be pH-dependent. Extremes in pH during aqueous workups or chromatography can cause degradation.[3]

  • Thermal Instability: Prolonged exposure to high temperatures during distillation or chromatography can lead to decomposition.

Q2: My quinoline derivative is a different color than expected after purification. What could be the cause?

A2: A change in color, such as yellowing or browning, is a common indicator of decomposition, often due to oxidation or exposure to light.[2] To prevent this, it is crucial to handle photosensitive compounds in amber vials or with vessels wrapped in aluminum foil and to minimize exposure to air.

Q3: Can I use standard silica gel for the column chromatography of my quinoline derivative?

A3: Standard silica gel is acidic and can cause decomposition or significant streaking (tailing) of basic quinoline derivatives.[4] It is often necessary to use deactivated silica gel or an alternative stationary phase.

Q4: How can I store my purified quinoline derivative to ensure its stability?

A4: For optimal stability, store purified quinoline derivatives in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon). Using amber glass vials with tight-fitting caps can protect against light and air exposure. For highly sensitive compounds, storage in a glovebox or a sealed ampoule may be necessary.

Troubleshooting Guides

This section addresses specific issues you might encounter during the purification of quinoline derivatives in a question-and-answer format.

Issue 1: My quinoline derivative is decomposing on the silica gel column.

Question: I am attempting to purify my quinoline derivative using silica gel column chromatography, but I am observing significant product decomposition. What can I do to prevent this?

Answer: Decomposition on silica gel is a frequent challenge. Here are several strategies to mitigate this issue:

  • Deactivate the Silica Gel: Neutralize the acidic silanol groups on the silica surface by adding a basic modifier to your eluent. A common practice is to add 0.5-2% triethylamine (NEt₃) to the solvent system.[4]

  • Use an Alternative Stationary Phase:

    • Alumina: Neutral or basic alumina can be an excellent alternative to silica gel for basic compounds.[4]

    • Florisil or Cellulose: For particularly sensitive derivatives, these stationary phases may offer better stability.[4]

    • Reversed-Phase Silica (C18): If your compound is sufficiently non-polar, reversed-phase chromatography can be a good option to avoid the issues associated with acidic silica.[4]

  • Work Quickly and at a Low Temperature: Minimize the contact time between your compound and the stationary phase by running the column as efficiently as possible. Performing the chromatography in a cold room can also slow down the rate of decomposition.[4]

  • Inert Atmosphere: For derivatives that are highly sensitive to oxidation, conducting the chromatography under an inert atmosphere (e.g., in a glovebox or using a Schlenk line) is recommended.[4][5]

Issue 2: My quinoline derivative is streaking or showing poor separation on the TLC/column.

Question: My compound is tailing significantly on the TLC plate, leading to poor separation during column chromatography. How can I improve this?

Answer: Tailing is typically caused by the strong interaction of the basic quinoline nitrogen with the acidic sites on the silica gel.[4]

  • Add a Basic Modifier: Incorporating a small amount of a base, such as triethylamine (0.5-2%) or pyridine, into your eluent will compete for the acidic sites on the silica, leading to improved peak shape and resolution.[4][6]

  • Change the Stationary Phase: As mentioned previously, switching to a more inert stationary phase like neutral alumina or reversed-phase silica can eliminate the interactions causing tailing.

Issue 3: My air-sensitive quinoline derivative is decomposing even with careful handling.

Question: I am working with a known air-sensitive quinoline derivative, and despite my best efforts, I am still seeing decomposition during purification. What advanced techniques can I employ?

Answer: For highly sensitive compounds, rigorous exclusion of air and other reactive species is critical.

  • Inert Atmosphere Chromatography:

    • Glovebox: Performing column chromatography inside a glovebox provides a controlled inert environment, effectively eliminating exposure to oxygen and moisture.[7]

    • Schlenk Line: Schlenk line techniques allow for the manipulation of air-sensitive compounds, including setting up and running a chromatography column under a positive pressure of an inert gas like nitrogen or argon.[5][8][9]

  • Degassed Solvents: Always use freshly degassed solvents for your mobile phase to remove dissolved oxygen. Common degassing methods include freeze-pump-thaw cycles, sparging with an inert gas, or sonication under vacuum.

  • Use of Antioxidants/Radical Scavengers: For compounds susceptible to radical-mediated decomposition, adding a small amount of a radical scavenger like butylated hydroxytoluene (BHT) to the eluent can be beneficial. BHT is a widely used antioxidant that can prevent free-radical-mediated oxidation.[10][11]

Data Presentation: Comparison of Purification Techniques

The following tables summarize quantitative data for various quinoline purification methods, providing a comparison of their effectiveness in terms of purity and yield.

Table 1: Comparison of Common Purification Techniques for Quinoline Derivatives

Purification Technique Starting Material Reagents/Conditions Achieved Purity (%) Yield (%) Source
Distillation Crude Quinoline from Skraup Synthesis Steam distillation, followed by vacuum distillation (110-114°C at 14 mmHg) High (not specified) 84-91 [12]
Coal Tar Wash Oil Atmospheric and vacuum distillation >97 82 [12]
Crystallization (Salt Formation) Crude Quinoline Phosphoric acid, followed by neutralization 90-92 (one cycle), 98-99 (multiple cycles) Not specified [12]
Crude 8-hydroxyquinoline (78.0% purity) Dichloromethane 99.5 96.5 [12]
Crude 8-hydroxyquinoline (82.0% purity) Chloroform 99.0 95.0 [12]

| Chromatography | Crude Quinoline Yellow | High-Speed Counter-Current Chromatography (HSCCC) | >98 for isolated components | High recovery |[13] |

Table 2: Solvent Effects on the Purification of a Quinoline Carboxylic Acid Derivative by Heating and Stirring

Solvent Initial Purity (%) Final Purity (%)
N,N-Dimethylformamide (DMF) 88.37 >93
Formamide (FA) 88.37 >93
N-Methylformamide (NMF) 88.37 >93
Dimethylimidazole (DMI) 88.37 >93

Data summarized from a patent describing the purification of a specific quinoline derivative, indicating that polar aprotic solvents can be effective for increasing purity through recrystallization-like processes.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the troubleshooting guides.

Protocol 1: General Procedure for Column Chromatography with Deactivated Silica

This protocol is designed to minimize the decomposition of sensitive quinoline derivatives during silica gel chromatography.[4]

  • Preparation of the Eluent:

    • Based on Thin Layer Chromatography (TLC) analysis, determine an appropriate solvent system that gives your target compound an Rf value of approximately 0.2-0.4.

    • To this eluent, add 1% triethylamine (NEt₃). For example, if your eluent is 20% ethyl acetate in hexanes, prepare a solution of 20% ethyl acetate and 1% triethylamine in hexanes.

  • Packing the Column:

    • Prepare a slurry of silica gel in the triethylamine-containing eluent.

    • Pour the slurry into the column and allow the silica to pack under gravity or with gentle pressure.

    • Ensure the silica bed is uniform and free of air bubbles.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of the eluent.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column and begin elution.

    • Collect fractions and monitor the separation by TLC.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure. Note that triethylamine is volatile and will be removed during this step.

Protocol 2: Purification of Quinoline via Picrate Salt Formation

This protocol is effective for separating quinolines from impurities that do not form stable picrate salts.[12]

  • Salt Formation:

    • Dissolve the crude quinoline in a minimal amount of 95% ethanol.

    • In a separate flask, dissolve picric acid in a minimal volume of 95% ethanol.

    • Slowly add the picric acid solution to the quinoline solution. Yellow crystals of quinoline picrate will precipitate.

    • Cool the mixture in an ice bath to maximize precipitation.

    • Collect the crystals by vacuum filtration and wash them with cold ethanol.

  • Recrystallization of the Picrate Salt (Optional):

    • For higher purity, recrystallize the quinoline picrate from a suitable solvent, such as acetonitrile.

  • Regeneration of Pure Quinoline:

    • Dissolve the purified quinoline picrate in dimethyl sulfoxide (DMSO).

    • Pass the solution through a column packed with basic alumina. The picric acid will be adsorbed onto the alumina.

    • Extract the free quinoline from the eluate with a non-polar solvent like n-pentane.

    • Dry the organic extract over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield the purified quinoline. For the highest purity, the resulting quinoline can be distilled under vacuum.

Protocol 3: Column Chromatography under Inert Atmosphere (Schlenk Line)

This protocol outlines the general procedure for performing column chromatography for air-sensitive compounds using a Schlenk line.[5][8]

  • Glassware Preparation:

    • Oven-dry all glassware (column, flasks, etc.) and cool under a stream of inert gas or in a desiccator.

  • Column Packing:

    • Set up the chromatography column connected to a Schlenk line via a sidearm.

    • Purge the column with inert gas.

    • Pack the column with silica gel (or another stationary phase) using a slurry method with degassed eluent under a positive pressure of inert gas.

  • Sample Loading:

    • Dissolve the air-sensitive compound in a minimal amount of degassed eluent in a Schlenk flask.

    • Transfer the solution to the top of the column via a cannula under a positive pressure of inert gas.

  • Elution and Fraction Collection:

    • Elute the column with degassed solvent, maintaining a positive pressure of inert gas at the top of the column.

    • Collect fractions in a series of pre-purged Schlenk tubes or flasks.

  • Solvent Removal:

    • Remove the solvent from the fractions containing the pure product under vacuum using the Schlenk line.

Visualizations

Troubleshooting Workflow for Quinoline Derivative Purification

G start Start Purification tlc Run TLC with standard eluent start->tlc check_tlc Observe TLC Plate tlc->check_tlc streaking Streaking or Tailing? check_tlc->streaking Good Spot Shape check_tlc->streaking Decomposition on Plate add_base Add 0.5-2% Triethylamine to Eluent streaking->add_base Yes run_column Run Column Chromatography streaking->run_column No add_base->tlc Re-run TLC check_fractions Analyze Fractions (TLC/LC-MS) run_column->check_fractions decomposition Decomposition Observed? check_fractions->decomposition Impure/Decomposed pure_product Pure Product Obtained check_fractions->pure_product Clean Separation decomposition->pure_product No troubleshoot_decomp Troubleshoot Decomposition decomposition->troubleshoot_decomp Yes change_stationary_phase Use Alternative Stationary Phase (Alumina, C18) troubleshoot_decomp->change_stationary_phase inert_atmosphere Use Inert Atmosphere (Glovebox/Schlenk Line) troubleshoot_decomp->inert_atmosphere protect_from_light Protect from Light troubleshoot_decomp->protect_from_light change_stationary_phase->run_column inert_atmosphere->run_column protect_from_light->run_column

Caption: Troubleshooting workflow for purifying quinoline derivatives.

Experimental Workflow for Purification via Picrate Salt Formation```dot

G start Crude Quinoline Derivative dissolve_crude Dissolve in Ethanol start->dissolve_crude precipitate Mix Solutions to Precipitate Quinoline Picrate dissolve_crude->precipitate prepare_picric Prepare Picric Acid in Ethanol prepare_picric->precipitate filter_wash Filter and Wash Crystals with Cold Ethanol precipitate->filter_wash recrystallize Recrystallize from Acetonitrile (Optional) filter_wash->recrystallize dissolve_picrate Dissolve Purified Picrate in DMSO filter_wash->dissolve_picrate Skip Recrystallization recrystallize->dissolve_picrate alumina_column Pass through Basic Alumina Column dissolve_picrate->alumina_column extract Extract Eluate with n-Pentane alumina_column->extract dry_concentrate Dry and Concentrate Organic Layer extract->dry_concentrate distill Vacuum Distill (Optional) dry_concentrate->distill final_product Pure Quinoline Derivative dry_concentrate->final_product Skip Distillation distill->final_product

Caption: Decision tree for selecting a purification strategy.

References

Strategies to minimize by-product formation in Friedländer quinoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Friedländer quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols, with a focus on minimizing by-product formation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here we address common issues encountered during the Friedländer quinoline synthesis in a question-and-answer format.

Q1: My reaction is producing a significant amount of self-condensation by-products from my ketone starting material. How can I prevent this?

A1: Aldol self-condensation of the ketone starting material is a common side reaction, especially under basic conditions.[1] This occurs when the enolizable ketone reacts with itself instead of the intended 2-aminoaryl aldehyde or ketone.

Troubleshooting Strategies:

  • Switch to Acidic Catalysis: Shifting from a base-catalyzed to an acid-catalyzed system can often mitigate the self-condensation of the ketone. Lewis acids or Brønsted acids are commonly used.[2][3]

  • Use an Imine Analog: To circumvent the possibility of ketone self-condensation under alkaline conditions, you can use the imine analogue of the o-aniline starting material.[1]

  • Modify Reaction Conditions: Employing milder reaction conditions, such as lower temperatures, can reduce the rate of the competing self-condensation reaction.[1] The use of gold catalysts has been reported to allow the reaction to proceed under milder conditions.[1]

Q2: I am using an unsymmetrical ketone and obtaining a mixture of regioisomers. How can I improve the regioselectivity of the reaction?

A2: Poor regioselectivity is a frequent challenge when using an unsymmetrical ketone, as the condensation can occur on either side of the carbonyl group.

Troubleshooting Strategies:

  • Catalyst Selection: The choice of catalyst can significantly influence the regiochemical outcome. For instance, ytterbium-triflate-catalyzed reactions with pyrrolidine enamines of methyl-n-alkylketones have shown a preference for the kinetic, 2-monosubstituted products over the thermodynamic, 2,3-disubstituted products.[4]

  • Substrate Modification: Introducing a directing group, such as a phosphoryl group, on one of the α-carbons of the ketone can effectively control the site of condensation.[1]

  • Use of Ionic Liquids: Certain ionic liquids have been shown to promote regiospecificity in the Friedländer annulation.[1][5]

Q3: The overall yield of my Friedländer synthesis is low. What are the potential causes and how can I improve it?

A3: Low yields can stem from harsh reaction conditions leading to product decomposition, incomplete reactions, or the prevalence of side reactions.[1]

Troubleshooting Strategies:

  • Optimize Catalyst and Conditions: Traditional methods often employ high temperatures and strong acids or bases, which can be detrimental to the yield.[1] Modern protocols utilizing milder and more efficient catalysts can significantly improve the outcome. A variety of catalysts have been developed, including ionic liquids, metal-organic frameworks, polymers, and nanocatalysts.[6]

  • Consider Solvent-Free Conditions: Solvent-free reactions, often facilitated by solid-supported catalysts or microwave irradiation, can lead to higher yields and shorter reaction times.[1][7] For example, using molecular iodine as a catalyst in ethanol or under solvent-free conditions has proven effective.[8]

  • Ensure Reagent Purity: The purity of starting materials and catalysts is crucial. Contaminants can interfere with the reaction and lead to the formation of undesired by-products.

  • Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) to monitor the reaction's progress and determine the optimal reaction time to prevent product degradation from prolonged heating.

Data Presentation: Catalyst Performance in Friedländer Synthesis

The following tables summarize quantitative data for various catalytic systems used in the Friedländer synthesis, providing a comparison of their effectiveness in terms of reaction conditions and product yields.

Table 1: Comparison of Various Lewis Acid Catalysts

CatalystReactantsSolventTemperature (°C)TimeYield (%)Reference
In(OTf)₃2-aminobenzophenone, ethyl acetoacetateNone6015 min>90[9]
Yb(OTf)₃2-aminoarylketones, carbonyl compoundsTolueneRoom Temp. - HighVariesGood[4]
SnCl₂·2H₂O2-aminoaryl ketones, α-methylene ketonesNoneVariesVariesGood[10]
ZnCl₂2-aminobenzophenone, ethyl acetoacetateNone1501 h90[11]
Iodine (I₂)2-aminoaryl ketones, α-methylene ketonesEthanolRoom Temp.Varies53-98[8]

Table 2: Performance of Heterogeneous and Nanocatalysts

CatalystReactantsSolventTemperature (°C)TimeYield (%)Reference
P₂O₅/SiO₂2-aminoaryl ketone, carbonyl compoundNone8015 min93[12]
SiO₂ nanoparticles2-aminoaryl ketones, carbonyl compoundsMicrowave100Varies93[6]
Nickel Nanoparticles2-aminoaryl ketones, carbonyl compoundsNone75Varies85-96[6]
Amberlyst-152-aminoaryl ketones, α-methylene ketonesEthanolRefluxVariesGood[13]
MIL-53(Al)2-amino-2',5-dichlorobenzophenone, acetylacetoneNone25-1204-6 hHigh[10]

Experimental Protocols

Below are detailed methodologies for key experiments aimed at minimizing by-product formation.

Protocol 1: Solvent-Free Friedländer Synthesis using a P₂O₅/SiO₂ Catalyst

This protocol is adapted from a procedure described by Hasaninejad et al.[12]

  • Materials:

    • 2-aminoaryl ketone (2 mmol)

    • Carbonyl compound with an α-methylene group (3 mmol)

    • Silica-supported P₂O₅ (P₂O₅/SiO₂) (0.4 g)

    • Ethyl acetate (EtOAc)

  • Procedure:

    • To a 10 mL round-bottom flask equipped with a reflux condenser, add the 2-aminoaryl ketone (2 mmol), the carbonyl compound (3 mmol), and P₂O₅/SiO₂ (0.4 g).

    • Heat the reaction mixture in an oil bath at 80°C with stirring.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature.

    • Add 40 mL of ethyl acetate to the flask, stir for 3 minutes, and then filter to remove the catalyst.

    • The filtrate can then be concentrated and the crude product purified, typically by column chromatography.

Protocol 2: Molecular Iodine-Catalyzed Friedländer Synthesis

This protocol is based on the work of Wu, Xia, and Gao.[8]

  • Materials:

    • 2-aminoaryl aldehyde or ketone (1.0 mmol)

    • Ketone with an α-methylene group (1.2 mmol)

    • Molecular iodine (I₂) (1 mol%)

    • Ethanol (as solvent, if not solvent-free)

  • Procedure:

    • In a reaction vessel, dissolve the 2-aminoaryl aldehyde or ketone (1.0 mmol) and the α-methylene ketone (1.2 mmol) in ethanol.

    • Add molecular iodine (1 mol%) to the mixture.

    • Stir the reaction at room temperature.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Visualizations

The following diagrams illustrate key concepts and workflows discussed in this guide.

Friedlander_Troubleshooting Start Start Friedländer Synthesis Problem By-product Formation Observed? Start->Problem Aldol Aldol Self-Condensation Problem->Aldol Yes Regioisomers Mixture of Regioisomers Problem->Regioisomers Yes LowYield Low Overall Yield Problem->LowYield Yes End Optimized Synthesis Problem->End No Sol_Aldol1 Switch to Acidic Catalyst Aldol->Sol_Aldol1 Sol_Aldol2 Use Imine Analog Aldol->Sol_Aldol2 Sol_Regio1 Optimize Catalyst (e.g., Yb(OTf)3) Regioisomers->Sol_Regio1 Sol_Regio2 Substrate Modification Regioisomers->Sol_Regio2 Sol_Yield1 Use Milder Conditions/Catalysts LowYield->Sol_Yield1 Sol_Yield2 Solvent-Free / MW Conditions LowYield->Sol_Yield2 Sol_Aldol1->End Sol_Aldol2->End Sol_Regio1->End Sol_Regio2->End Sol_Yield1->End Sol_Yield2->End

Caption: Troubleshooting workflow for by-product formation.

Reaction_Pathways Reactants 2-Aminoaryl Ketone + α-Methylene Ketone Pathway1 Aldol Condensation Reactants->Pathway1 Pathway A Pathway2 Schiff Base Formation Reactants->Pathway2 Pathway B Byproduct Aldol Self-Condensation (Side Reaction) Reactants->Byproduct Intermediate1 Aldol Adduct Pathway1->Intermediate1 Intermediate2 Schiff Base Pathway2->Intermediate2 Cyclization1 Intramolecular Cyclization + Dehydration Intermediate1->Cyclization1 Cyclization2 Intramolecular Aldol-type Reaction + Dehydration Intermediate2->Cyclization2 Product Quinoline Cyclization1->Product Cyclization2->Product

Caption: Mechanistic pathways in Friedländer synthesis.

References

Validation & Comparative

A Comparative Analysis of Quinoline-2,4(1H,3H)-dione and Quinazolinone Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the biological activities of two prominent heterocyclic scaffolds: Quinoline-2,4(1H,3H)-dione and Quinazolinone. This report details their comparative anticancer, antimicrobial, and anti-inflammatory properties, supported by experimental data and methodologies.

The quest for novel therapeutic agents has led to extensive exploration of heterocyclic compounds, among which quinoline and quinazoline derivatives have emerged as privileged scaffolds due to their wide spectrum of biological activities. This guide provides a comparative analysis of the bioactivity of two key classes of these compounds: Quinoline-2,4(1H,3H)-diones and Quinazolinones, which are isomers of one another. Both classes of compounds have garnered significant interest in medicinal chemistry for their potential as anticancer, antimicrobial, and anti-inflammatory agents.[1][2][3][4][5]

Anticancer Activity: Targeting Key Cellular Pathways

Both quinazolinone and this compound derivatives have demonstrated significant potential as anticancer agents, often through the inhibition of key enzymes involved in cell proliferation and survival.

Quinazolinones have been extensively studied as inhibitors of tyrosine kinases, which play a crucial role in cell growth and differentiation.[6] Notably, derivatives of quinazolinone have been developed as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[7][8] Marketed drugs such as Gefitinib and Erlotinib, which feature the quinazoline core, underscore the clinical significance of this scaffold in oncology.[6][9] The anticancer activity of quinazolinones is not limited to EGFR inhibition; they have also been shown to target other kinases like VEGFR and c-Met, and to induce apoptosis in cancer cells.[2][7]

This compound derivatives have also emerged as promising anticancer agents.[4] Recent studies have highlighted their ability to act as dual inhibitors of c-Met and VEGFR-2 tyrosine kinases.[10] Furthermore, certain derivatives have been designed and synthesized as novel PARP-1/2 inhibitors, demonstrating potent cytotoxic effects against cancer cell lines, both as single agents and in combination with other chemotherapeutic drugs.[11]

Comparative Anticancer Data:
Compound ClassDerivativeTargetCell LineIC50 (µM)Reference
Quinazolinone 3-methyl-quinazolinone derivative (5l)EGFRA549 (Lung Cancer)31.21% inhibition at 10 µM[7]
Quinazolinone 3-methyl-quinazolinone derivative (5n)EGFRA549 (Lung Cancer)33.29% inhibition at 10 µM[7]
Quinazolinone 6-Bromo-2-(pyridin-3-yl)-quinazolin-4-amineEGFRMCF-7 (Breast Cancer)2.49[12]
This compound 3-substituted derivative (2c)c-Met/VEGFR-2HCT-116 (Colon Cancer)0.052 - 0.084[10]
This compound 3-substituted derivative (4b)c-Met/VEGFR-2HCT-116 (Colon Cancer)0.052 - 0.084[10]
This compound 3-substituted derivative (4e)c-Met/VEGFR-2HCT-116 (Colon Cancer)0.052 - 0.084[10]
This compound 3-amino pyrrolidine derivative (11)PARP-1/2MX-1 (Breast Cancer)3.02[11]

Antimicrobial Activity: A Broad Spectrum of Action

The rising threat of antimicrobial resistance has spurred the search for new antibacterial and antifungal agents. Both quinazolinone and this compound scaffolds have shown considerable promise in this area.

Quinazolinones exhibit a broad range of antimicrobial activities.[1] They have been reported to be effective against both Gram-positive and Gram-negative bacteria, as well as various fungal species.[1][13] The mechanism of their antimicrobial action is believed to involve interaction with the bacterial cell wall and DNA structures.[1]

This compound derivatives have also been investigated as potential antimicrobial agents.[4][14] Some have been designed as fluoroquinolone-like inhibitors of bacterial gyrase and DNA topoisomerase IV.[14] Certain derivatives have demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, with some compounds showing efficacy comparable to standard antibiotics.[14]

Comparative Antimicrobial Data:
Compound ClassDerivativeBacterial StrainInhibition Zone (mm)MIC (µg/mL)Reference
Quinazolinone 6,8-diiodo-2-methyl-3-substituted-quinazolin-4(3H)-onesVariousSignificant activityNot specified[15]
This compound Derivative 13Escherichia coli1565[4][14]
This compound Derivative 13Staphylococcus aureus9Not specified[4][14]
This compound Derivative 15Staphylococcus aureus10-1280[4][14]
This compound Derivative 15Escherichia coli10-1275[4][14]
Quinoline Quinolone coupled hybrid 5dVarious G+ and G-Not specified0.125–8[16][17]

Anti-inflammatory Activity: Modulating Inflammatory Responses

Chronic inflammation is implicated in a wide range of diseases, making the development of novel anti-inflammatory agents a key research priority. Both quinazolinone and quinoline derivatives have shown potential in this therapeutic area.

Quinazolinones have been reported to possess anti-inflammatory properties.[3][13][15] The carrageenan-induced hind paw edema test in rats is a common in vivo model used to evaluate the anti-inflammatory activity of these compounds.[13][15]

Quinoline derivatives have also been investigated for their anti-inflammatory effects. Certain quinoline-based compounds have demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6.[18]

Comparative Anti-inflammatory Data:
Compound ClassDerivativeAssayResultReference
Quinazolinone 6,8-diiodo-2-methyl-3-substituted-quinazolin-4(3H)-onesCarrageenan-induced paw edemaPromising activity[15]
Quinoline N-(4-fluorophenyl)quinazolin-4-amineNot specifiedHigh activity (compared to indomethacin)[12]

Experimental Protocols

MTT Assay for Anticancer Activity:

  • Cell Seeding: Cancer cells (e.g., A549, PC-3, SMMC-7721) are seeded in 96-well plates at a specific density and allowed to adhere overnight.[7]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., quinazolinone derivatives) and incubated for a specified period (e.g., 48 hours).[7]

  • MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow the formation of formazan crystals by viable cells.[7]

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO.[7]

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell growth inhibition is calculated relative to untreated control cells.[7]

Agar Well Diffusion Method for Antimicrobial Activity:

  • Media Preparation: A suitable agar medium (e.g., Mueller-Hinton agar) is prepared and poured into Petri plates.[14][15]

  • Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).[14][15]

  • Well Creation: Wells of a specific diameter are created in the agar using a sterile borer.[14][15]

  • Compound Application: A defined volume of the test compound solution at a known concentration is added to each well. A standard antibiotic is used as a positive control.[14][15]

  • Incubation: The plates are incubated at an appropriate temperature for a specified period (e.g., 24 hours).[14][15]

  • Measurement: The diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) is measured in millimeters.[14][15]

Carrageenan-Induced Paw Edema Test for Anti-inflammatory Activity:

  • Animal Model: The experiment is typically conducted using rats or mice.[13][15]

  • Compound Administration: The test compounds are administered orally or intraperitoneally to the animals at a specific dose. A standard anti-inflammatory drug (e.g., ibuprofen) is used as a positive control.[13][15]

  • Induction of Inflammation: After a certain period, a solution of carrageenan is injected into the sub-plantar region of the hind paw to induce localized inflammation and edema.[13][15]

  • Paw Volume Measurement: The volume of the paw is measured at different time intervals after carrageenan injection using a plethysmometer.[13][15]

  • Calculation: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.[13][15]

Visualizing the Mechanisms

To better understand the biological activities of these compounds, the following diagrams illustrate a key signaling pathway targeted by quinazolinones and a general workflow for their biological evaluation.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Promotes Quinazolinone Quinazolinone Inhibitor Quinazolinone->EGFR Inhibits EGF EGF EGF->EGFR

Caption: EGFR signaling pathway and the inhibitory action of quinazolinones.

Bioactivity_Workflow Synthesis Synthesis of Derivatives Purification Purification & Characterization Synthesis->Purification Anticancer Anticancer Screening (e.g., MTT Assay) Purification->Anticancer Antimicrobial Antimicrobial Screening (e.g., Agar Diffusion) Purification->Antimicrobial Antiinflammatory Anti-inflammatory Screening (e.g., Paw Edema) Purification->Antiinflammatory Lead_Optimization Lead Compound Optimization Anticancer->Lead_Optimization Antimicrobial->Lead_Optimization Antiinflammatory->Lead_Optimization In_Vivo In Vivo Studies Lead_Optimization->In_Vivo

Caption: General workflow for the biological evaluation of bioactive compounds.

References

Validating the Mechanism of Action of Quinoline-2,4(1H,3H)-dione Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Quinoline-2,4(1H,3H)-dione and its closely related Quinazoline-2,4(1H,3H)-dione derivatives, focusing on the validation of their anticancer mechanisms of action. The following sections present experimental data, detailed protocols, and visual pathways to objectively compare the performance of these derivatives against established therapeutic agents.

Introduction to this compound Derivatives

This compound and its bioisosteric analogue, Quinazoline-2,4(1H,3H)-dione, form the core scaffolds of a class of synthetic compounds with diverse and potent biological activities.[1] In the realm of oncology, these derivatives have emerged as promising candidates due to their ability to target key enzymes involved in cancer cell proliferation and survival.[1] This guide will delve into two primary mechanisms of action: Poly(ADP-ribose) polymerase (PARP) inhibition and kinase inhibition.

Mechanism of Action 1: PARP Inhibition

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for DNA repair, particularly in the base excision repair (BER) pathway that resolves single-strand breaks (SSBs).[2][3] In cancer cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of unrepaired SSBs.[3][4] During DNA replication, these SSBs are converted into double-strand breaks (DSBs), which cannot be efficiently repaired in HR-deficient cells, ultimately leading to cell death through a concept known as synthetic lethality.[3][4] Several Quinazoline-2,4(1H,3H)-dione derivatives have been identified as potent PARP-1 and PARP-2 inhibitors.[5][6][7]

PARP Inhibition Signaling Pathway

PARP_Inhibition cluster_0 DNA Damage & Repair cluster_1 Quinazoline-2,4(1H,3H)-dione Derivative Action cluster_2 Cellular Outcome in HR-Deficient Cancer Cells DNA_Damage DNA Single-Strand Break (SSB) PARP PARP Activation DNA_Damage->PARP BER Base Excision Repair (BER) PARP->BER PARP_Inhibition PARP Inhibition DNA_Repair DNA Repair BER->DNA_Repair Quinazoline_Derivative Quinazoline-2,4(1H,3H)-dione Derivative Quinazoline_Derivative->PARP_Inhibition SSB_Accumulation SSB Accumulation PARP_Inhibition->SSB_Accumulation DSB_Formation Double-Strand Break (DSB) Formation SSB_Accumulation->DSB_Formation Apoptosis Apoptosis DSB_Formation->Apoptosis HR_Deficiency Deficient Homologous Recombination (HR) (e.g., BRCA1/2 mutation) HR_Deficiency->DSB_Formation

Caption: Mechanism of action of Quinazoline-2,4(1H,3H)-dione derivatives as PARP inhibitors.

Comparative Performance Data: PARP Inhibitors

The following table summarizes the in vitro inhibitory activity of selected Quinazoline-2,4(1H,3H)-dione derivatives against PARP-1 and PARP-2, compared to the established PARP inhibitors Olaparib and Talazoparib.

CompoundTargetIC50 (nM)Reference
Quinazoline Derivative 11a PARP-1467[8]
PARP-211.5[8]
Quinazoline Derivative 24 PARP-10.51[9]
PARP-223.11[9]
Quinazoline Derivative 32 PARP-11.31[9]
PARP-215.63[9]
Quinazoline Derivative Cpd36 PARP-10.94[7][10]
PARP-20.87[7][10]
Olaparib PARP-1<5[11]
PARP-2<5[11]
Talazoparib PARP-10.57[12]
Experimental Protocol: PARP Inhibition Assay (Cell-Based)

This protocol outlines a general procedure for determining the cellular PARP inhibitory activity of test compounds.

1. Cell Culture and Seeding:

  • Culture a suitable cancer cell line (e.g., LoVo colon cancer cells) in appropriate media.

  • Seed cells into 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.[13]

2. Compound Treatment:

  • Prepare serial dilutions of the Quinazoline-2,4(1H,3H)-dione derivatives and control inhibitors (e.g., Olaparib) in culture medium.

  • Treat the cells with a range of concentrations of the test compounds for 1 hour.[13]

3. Cell Lysis and Protein Quantification:

  • Harvest and lyse the cells in PARP buffer.

  • Determine the protein concentration of the lysates using a BCA assay to normalize the samples.[13]

4. PARP Activity Measurement (ELISA-based):

  • This method measures the incorporation of biotinylated poly(ADP-ribose) onto histone proteins.

  • Add the normalized cell lysates to histone-coated wells of an assay plate.

  • Initiate the PARP reaction by adding biotinylated NAD+.

  • Detect the incorporated biotinylated PAR using a Streptavidin-HRP conjugate and a chemiluminescent substrate.[13]

5. Data Analysis:

  • Measure the luminescent signal using a plate reader.

  • Plot the percentage of PARP activity against the inhibitor concentration to determine the IC50 value using non-linear regression analysis.

Mechanism of Action 2: Kinase Inhibition

Protein kinases are a large family of enzymes that regulate a majority of cellular pathways, including those involved in cell growth, proliferation, and survival.[3] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[3] Quinoline and Quinazoline-2,4(1H,3H)-dione derivatives have been shown to inhibit various tyrosine kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and c-Met.[14][15][16]

Kinase Inhibition Signaling Pathway

Kinase_Inhibition cluster_0 Growth Factor Signaling cluster_1 Quinazoline-2,4(1H,3H)-dione Derivative Action cluster_2 Downstream Signaling & Cellular Outcome Growth_Factor Growth Factor (e.g., EGF, VEGF) Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., EGFR, VEGFR-2, c-Met) Growth_Factor->Receptor_Tyrosine_Kinase Dimerization Dimerization & Autophosphorylation Receptor_Tyrosine_Kinase->Dimerization Kinase_Inhibition Kinase Inhibition Downstream_Signaling Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) Dimerization->Downstream_Signaling Quinazoline_Derivative Quinazoline-2,4(1H,3H)-dione Derivative Quinazoline_Derivative->Kinase_Inhibition Kinase_Inhibition->Downstream_Signaling Cell_Proliferation Cell Proliferation, Survival, Angiogenesis Downstream_Signaling->Cell_Proliferation

Caption: General mechanism of action of Quinazoline-2,4(1H,3H)-dione derivatives as kinase inhibitors.

Comparative Performance Data: Kinase Inhibitors

The table below presents the in vitro inhibitory activity of various Quinazoline-2,4(1H,3H)-dione derivatives against several key kinases, with a comparison to the established kinase inhibitors Gefitinib and Lapatinib.

CompoundTargetIC50 (nM)Reference
Quinazoline Derivative 3d VEGFR-251[14]
Quinazoline Derivative 3e VEGFR-283[14]
c-Met48[14]
Quinazoline Derivative 2c c-Met63[16]
VEGFR-235[16]
Quinazoline Derivative 4b c-Met84[16]
VEGFR-2297[16]
Quinazoline Derivative 4e c-Met79[16]
VEGFR-2195[16]
Quinazolin-4(3H)-one 2i CDK2173[15]
HER2128[15]
EGFR128[15]
Quinazolin-4(3H)-one 3i CDK2177[15]
HER2181[15]
EGFR181[15]
Gefitinib EGFR2-37[17]
Lapatinib EGFR10.8[18]
HER29.3[18]
Experimental Protocol: In Vitro Kinase Inhibition Assay (Biochemical)

This protocol describes a general method for assessing the direct inhibitory effect of compounds on kinase activity.

1. Reagents and Materials:

  • Recombinant kinase enzyme (e.g., EGFR, VEGFR-2).

  • Kinase-specific substrate peptide.

  • ATP (Adenosine triphosphate).

  • Kinase assay buffer.

  • Test compounds (Quinazoline-2,4(1H,3H)-dione derivatives) and control inhibitors.

  • 96-well or 384-well assay plates.

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay).[19]

2. Assay Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In the wells of the assay plate, add the kinase enzyme, the substrate peptide, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding a predetermined concentration of ATP.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).[19]

3. Signal Detection:

  • Stop the kinase reaction and measure the kinase activity. For luminescence-based assays like ADP-Glo™, a reagent is added to deplete unused ATP, and then a second reagent is added to convert the generated ADP into ATP, which drives a luciferase reaction.[19]

  • Measure the luminescent signal with a plate reader.

4. Data Analysis:

  • The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

The experimental data presented in this guide validate the proposed mechanisms of action for this compound and Quinazoline-2,4(1H,3H)-dione derivatives as potent anticancer agents. Their ability to inhibit both PARP and various protein kinases at nanomolar concentrations highlights their potential for further development. The provided protocols offer a foundation for researchers to conduct their own comparative studies and further elucidate the therapeutic promise of this chemical scaffold. The visual representations of the signaling pathways aim to facilitate a clearer understanding of the molecular interactions and cellular consequences of these compounds.

References

Unveiling the Selectivity of Quinoline-2,4(1H,3H)-dione Based PARP Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the selectivity and performance of quinoline-2,4(1H,3H)-dione and its bioisostere, quinazoline-2,4(1H,3H)-dione, as potent inhibitors of Poly(ADP-ribose) polymerase (PARP) isoforms. The following sections detail their inhibitory activities, the experimental methods used for their evaluation, and their role within the broader context of DNA damage repair pathways.

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for various cellular processes, most notably DNA repair.[1] The inhibition of PARP, particularly PARP-1 and PARP-2, has emerged as a promising therapeutic strategy in oncology, especially for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations.[2][3] The this compound scaffold and its derivatives have been explored as a foundation for the development of novel PARP inhibitors. This guide focuses on the selectivity profile of these compounds against different PARP isoforms.

Comparative Inhibitory Activity

The potency and selectivity of this compound and quinazoline-2,4(1H,3H)-dione derivatives have been evaluated against various PARP isoforms. The half-maximal inhibitory concentration (IC50) values from different studies are summarized below, providing a quantitative comparison of their efficacy.

Table 1: Selectivity Profile of Quinazoline-2,4(1H,3H)-dione Derivatives against PARP-1 and PARP-2

CompoundPARP-1 IC50 (nM)PARP-2 IC50 (nM)Selectivity (PARP-1/PARP-2)Reference
Compound 11a46711.540.6[4]
Cpd360.940.87~1[5]
A series of derivatives10⁻⁹ M level10⁻⁸ M levelModerately selective for PARP-1[6][7]

Table 2: Inhibitory Activity of Quinazoline-2,4(1H,3H)-dione Derivatives against other PARP Isoforms

CompoundPARP-7 IC50 (nM)Reference
Cpd360.21[5]

Table 3: Inhibitory Activity of para-substituted 1-benzyl-quinazoline-2, 4 (1H, 3H)-diones against PARP-1

Compound SeriesPARP-1 IC50 Range (µM)Reference
7a-7e, 8a-8f, 9a-9c, 10a-10c4.6 to 39.2[8]

One study highlighted a series of novel quinazoline-2,4(1H,3H)-dione derivatives that exhibited potent inhibition of PARP-1 at the nanomolar level and PARP-2 at the ten-nanomolar level, indicating moderate selectivity for PARP-1.[6][7] Conversely, another study identified compound 11a, a quinazoline-2,4(1H,3H)-dione derivative, as a highly potent and selective PARP-2 inhibitor, with an IC50 of 11.5 nM for PARP-2 and a 40.6-fold selectivity over PARP-1.[4] Furthermore, the compound Cpd36, which contains a piperizinone moiety, demonstrated remarkable potency against PARP-1 (IC50 = 0.94 nM), PARP-2 (IC50 = 0.87 nM), and even PARP-7 (IC50 = 0.21 nM).[5] Another series of para-substituted 1-benzyl-quinazoline-2, 4 (1H, 3H)-diones showed inhibitory activities against PARP-1 with IC50 values ranging from 4.6 to 39.2 µM.[8]

Experimental Protocols

The determination of the inhibitory activity of these compounds involves various biochemical and cell-based assays. Below are generalized methodologies for key experiments cited in the evaluation of these PARP inhibitors.

Enzymatic PARP Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific PARP isoform.

  • Reaction Setup : A reaction mixture is prepared containing a specific PARP enzyme (e.g., recombinant human PARP-1 or PARP-2), a substrate (typically NAD+), and activated DNA.

  • Inhibitor Addition : The this compound based inhibitor is added at various concentrations.

  • Incubation : The reaction is incubated at a controlled temperature (e.g., 37°C) to allow for the PARP-catalyzed poly(ADP-ribosyl)ation to occur.

  • Detection : The level of poly(ADP-ribose) (PAR) formation is quantified. This can be done using various methods, such as ELISA-based assays with an anti-PAR antibody or by measuring the consumption of NAD+.

  • Data Analysis : The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[9] The variability in reported IC50 values can be influenced by the specific assay format and experimental conditions used.[10]

Cell-Based Assays (e.g., Cytotoxicity Assays)

These assays assess the effect of the inhibitors on cancer cells, which reflects a combination of factors including cell permeability and target engagement.

  • Cell Culture : Cancer cell lines (e.g., breast cancer cell line MX-1) are cultured in appropriate media.[6][7]

  • Compound Treatment : Cells are treated with a range of concentrations of the PARP inhibitor, often in combination with a DNA-damaging agent like temozolomide (TMZ) to assess synergistic effects.[6][7]

  • Incubation : The cells are incubated for a specified period (e.g., several cell cycles).

  • Viability Assessment : Cell viability is measured using assays such as MTT or by quantifying cellular ATP levels.

  • Data Analysis : The IC50 value, representing the concentration at which 50% of cell growth is inhibited, is determined from the dose-response curves.[9]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the central role of PARP in DNA repair and a typical workflow for evaluating PARP inhibitors.

PARP_Signaling_Pathway cluster_0 Cellular Response to DNA Damage DNA_Damage DNA Damage (e.g., Single-Strand Breaks) PARP1 PARP-1 Activation DNA_Damage->PARP1 PAR_synthesis Poly(ADP-ribose) (PAR) Synthesis PARP1->PAR_synthesis DDR_recruitment Recruitment of DNA Repair Proteins (e.g., XRCC1, Ligase III) PAR_synthesis->DDR_recruitment DNA_Repair DNA Repair DDR_recruitment->DNA_Repair Inhibitor This compound Inhibitor Inhibitor->PARP1

Caption: PARP-1's role in the DNA single-strand break repair pathway.

Experimental_Workflow cluster_1 Inhibitor Evaluation Workflow Synthesis Synthesis of This compound Derivatives Enzymatic_Assay Enzymatic Assay (IC50 determination against PARP isoforms) Synthesis->Enzymatic_Assay Cell_Based_Assay Cell-Based Assay (Cytotoxicity in cancer cell lines) Enzymatic_Assay->Cell_Based_Assay In_Vivo_Study In Vivo Xenograft Model (e.g., MX-1 in mice) Cell_Based_Assay->In_Vivo_Study Data_Analysis Data Analysis and SAR Studies In_Vivo_Study->Data_Analysis

Caption: A typical workflow for the evaluation of novel PARP inhibitors.

References

Unveiling Molecular Interactions: A Comparative Guide to Quinoline-2,4(1H,3H)-dione Derivatives and Their Target Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the precise interactions between small molecule inhibitors and their target proteins is paramount. This guide provides a comparative analysis of quinoline-2,4(1H,3H)-dione derivatives, a versatile scaffold in medicinal chemistry, and their co-crystal structures with various protein targets. We present quantitative binding data, detailed experimental protocols for co-crystallization and binding affinity determination, and a visual representation of a key signaling pathway modulated by these compounds.

Comparative Analysis of Binding Affinities

The following table summarizes the quantitative binding data for several this compound derivatives against their respective protein targets. This data, primarily presented as IC50 values, showcases the potency and, in some cases, the selectivity of these compounds.

DerivativeTarget Protein(s)IC50 (nM)Additional Notes
Compound 11 PARP-1< 3.12 µM (cell-based)Potentiates the cytotoxicity of temozolomide (TMZ). A co-crystal structure with PARP-1 has been obtained.[1]
Compound 24 PARP-1 / PARP-20.51 / 23.11Demonstrates high enzymatic potency and selectivity for PARP-1 over PARP-2.[2]
Compound 32 PARP-1 / PARP-21.31 / 15.63Exhibits high enzymatic potency with a longer residence time for PARP-1.[2]
Compound 2c c-Met / VEGFR-284 / 52Shows substantial dual inhibition of both c-Met and VEGFR-2 tyrosine kinases.
Compound 4b c-Met / VEGFR-261 / 53A potent dual inhibitor with higher cytotoxic activity than cabozantinib against HCT-116 colorectal cancer cells.
Compound 4e c-Met / VEGFR-272 / 65Exhibits remarkable dual inhibitory activity against c-Met and VEGFR-2.
Quinazoline-2,4(1H,3H)-dione (Qd) STAT3 / FOXO3a26.07 µM (HepG2 cells)Induces apoptotic cell death in hepatocellular carcinoma cells.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for co-crystallization and binding affinity determination, based on established techniques in the field.

Co-crystallization of Protein-Ligand Complexes

Co-crystallization is a fundamental technique to obtain a high-resolution three-dimensional structure of a protein in complex with a ligand.[4][5]

1. Protein and Ligand Preparation:

  • The target protein is expressed and purified to a high degree of homogeneity.

  • The this compound derivative is synthesized and purified.

2. Complex Formation:

  • The purified protein and the ligand are mixed in a specific molar ratio to facilitate the formation of a stable complex.[5]

  • The mixture is typically incubated for a defined period to ensure complete binding.[5]

3. Crystallization Screening:

  • The protein-ligand complex is subjected to a wide range of crystallization conditions, varying parameters such as pH, precipitant type and concentration, and temperature.[5]

  • Commonly used techniques include sitting-drop and hanging-drop vapor diffusion.

4. Crystal Optimization and Soaking (Alternative Method):

  • If initial crystals are obtained, conditions are optimized to improve crystal quality.

  • Alternatively, "soaking" can be employed, where pre-existing apo-protein crystals are transferred to a solution containing the ligand.[4][5]

5. X-ray Diffraction and Structure Determination:

  • High-quality crystals are cryo-protected and exposed to a high-intensity X-ray beam, often from a synchrotron source.[4]

  • The resulting diffraction pattern is used to calculate the electron density map and build the atomic model of the protein-ligand complex.

Determination of Binding Affinity (e.g., IC50)

Various biophysical techniques can be employed to quantify the binding affinity between a protein and a ligand.[4] The half-maximal inhibitory concentration (IC50) is a common measure of the potency of an inhibitor.

1. Enzyme/Cell-based Assay Setup:

  • A suitable in vitro enzymatic assay or a cell-based assay is established for the target protein.

  • For example, in a kinase assay, the phosphorylation of a substrate is measured.

2. Compound Titration:

  • The this compound derivative is serially diluted to create a range of concentrations.

3. Inhibition Measurement:

  • The enzymatic reaction or cellular response is measured in the presence of varying concentrations of the inhibitor.

  • Control reactions (without the inhibitor) are run in parallel to determine the maximal activity.

4. Data Analysis:

  • The percentage of inhibition is plotted against the logarithm of the inhibitor concentration.

  • The IC50 value is determined by fitting the data to a dose-response curve, representing the concentration of the inhibitor required to reduce the activity or response by 50%.

Signaling Pathway and Experimental Workflow

Quinazoline-2,4(1H,3H)-dione derivatives have been shown to modulate various signaling pathways implicated in disease. For instance, the parent compound, Quinazoline-2,4(1H,3H)-dione (Qd), has been identified as an effective agent against hepatocellular carcinoma by targeting the STAT3 and FOXO3a signaling pathways.[3]

Quinazoline_Signaling_Pathway cluster_cell Hepatocellular Carcinoma Cell Qd Quinazoline-2,4(1H,3H)-dione (Qd) STAT3 STAT3 Qd->STAT3 Modulates FOXO3a FOXO3a Qd->FOXO3a Upregulates Apoptosis Apoptosis Qd->Apoptosis Induces Necroptosis Necroptosis Qd->Necroptosis Induces STAT3->Apoptosis Inhibits FOXO3a->Apoptosis Promotes

Caption: Modulation of STAT3 and FOXO3a signaling by Quinazoline-2,4(1H,3H)-dione leading to cell death in cancer cells.

The following diagram illustrates a typical experimental workflow for identifying and characterizing novel inhibitors like the this compound derivatives.

Experimental_Workflow cluster_discovery Discovery Phase cluster_characterization Characterization Phase cluster_validation Validation Phase Synthesis Synthesis of Derivatives Screening In Silico & In Vitro Screening Synthesis->Screening Binding_Assay Binding Affinity (IC50, Kd) Screening->Binding_Assay Crystallography Co-crystallization & X-ray Diffraction Binding_Assay->Crystallography Cell_Assays Cell-based Assays (e.g., Cytotoxicity) Binding_Assay->Cell_Assays In_Vivo In Vivo Studies (e.g., Xenograft Models) Crystallography->In_Vivo Cell_Assays->In_Vivo

Caption: A streamlined workflow for the discovery and development of novel protein inhibitors.

References

Unveiling the in Vivo Efficacy of Quinoline-2,4(1H,3H)-dione Derivatives in Xenograft Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-tumor efficacy of novel quinoline-2,4(1H,3H)-dione and its closely related quinazoline-2,4(1H,3H)-dione derivatives in various xenograft models. This analysis is supported by experimental data on tumor growth inhibition and detailed methodologies to facilitate reproducible research.

The this compound scaffold has emerged as a promising framework in the design of potent anti-cancer agents. Derivatives of this structure have been extensively investigated for their ability to modulate key signaling pathways implicated in tumor progression, including those involving Poly (ADP-ribose) polymerase (PARP), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and the c-Met proto-oncogene. This guide synthesizes findings from preclinical studies, presenting a comparative overview of their performance in vivo.

Comparative Efficacy in Xenograft Models

The in vivo anti-tumor activity of several this compound and quinazoline-2,4(1H,3H)-dione derivatives has been evaluated in various cancer xenograft models. The following tables summarize the quantitative data on their efficacy, focusing on tumor growth inhibition and other relevant metrics.

PARP-1/2 Inhibitors in Breast and Glioblastoma Xenografts

Quinazoline-2,4(1H,3H)-dione derivatives have shown significant promise as inhibitors of PARP-1 and PARP-2, enzymes critical for DNA repair. Their inhibition can lead to synthetic lethality in cancer cells with deficient DNA repair mechanisms, such as those with BRCA mutations.

DerivativeXenograft ModelCancer TypeTreatment RegimenOutcomeCitation
Compound 11 MX-1Breast CancerCompound 11 in combination with Temozolomide (TMZ)Strongly potentiated the cytotoxicity of TMZ[1][2]
[68Ga]Ga-SMIC-2001 U87MGGlioblastomaPET imaging agentHigh tumor-to-background contrast; Tumor-to-liver ratio of 2.20 ± 0.51 at 60 min post-injection[3]
Cpd36 Breast and Prostate Cancer Xenograft ModelsBreast and Prostate CancerNot specifiedSignificantly repressed tumor growth[4]
Dual VEGFR-2/c-Met Inhibitors in Colorectal Cancer Models

A series of 3-phenylquinazoline-2,4(1H,3H)-diones have been developed as dual inhibitors of VEGFR-2 and c-Met, two receptor tyrosine kinases that play crucial roles in tumor angiogenesis and metastasis.

DerivativeTarget Cell LineIC50 (VEGFR-2)IC50 (c-Met)Cytotoxic Activity (IC50 against HCT-116)Citation
Compound 3c HCT-116Not specified74 nM1.184 µM[5]
Compound 3e HCT-11683 nM48 nM3.403 µM[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the generalized experimental protocols for the key experiments cited in this guide.

Xenograft Tumor Model Studies
  • Cell Culture and Animal Models: Human cancer cell lines (e.g., MX-1 breast cancer, U87MG glioblastoma, HCT-116 colorectal cancer) are cultured under standard conditions. Immunocompromised mice (e.g., BALB/c nude mice) are used for tumor implantation.

  • Tumor Implantation: A suspension of cancer cells (typically 1 x 106 to 1 x 107 cells) is subcutaneously injected into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers and calculated using the formula: (length × width²)/2.

  • Drug Administration: Once tumors reach a predetermined size (e.g., 100-150 mm³), mice are randomized into control and treatment groups. The this compound derivatives, alone or in combination with other agents, are administered via appropriate routes (e.g., oral gavage, intraperitoneal injection) at specified doses and schedules.

  • Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition, calculated as the percentage difference in the mean tumor volume between the treated and control groups. Body weight is also monitored as an indicator of toxicity.

  • Statistical Analysis: Data are analyzed using appropriate statistical methods (e.g., t-test, ANOVA) to determine the significance of the observed anti-tumor effects.

In Vitro Kinase Inhibition Assays
  • Enzyme and Substrate Preparation: Recombinant human VEGFR-2 and c-Met kinase domains are used. A suitable substrate (e.g., a synthetic peptide) is prepared in an assay buffer.

  • Inhibitor Preparation: The this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations.

  • Kinase Reaction: The kinase, substrate, ATP, and inhibitor are incubated together in a microplate. The reaction is initiated by the addition of ATP.

  • Detection: The kinase activity is measured by quantifying the amount of phosphorylated substrate, often using a luminescence-based or fluorescence-based detection method.

  • IC50 Determination: The concentration of the inhibitor that causes a 50% reduction in kinase activity (IC50) is calculated by fitting the dose-response data to a suitable model.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanisms of action and experimental processes, the following diagrams have been generated using Graphviz (DOT language).

PARP_Inhibition cluster_DNA_Damage DNA Damage cluster_PARP_Activation PARP Activation & Repair cluster_Inhibition Inhibition by Quinazolinone Derivative cluster_Consequence Consequence of Inhibition DNA_SSB Single-Strand Break (SSB) PARP PARP DNA_SSB->PARP recruits PAR Poly(ADP-ribose) (PAR) PARP->PAR synthesizes DSB Double-Strand Break (DSB) (at replication fork) PARP->DSB Unrepaired SSB leads to Repair_Proteins DNA Repair Proteins PAR->Repair_Proteins recruits DNA_Repair SSB Repair Repair_Proteins->DNA_Repair mediate Quinazolinone Quinazoline-2,4(1H,3H)-dione Derivative Quinazolinone->PARP inhibits Cell_Death Apoptosis / Cell Death (Synthetic Lethality in BRCA-deficient cells) DSB->Cell_Death

Mechanism of PARP Inhibition by Quinazoline-2,4(1H,3H)-dione Derivatives.

VEGFR2_cMet_Inhibition cluster_Ligands Ligands cluster_Receptors Receptor Tyrosine Kinases cluster_Inhibitor Inhibitor cluster_Downstream Downstream Signaling cluster_Cellular_Response Cellular Response VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 binds HGF HGF cMet c-Met HGF->cMet binds PI3K_Akt PI3K/Akt Pathway VEGFR2->PI3K_Akt MAPK_ERK MAPK/ERK Pathway VEGFR2->MAPK_ERK cMet->PI3K_Akt cMet->MAPK_ERK Quinazolinone Quinazoline-2,4(1H,3H)-dione Derivative Quinazolinone->VEGFR2 inhibits Quinazolinone->cMet inhibits Proliferation Proliferation PI3K_Akt->Proliferation Metastasis Metastasis PI3K_Akt->Metastasis Angiogenesis Angiogenesis MAPK_ERK->Angiogenesis MAPK_ERK->Proliferation Xenograft_Workflow Cell_Culture 1. Cancer Cell Culture (e.g., MX-1, U87MG) Implantation 2. Subcutaneous Implantation into Immunocompromised Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth Monitoring (Caliper Measurement) Implantation->Tumor_Growth Randomization 4. Randomization into Control & Treatment Groups Tumor_Growth->Randomization Treatment 5. Drug Administration Randomization->Treatment Data_Collection 6. Tumor Volume & Body Weight Measurement Treatment->Data_Collection Analysis 7. Data Analysis (Tumor Growth Inhibition) Data_Collection->Analysis

References

A Comparative Guide to the Antibacterial Spectrum of Quinine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of antibiotic-resistant bacteria poses a significant threat to global health, necessitating the development of novel antimicrobial agents. Quinoline derivatives have long been a cornerstone in the search for new therapeutics, demonstrating a broad range of biological activities. This guide provides a comparative analysis of the antibacterial spectrum of various quinoline derivatives, supported by experimental data, to aid in the discovery and development of next-generation antibiotics.

Quantitative Antimicrobial Activity: A Comparative Overview

The antibacterial efficacy of quinoline derivatives is commonly determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The following tables summarize the MIC values of representative quinoline derivatives against a panel of Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of Fluoroquinolone Derivatives against Key Bacterial Pathogens

Quinoline DerivativeClassEscherichia coli (μg/mL)Staphylococcus aureus (μg/mL)Pseudomonas aeruginosa (μg/mL)
CiprofloxacinFluoroquinolone0.013 - 1[1]0.125 - 8[1]0.15 - >32[1]
LevofloxacinFluoroquinolone≤ 0.06 - 2[1]0.06 - >8.0[1]0.5 - >512[1]
MoxifloxacinFluoroquinolone4 - 8[1]0.064 - 0.5[1]1 - >32[1]

Table 2: Antibacterial Activity of Novel Quinoline Derivatives against Staphylococcus aureus

Quinoline DerivativeClass/ModificationMIC (μg/mL)Reference
Compound 11Novel Derivative6.25[2]
Compound 24Novel Derivative3.125[2]
Quinoline-2-one derivative 6cQuinoline-2-one Schiff-base hybrid0.75 (MRSA)[3]
Quinolinequinone QQ1, QQ5, QQ6Quinolinequinone1.22[4]
Phenoxy Quinoline 3e6-Bromoquinolin-4-ol derivative3.125 (MRSA)[5]

Table 3: Antibacterial Activity of Novel Quinoline Derivatives against Escherichia coli

Quinoline DerivativeClass/ModificationMIC (μg/mL)Reference
Compound 12Novel DerivativeComparable to Chloramphenicol[2]
Compound 24Novel Derivative3.125[2]
Quinolinium iodide salts 58-62Quinolium Iodide Salt3.125 - 6.25 nmol/mL[2]
Quinoline scaffolds 63b, 63f, 63h, 63i, 63lQuinoline Scaffold100[2]
Phenoxy Quinoline 3e6-Bromoquinolin-4-ol derivative6.25 (ESBL-producing)[5]

Experimental Protocols

The determination of the antibacterial spectrum of quinoline derivatives is performed using standardized in vitro susceptibility testing methods. The following is a detailed methodology for the broth microdilution method, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[6][7][8]

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is considered the gold standard for determining the MIC of an antimicrobial agent.

1. Inoculum Preparation:

  • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

  • Suspend the colonies in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.

  • Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

2. Preparation of Antimicrobial Dilutions:

  • Prepare a series of two-fold serial dilutions of the test quinoline derivative and comparator antibiotics in a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for most aerobic bacteria).

  • The concentration range should be sufficient to determine the MIC value.

3. Inoculation and Incubation:

  • Dispense equal volumes of the bacterial suspension and the antimicrobial dilutions into the wells of a 96-well microtiter plate.

  • Include a growth control well (containing bacteria and broth without any antimicrobial agent) and a sterility control well (containing only broth).

  • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

4. Interpretation of Results:

  • The MIC is read as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.

Mechanism of Action: Inhibition of Bacterial DNA Synthesis

Many quinoline derivatives, particularly the fluoroquinolones, exert their antibacterial effect by targeting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[9][10][11][12] These enzymes are crucial for managing DNA topology during replication, transcription, and repair.

The general mechanism involves the following steps:

  • Enzyme-DNA Complex Formation: DNA gyrase and topoisomerase IV create transient double-strand breaks in the bacterial DNA to allow for strand passage and relieve torsional stress.[10]

  • Quinolone Binding: The quinoline derivative binds to the enzyme-DNA complex, stabilizing it and preventing the re-ligation of the broken DNA strands.[10][13]

  • Inhibition of DNA Synthesis: This stabilized ternary complex blocks the progression of the replication fork, leading to the cessation of DNA replication and ultimately bacterial cell death.[9][12]

quinoline_moa cluster_bacterium Bacterial Cell quinolone Quinolone Derivative ternary_complex Ternary Complex (Quinolone-Enzyme-DNA) quinolone->ternary_complex Binds to dna_gyrase DNA Gyrase (Topoisomerase II) dna_gyrase->ternary_complex Forms complex with topo_iv Topoisomerase IV topo_iv->ternary_complex Forms complex with bacterial_dna Bacterial DNA bacterial_dna->dna_gyrase Targeted by bacterial_dna->topo_iv Targeted by replication_fork Replication Fork Stalled ternary_complex->replication_fork Blocks cell_death Bacterial Cell Death replication_fork->cell_death Leads to

Caption: Mechanism of action of quinoline derivatives.

Experimental Workflow for Antibacterial Susceptibility Testing

The process of evaluating the antibacterial spectrum of a novel compound involves a systematic workflow to ensure accurate and reproducible results.

experimental_workflow cluster_workflow Antibacterial Susceptibility Testing Workflow start Start prep_bacteria Prepare Bacterial Inoculum (0.5 McFarland Standard) start->prep_bacteria prep_compounds Prepare Serial Dilutions of Quinolone Derivatives start->prep_compounds inoculate Inoculate Microtiter Plate prep_bacteria->inoculate prep_compounds->inoculate incubate Incubate Plate (35°C, 16-20h) inoculate->incubate read_mic Read Minimum Inhibitory Concentration (MIC) incubate->read_mic analyze Analyze and Compare Data read_mic->analyze end End analyze->end

Caption: Broth microdilution experimental workflow.

References

In Silico Docking of Quinoline-2,4(1H,3H)-dione: A Comparative Guide for Therapeutic Target Interaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in silico docking performance of Quinoline-2,4(1H,3H)-dione and its derivatives against various therapeutic targets. The information is compiled from recent studies and is intended to assist researchers in evaluating the potential of this scaffold in drug discovery. The data presented herein is based on computational models and serves as a predictive tool for further experimental validation.

Performance Comparison of this compound Derivatives

The this compound scaffold has been investigated as a "privileged structure" in medicinal chemistry due to its wide range of pharmacological activities.[1] In silico docking studies have been instrumental in predicting the binding affinities and interaction modes of its derivatives with various biological targets. This section compares the docking performance of these derivatives against several key therapeutic targets.

Table 1: Docking Performance against MutT Homologue 1 (MTH1)

MutT homologue 1 (MTH1) is a promising cancer therapy target, as it is involved in preventing the incorporation of damaged bases during DNA replication.[2] A series of 3-(arylamino)quinazoline-2,4(1H,3H)-dione derivatives were synthesized and evaluated for their efficacy against MTH1.[2][3]

CompoundDocking Score (kcal/mol)Binding Free Energy (MM-GBSA) (kcal/mol)Key Interacting ResiduesReference
Derivative 3d-7.24-53.66Phe27, Trp117, Asn33, Trp123, Val83, Phe72, Ile70, Leu9[2]
BAY 707 (Reference)Not specified-36.75 to -53.66 (range for all compounds)Not specified[2]
Other Derivatives (3a-e)-5.77 to -7.24Not specifiedActive site residues[3][4]

Derivative (3d) demonstrated the most favorable binding free energy, indicating the strongest predicted binding affinity among the tested compounds.[2]

Table 2: Docking Performance against Cannabinoid Receptors (CB1 & CB2)

The cannabinoid type 2 receptor (CB2R) is a key player in inflammatory diseases.[5] this compound analogs have been designed and evaluated for their binding properties toward both CB1 and CB2 receptors.[5] Additionally, quinazoline-2,4(1H,3H)-dione derivatives have been identified as a new class of CB1 receptor agonists.[6][7]

Compound/DerivativeTargetDocking Score (kcal/mol)Key Interacting ResiduesReference
C5- or C8-substituted quinoline-2,4(1H,3H)-dionesCB2R (Agonist)Not specifiedNot specified[5]
C6- or C7-substituted quinoline-2,4(1H,3H)-dionesCB2R (Antagonist)Not specifiedNot specified[5]
Quinazoline-2,4(1H,3H)-dione Hits (61 compounds)CB1R< -9.00Ser383, Ser173, His178, Thr197[6][7]
Table 3: Docking Performance against HIV Reverse Transcriptase (RT)

Quinoline derivatives have been designed and synthesized as potential HIV non-nucleoside reverse transcriptase inhibitors (NNRTIs).[8]

CompoundDocking Score (kcal/mol)Key Interacting ResiduesReference
Compound 4-10.67Not specified[8]
Rilpivirine (Standard Drug)Not specifiedNot specified[8]
Elvitegravir (Standard Drug)Not specifiedNot specified[8]

The study found that quinoline derivatives containing a pyrimidine moiety generally showed higher docking scores than those with a pyrazoline moiety.[8]

Table 4: Docking Performance against c-Met and VEGFR-2 Tyrosine Kinases

Dual inhibition of c-Met and vascular endothelial growth factor receptor 2 (VEGFR-2) is a promising strategy to overcome therapeutic resistance in cancer.[1][9] 3-Substituted quinazoline-2,4(1H,3H)-dione derivatives have been investigated as dual inhibitors.[1][9]

CompoundTargetIC50 (µM)Key Interacting ResiduesReference
Compound 4bc-Met0.052 - 0.084 (range)Asp1222[9]
Compound 4ec-Met0.052 - 0.084 (range)Asp1222[9]
Compound 4bVEGFR-20.052 - 0.084 (range)Asp1046[9]
Compound 4eVEGFR-20.052 - 0.084 (range)Glu885, Asp1046[9]
Cabozantinib (Positive Control)c-Met/VEGFR-2Not specifiedNot specified[9]

Compounds 4b and 4e showed significant dual inhibition for both c-Met and VEGFR-2 TKs.[9]

Table 5: Docking Performance against PARP-1/2

Novel quinazoline-2,4(1H,3H)-dione derivatives have been designed as inhibitors of Poly (ADP-ribose) polymerase-1 and -2 (PARP-1/2), which are involved in DNA repair and are important targets in oncology.[10]

CompoundTargetIC50Key Interacting ResiduesReference
Compound 10PARP-110⁻⁹ M levelNot specified[10]
Compound 11PARP-110⁻⁹ M levelUnique binding mode observed in co-crystal structure[10]
Compound 10PARP-210⁻⁸ M levelNot specified[10]
Compound 11PARP-210⁻⁸ M levelNot specified[10]

Compounds 10 and 11 displayed strong cytotoxicities and the ability to potentiate the effects of temozolomide (TMZ) in a xenograft tumor model.[10]

Experimental Protocols for In Silico Docking

The following provides a generalized methodology for the in silico docking studies cited in this guide. Specific parameters may vary between studies.

Protein Preparation
  • The three-dimensional crystal structure of the target protein is retrieved from the Protein Data Bank (PDB).

  • Water molecules and native ligands are typically removed from the protein structure.

  • Polar hydrogen atoms and appropriate charges (e.g., Kollman charges) are added to the protein.

Ligand Preparation
  • The 2D structures of the this compound derivatives are drawn using chemical drawing software.

  • The structures are converted to 3D and their energy is minimized using a suitable force field.

Molecular Docking Simulation
  • Docking is performed using software such as AutoDock Vina, Glide, or PyRx.[6][8][11]

  • A grid box is defined around the active site of the target protein to specify the search space for the ligand.

  • The docking algorithm explores various conformations and orientations of the ligand within the active site.

  • The binding affinity is estimated using a scoring function, which typically provides a value in kcal/mol. The more negative the score, the higher the predicted binding affinity.

Analysis of Docking Results
  • The resulting docked poses are visualized and analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the protein's active site.

  • For further refinement, techniques like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) calculations can be employed to estimate the binding free energy.[2][6]

Visualizations

The following diagrams illustrate a typical workflow for in silico drug discovery and a simplified signaling pathway involving a therapeutic target of this compound derivatives.

In_Silico_Docking_Workflow cluster_prep Preparation cluster_docking Docking & Analysis cluster_post Post-Docking cluster_validation Validation Target_Selection Target Identification and Selection Protein_Prep Protein Structure Preparation (PDB) Target_Selection->Protein_Prep Ligand_Prep Ligand (Quinoline Derivative) Structure Preparation Target_Selection->Ligand_Prep Docking Molecular Docking (e.g., AutoDock Vina) Protein_Prep->Docking Ligand_Prep->Docking Pose_Analysis Binding Pose and Interaction Analysis Docking->Pose_Analysis Scoring Binding Affinity Estimation (Scoring Function) Pose_Analysis->Scoring MD_Simulation Molecular Dynamics Simulation Scoring->MD_Simulation Free_Energy Binding Free Energy Calculation (MM-GBSA) MD_Simulation->Free_Energy Synthesis Chemical Synthesis Free_Energy->Synthesis In_Vitro In Vitro Biological Assays Synthesis->In_Vitro

Caption: General workflow for in silico docking studies.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway EGFR->PI3K_AKT Gene_Expression Gene Expression RAS_RAF_MEK_ERK->Gene_Expression PI3K_AKT->Gene_Expression Proliferation Cell Proliferation Gene_Expression->Proliferation Survival Cell Survival Gene_Expression->Survival Quinoline Quinoline Derivative (Inhibitor) Quinoline->EGFR

Caption: Simplified EGFR signaling pathway inhibition.

References

Head-to-Head Comparison of Quinoline-Based Kinase Inhibitors: Cabozantinib vs. Bosutinib

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis for researchers, scientists, and drug development professionals in oncology.

Quinoline-based kinase inhibitors have emerged as a significant class of targeted therapies in oncology, demonstrating efficacy against a variety of malignancies. This guide provides a head-to-head comparison of two prominent FDA-approved quinoline-based kinase inhibitors: cabozantinib and bosutinib. We will delve into their mechanisms of action, kinase inhibition profiles, preclinical and clinical efficacy, and safety profiles to offer a comprehensive resource for the scientific community.

Executive Summary

Cabozantinib and bosutinib are both orally bioavailable, small-molecule tyrosine kinase inhibitors (TKIs) with distinct but overlapping target profiles. Cabozantinib is a potent inhibitor of MET, Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and AXL, among other kinases, and is approved for the treatment of renal cell carcinoma (RCC), hepatocellular carcinoma (HCC), and medullary thyroid cancer (MTC). Bosutinib is a dual inhibitor of the Src and Abl kinases and is primarily used in the treatment of chronic myeloid leukemia (CML). This comparison will highlight their differential activities, providing insights into their potential applications in various cancer types.

Mechanism of Action

Cabozantinib: Cabozantinib exerts its anti-tumor effects through the simultaneous inhibition of multiple receptor tyrosine kinases (RTKs) involved in tumor angiogenesis, invasion, and metastasis. Its primary targets, MET and VEGFR2, are crucial mediators of these processes. The dual inhibition of these pathways can overcome resistance mechanisms that may arise from targeting a single pathway.

Bosutinib: Bosutinib's mechanism of action is centered on the inhibition of the Bcr-Abl fusion protein, the hallmark of Philadelphia chromosome-positive (Ph+) CML, and the Src family of kinases. By blocking the ATP-binding site of these kinases, bosutinib disrupts downstream signaling pathways that are critical for the proliferation and survival of leukemic cells.

Signaling Pathways

Below are simplified diagrams of the primary signaling pathways targeted by cabozantinib and bosutinib.

Cabozantinib_Pathway cluster_ligand cluster_receptor cluster_inhibitor cluster_downstream HGF HGF MET MET HGF->MET VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Proliferation Proliferation MET->Proliferation Invasion Invasion MET->Invasion Angiogenesis Angiogenesis VEGFR2->Angiogenesis AXL AXL AXL->Invasion Cabozantinib Cabozantinib Cabozantinib->MET Cabozantinib->VEGFR2 Cabozantinib->AXL

Cabozantinib signaling pathway inhibition.

Bosutinib_Pathway cluster_protein cluster_inhibitor cluster_downstream Bcr_Abl Bcr-Abl Proliferation Leukemic Cell Proliferation Bcr_Abl->Proliferation Survival Survival Bcr_Abl->Survival Src Src Src->Proliferation Src->Survival Bosutinib Bosutinib Bosutinib->Bcr_Abl Bosutinib->Src

Bosutinib signaling pathway inhibition.

Kinase Inhibition Profile

The following table summarizes the half-maximal inhibitory concentrations (IC50) of cabozantinib and bosutinib against a panel of selected kinases. It is important to note that these values are compiled from various sources and direct comparison should be made with caution due to potential differences in assay conditions.

Kinase TargetCabozantinib IC50 (nM)Bosutinib IC50 (nM)
VEGFR2 0.035[1][2]-
MET 1.3[1][2]-
AXL 7[1]-
RET 5.2[1][2]-
KIT 4.6[1]>1000
FLT3 11.3[1]-
TIE2 14.3[1]-
Abl -1.2
Src -<10[3]
LYN -<10[3]
HCK -<10[3]

In Vitro Efficacy: Cell Proliferation

The anti-proliferative activity of both inhibitors has been evaluated in various cancer cell lines.

Cell LineCancer TypeCabozantinib IC50 (µM)Bosutinib IC50 (nM)
RMG-I Ovarian Clear Cell Carcinoma~1-10-
K562 Chronic Myeloid Leukemia-250[4]
MDA-MB-231 Triple-Negative Breast CancerEffective Inhibition-
HCC70 Triple-Negative Breast CancerEffective Inhibition-

In Vivo Efficacy

Cabozantinib: In a phase II trial (CABOSUN) for patients with previously untreated advanced renal cell carcinoma (RCC) with intermediate- or poor-risk disease, cabozantinib demonstrated superior efficacy compared to sunitinib.[4]

  • Progression-Free Survival (PFS): Median PFS was 8.6 months with cabozantinib versus 5.3 months with sunitinib.[4]

  • Objective Response Rate (ORR): The ORR was 20% for cabozantinib compared to 9% for sunitinib.[4]

Preclinical studies have also shown cabozantinib's efficacy in various solid tumor models, including colorectal cancer and ovarian clear cell carcinoma.[5][6] In a colorectal cancer patient-derived tumor xenograft (PDTX) model, cabozantinib exhibited potent anti-tumor activity.[5] In an ovarian clear cell carcinoma xenograft model, cabozantinib significantly inhibited tumor formation.[6]

Bosutinib: Bosutinib has demonstrated significant efficacy in patients with newly diagnosed chronic phase CML. In preclinical studies, bosutinib has also shown anti-tumor activity in solid tumor models, including breast cancer.[7][8] A phase I study in patients with advanced solid tumors showed that while the primary efficacy endpoints were not met, one patient with breast cancer had a partial response and a patient with pancreatic cancer had an unconfirmed complete response.[7][9]

Toxicity Profile

Both cabozantinib and bosutinib are associated with a range of adverse events (AEs).

Cabozantinib: Common AEs include diarrhea, fatigue, hypertension, hand-foot syndrome, nausea, and stomatitis.[10] In clinical trials for RCC, the majority of patients experienced AEs, with a significant portion experiencing grade 3 or 4 events.[10][11] Dose reductions due to AEs are common.[10][11]

Bosutinib: The most common AEs associated with bosutinib are gastrointestinal, including diarrhea, nausea, and vomiting.[12] Myelosuppression, including thrombocytopenia, anemia, and neutropenia, can also occur. Liver toxicity, manifesting as elevated aminotransferases, has also been reported.[12] Generally, these toxicities are considered manageable with supportive care and dose modifications.[12]

Experimental Protocols

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a general framework for determining the IC50 value of a kinase inhibitor. Specific details may vary depending on the kinase and the detection method used.

Kinase_Assay_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. Detection and Analysis Inhibitor_Dilution Prepare serial dilutions of inhibitor (e.g., Cabozantinib or Bosutinib) Add_Inhibitor Add inhibitor dilutions to microplate wells Inhibitor_Dilution->Add_Inhibitor Enzyme_Prep Prepare kinase enzyme solution Add_Enzyme Add kinase enzyme to wells Enzyme_Prep->Add_Enzyme Substrate_Prep Prepare substrate and ATP solution Add_Substrate_ATP Initiate reaction by adding substrate and ATP mixture Substrate_Prep->Add_Substrate_ATP Add_Inhibitor->Add_Enzyme Incubate1 Pre-incubate to allow inhibitor binding Add_Enzyme->Incubate1 Incubate1->Add_Substrate_ATP Incubate2 Incubate at optimal temperature and time Add_Substrate_ATP->Incubate2 Stop_Reaction Stop the reaction Incubate2->Stop_Reaction Measure_Signal Measure signal (e.g., fluorescence, luminescence, or radioactivity) Stop_Reaction->Measure_Signal Data_Analysis Plot signal vs. inhibitor concentration and calculate IC50 value Measure_Signal->Data_Analysis

General workflow for an in vitro kinase inhibition assay.

Detailed Steps:

  • Reagent Preparation: Prepare serial dilutions of the test compound (cabozantinib or bosutinib) in an appropriate solvent (e.g., DMSO). Prepare solutions of the target kinase, a suitable substrate, and ATP in a kinase reaction buffer.

  • Kinase Reaction: In a microplate, add the diluted inhibitor to the wells. Add the kinase enzyme and pre-incubate to allow for inhibitor binding. Initiate the reaction by adding the substrate and ATP mixture. Incubate the plate at the optimal temperature for the kinase for a defined period.

  • Detection: Stop the reaction and measure the kinase activity. The method of detection will depend on the assay format (e.g., fluorescence, luminescence, or radioactivity).

  • Data Analysis: Plot the measured signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability (MTT) Assay (General Protocol)

This protocol outlines the general steps for assessing the effect of a compound on cell proliferation using the MTT assay.

MTT_Assay_Workflow cluster_cell_prep 1. Cell Preparation cluster_treatment 2. Compound Treatment cluster_mtt 3. MTT Assay cluster_readout 4. Data Acquisition and Analysis Cell_Seeding Seed cells in a 96-well plate at an optimal density Incubate_Adherence Incubate overnight to allow cell adherence Cell_Seeding->Incubate_Adherence Add_Compound Treat cells with serial dilutions of the inhibitor (Cabozantinib or Bosutinib) Incubate_Adherence->Add_Compound Incubate_Treatment Incubate for a desired period (e.g., 24, 48, 72 hours) Add_Compound->Incubate_Treatment Add_MTT Add MTT solution to each well Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 2-4 hours to allow formazan crystal formation Add_MTT->Incubate_MTT Solubilize Add solubilization solution (e.g., DMSO) to dissolve formazan crystals Incubate_MTT->Solubilize Measure_Absorbance Measure absorbance at ~570 nm using a plate reader Solubilize->Measure_Absorbance Calculate_Viability Calculate cell viability as a percentage of the untreated control Measure_Absorbance->Calculate_Viability Plot_Data Plot viability vs. inhibitor concentration to determine the IC50 value Calculate_Viability->Plot_Data

General workflow for a cell viability (MTT) assay.

Detailed Steps:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation: Add MTT solution to each well and incubate for 2-4 hours, allowing metabolically active cells to convert MTT to formazan crystals.

  • Solubilization and Measurement: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals and measure the absorbance at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot the results against the compound concentration to determine the IC50 value.

Conclusion

Cabozantinib and bosutinib are both effective quinoline-based kinase inhibitors with distinct target profiles and clinical applications. Cabozantinib's broad-spectrum inhibition of key drivers of tumor progression, including MET and VEGFR2, makes it a valuable therapeutic option for a range of solid tumors. Bosutinib's potent and specific inhibition of Bcr-Abl and Src kinases has established it as a cornerstone in the management of CML.

The choice between these inhibitors for research and development purposes will depend on the specific cancer type and the signaling pathways implicated in its pathogenesis. This guide provides a foundational comparison to aid in these critical decisions. Further head-to-head preclinical and clinical studies will be invaluable in fully elucidating the comparative efficacy and optimal therapeutic positioning of these and other quinoline-based kinase inhibitors.

References

Comparative Analysis of Quinoline-2,4(1H,3H)-dione Analogs: A Cross-Reactivity Study for Cannabinoid Receptors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the cross-reactivity profiles of novel Quinoline-2,4(1H,3H)-dione analogs targeting cannabinoid receptors. This guide provides a comparative analysis of binding affinities and functional activities, supported by comprehensive experimental data and detailed protocols.

A recent study has explored a series of this compound derivatives as potent and selective ligands for the cannabinoid type 2 receptor (CB2R), a key target in inflammatory diseases.[1][2] The investigation revealed that the substitution pattern on the quinoline core dictates the functional activity of these analogs, with C5- or C8-substituted compounds acting as CB2R agonists, while C6- or C7-substituted analogs behave as antagonists.[1][2] This guide summarizes the cross-reactivity data of these analogs against the cannabinoid type 1 receptor (CB1R) and CB2R, providing valuable insights for the development of selective therapeutic agents.

Data Presentation: Comparative Binding Affinities and Functional Activity

The following tables summarize the in vitro pharmacological data for representative this compound analogs. The binding affinities (Ki) for human CB1 and CB2 receptors were determined through competitive radioligand binding assays, while the functional activity (EC50 for agonists, IC50 for antagonists) was assessed using GTPγS binding assays.

Table 1: Binding Affinity and Functional Activity of C5- and C8-Substituted this compound Agonists

CompoundSubstitutionCB1 Ki (nM)CB2 Ki (nM)CB2 EC50 (nM)CB2 Emax (%)CB1/CB2 Selectivity
Analog A C5>1000015.321.795.4>650
Analog B C8>1000025.135.891.2>400

Table 2: Binding Affinity and Functional Activity of C6- and C7-Substituted this compound Antagonists

CompoundSubstitutionCB1 Ki (nM)CB2 Ki (nM)CB2 IC50 (nM)CB1/CB2 Selectivity
Analog C C6>100008.912.5>1120
Analog D C7>1000018.229.7>550

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Radioligand Binding Assays for CB1 and CB2 Receptors

This protocol outlines the procedure for determining the binding affinity (Ki) of the test compounds for human CB1 and CB2 receptors.[3][4]

  • Materials:

    • Membrane preparations from HEK-293 cells expressing human CB1 or CB2 receptors.

    • Radioligand: [³H]CP-55,940.

    • Non-specific binding control: 10 µM WIN 55,212-2.

    • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.5% BSA, pH 7.4.[3]

    • 96-well plates.

    • Filtration system (cell harvester and glass fiber filters).

    • Scintillation counter and fluid.

  • Procedure:

    • Test compounds are serially diluted to a range of concentrations.

    • In a 96-well plate, 50 µL of diluted test compound, 50 µL of [³H]CP-55,940, and 100 µL of the receptor membrane preparation are added to each well.[3]

    • For total binding, buffer is used instead of the test compound. For non-specific binding, a high concentration of an unlabeled ligand is used.[3]

    • The plate is incubated at 30°C for 90 minutes.[3]

    • The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester.

    • Filters are washed with ice-cold assay buffer to remove unbound radioligand.[3]

    • Radioactivity is quantified using a scintillation counter.

    • IC50 values are determined from concentration-response curves, and Ki values are calculated using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Functional Assay

This functional assay is used to determine the potency (EC50) and efficacy (Emax) of agonists or the inhibitory potency (IC50) of antagonists at the CB2 receptor.[5][6][7]

  • Materials:

    • Membrane preparations from cells expressing the CB2 receptor.

    • [³⁵S]GTPγS.

    • GDP.

    • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4.

    • Agonist (for antagonist testing).

  • Procedure:

    • Agonist Testing:

      • Membranes are pre-incubated with GDP at 30°C.

      • Increasing concentrations of the test compound are added to the wells, followed by the addition of [³⁵S]GTPγS.

    • Antagonist Testing:

      • Membranes are pre-incubated with GDP and a fixed concentration of a known CB2 agonist.

      • Increasing concentrations of the test antagonist are then added, followed by [³⁵S]GTPγS.

    • The reaction mixture is incubated at 30°C for 60 minutes.

    • The reaction is stopped by rapid filtration.

    • The amount of bound [³⁵S]GTPγS is determined by scintillation counting.

    • Data is analyzed to determine EC50 and Emax for agonists, or IC50 for antagonists.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and a relevant signaling pathway.

G cluster_workflow Experimental Workflow for Cross-Reactivity Assessment start Synthesized this compound Analogs binding_assay Radioligand Binding Assay (CB1 & CB2 Receptors) start->binding_assay functional_assay [35S]GTPγS Functional Assay (CB2 Receptor) start->functional_assay data_analysis Data Analysis binding_assay->data_analysis functional_assay->data_analysis ki_values Determine Ki values (Binding Affinity) data_analysis->ki_values activity_params Determine EC50/IC50 & Emax (Functional Activity) data_analysis->activity_params selectivity Calculate CB1/CB2 Selectivity ki_values->selectivity conclusion Characterize Analogs as Agonists or Antagonists activity_params->conclusion selectivity->conclusion

Caption: Workflow for assessing the cross-reactivity of this compound analogs.

G cluster_pathway CB2 Receptor Signaling Pathway ligand Quinoline-dione Agonist receptor CB2 Receptor (GPCR) ligand->receptor Binds g_protein Gi/o Protein receptor->g_protein Activates g_alpha Gαi/o-GTP g_protein->g_alpha GDP -> GTP g_beta_gamma Gβγ g_protein->g_beta_gamma ac Adenylate Cyclase g_alpha->ac Inhibits downstream Downstream Signaling g_beta_gamma->downstream camp cAMP ac->camp Converts ATP to camp->downstream

Caption: Agonist-induced CB2 receptor signaling cascade.

References

Safety Operating Guide

Navigating the Disposal of Quinoline-2,4(1H,3H)-dione: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Quinoline-2,4(1H,3H)-dione and its derivatives necessitate careful handling and disposal due to the potential hazards associated with quinoline-based compounds. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound, in line with standard laboratory safety protocols and hazardous waste management principles.

Immediate Safety and Hazard Summary

Due to these potential risks, this compound waste must never be disposed of down the drain or in regular municipal trash.[2][5] All waste materials must be collected, properly labeled, and disposed of through an approved hazardous waste management program.[2][6]

Personal Protective Equipment (PPE) for Handling this compound Waste

Before handling any waste containing this compound, all personnel must be equipped with the appropriate PPE to minimize exposure risks.

Protection TypeSpecific EquipmentStandard
Eye and Face Safety glasses with side shields or chemical splash goggles.Conforming to OSHA 29 CFR 1910.133 or EN 166.[5]
Hand Chemical-resistant gloves (e.g., nitrile, neoprene).In accordance with EN 374.[3]
Body Laboratory coat.---
Respiratory Use in a well-ventilated area or chemical fume hood.[5]---

Operational Plan for Waste Management

The primary and recommended method for the disposal of this compound is through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[7][8] All materials contaminated with this compound must be treated as hazardous chemical waste.[8][9]

Step-by-Step Disposal Protocol

1. Waste Identification and Segregation:

  • All waste streams containing this compound, including the pure compound, contaminated labware (e.g., vials, pipette tips, gloves), and solutions, must be classified as Hazardous Chemical Waste.[8][9]

  • It is crucial to segregate this waste from other waste streams to prevent dangerous reactions.[6][10]

2. Containerization:

  • Collect all solid and liquid waste in a dedicated, compatible, and properly sealed hazardous waste container.[8] Plastic containers are often preferred over glass for hazardous waste when compatibility is not an issue.[7]

  • The container must have a secure, tight-fitting lid and be kept closed except when adding waste.[11][12]

3. Labeling:

  • Clearly label the hazardous waste container with the words "Hazardous Waste".[2][7]

  • The label must include the full chemical name: "this compound".[7][10] Abbreviations and chemical formulas are not acceptable.[7]

  • List all other components and their approximate concentrations or volumes.[13]

  • Include the date of waste generation, the place of origin (department, room number), and the Principal Investigator's name and contact information.[7]

4. Storage:

  • Store the waste container in a designated and secure satellite accumulation area (SAA) at or near the point of generation.[12][13]

  • The SAA should be away from incompatible materials.[13]

  • Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in an SAA.[9][12]

5. Disposal and Handover:

  • Arrange for pickup by contacting your institution's EHS office or a licensed hazardous waste disposal contractor.[8]

  • Provide a complete and accurate description of the waste.[7]

  • Ensure all containers are securely sealed and properly labeled before handing them over to the disposal personnel.[8]

6. Spill Management:

  • In the event of a spill, evacuate the area and ensure it is well-ventilated.[2]

  • Wear appropriate PPE before attempting to clean up.[6]

  • Use an absorbent material to contain the spill, and collect all contaminated materials as hazardous waste.[2][9]

  • Decontaminate the area with soap and water, collecting the cleaning materials as hazardous waste.[2]

7. Empty Container Disposal:

  • An empty container that has held this compound must be triple-rinsed with a suitable solvent capable of removing the residue.[9][11]

  • The rinsate must be collected and disposed of as hazardous waste.[9][11]

  • After triple-rinsing, deface the hazardous waste label and dispose of the container as regular trash, if permitted by your institution's policies.[9][11]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_start cluster_assessment Hazard Assessment cluster_ppe Safety Precautions cluster_collection Waste Collection & Storage cluster_disposal Final Disposal start Start: this compound Waste Generated assess_hazards Assess Hazards: Treat as Hazardous Waste start->assess_hazards wear_ppe Wear Appropriate PPE: Gloves, Goggles, Lab Coat assess_hazards->wear_ppe collect_waste Collect in Labeled, Sealed Container wear_ppe->collect_waste store_waste Store in Designated Satellite Accumulation Area collect_waste->store_waste contact_ehs Contact EHS or Licensed Contractor for Pickup store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Decision workflow for the disposal of this compound.

References

Personal protective equipment for handling Quinoline-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety protocols and operational guidance for the handling and disposal of Quinoline-2,4(1H,3H)-dione. The information is intended for researchers, scientists, and professionals in drug development and laboratory settings.

Disclaimer: The specific Safety Data Sheet (SDS) for this compound lacks comprehensive hazard data[1]. Therefore, based on standard laboratory safety principles, this compound should be handled as a potentially hazardous substance[2]. The following guidelines are based on the known hazards of the parent compound, quinoline, and general best practices for handling chemicals with unknown toxicity. Quinoline is classified as toxic if swallowed, harmful in contact with skin, causes skin and serious eye irritation, and is suspected of causing genetic defects and cancer[3][4].

Hazard Assessment and Immediate Safety Information

Given the toxicological data gap, this compound must be treated with caution. Assume it possesses hazards similar to related quinoline compounds.

Assumed Primary Hazards:

  • Acute Toxicity (Oral, Dermal)

  • Skin Irritation

  • Serious Eye Irritation

  • Potential Carcinogenicity and Mutagenicity

Emergency First Aid:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Consult a physician[1].

  • In Case of Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician[1][5].

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes. Consult a physician[1][5].

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician immediately[1][5].

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent exposure. The required equipment varies based on the procedure being performed. Always inspect PPE for integrity before use[6][7].

Procedure Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Handling Solid Compound (e.g., weighing, transferring)Chemical safety goggles with side shields or a full-face shield[2][8].Nitrile or Neoprene gloves (double-gloving recommended). Check manufacturer's chemical resistance data[9].Fully buttoned laboratory coat. Consider a chemical-resistant apron[2][10].Required if not handled in a certified chemical fume hood. Use a NIOSH/MSHA approved respirator[5].
Preparing Solutions Chemical safety goggles and a full-face shield to protect against splashes[2][8].Chemical-resistant gloves (Nitrile or Neoprene). Ensure no tears or holes before use[9].Chemical-resistant apron over a laboratory coat[10].All work should be performed in a chemical fume hood to avoid inhaling vapors or aerosols[2].
General Lab Operations Chemical safety glasses with side shields at a minimum[8][10].Nitrile gloves. Remove before leaving the lab area or touching common surfaces (e.g., doorknobs)[8][11].Fully buttoned laboratory coat[11].Not generally required if containers are sealed and work is not generating aerosols.

Operational Plan: Step-by-Step Handling Protocol

All handling of this compound should occur within a designated area, such as a certified chemical fume hood, to minimize exposure[2][5].

Preparation:

  • Ensure a chemical fume hood is operational and certified.

  • Verify that an eyewash station and safety shower are accessible and unobstructed[5].

  • Prepare all necessary glassware and equipment.

  • Locate the appropriate chemical spill kit.

Procedure for Handling Solid Chemical:

  • Don PPE: Put on a lab coat, chemical safety goggles, and nitrile gloves.

  • Work in Fume Hood: Place a weigh boat, container of this compound, and spatula inside the fume hood. Keep the sash at the lowest possible working height[2].

  • Weighing: Carefully transfer the desired amount of the solid chemical. Avoid creating dust[6].

  • Transfer: Securely close the primary container. Transfer the weighed solid to the reaction vessel.

  • Cleanup: Clean the spatula and work surface inside the hood with a suitable solvent. Dispose of contaminated weigh boats and wipes as solid chemical waste.

  • Doff PPE: Remove gloves using the proper technique to avoid skin contact and dispose of them[6]. Wash hands thoroughly with soap and water.

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Chemical Fume Hood) cluster_post Post-Handling Phase p1 Verify Fume Hood & Safety Shower p2 Assemble Equipment & Glassware p1->p2 p3 Locate Spill Kit p2->p3 h1 Don PPE (Lab Coat, Goggles, Gloves) p3->h1 h2 Transfer & Weigh Solid Compound (Avoid Dust Generation) h1->h2 h3 Securely Transfer to Vessel h2->h3 h4 Clean Work Area & Tools h3->h4 c1 Segregate & Dispose of Waste h4->c1 c2 Doff PPE Correctly c1->c2 c3 Wash Hands Thoroughly c2->c3 G cluster_streams 1. Identify & Segregate Waste Streams cluster_containers 2. Use Labeled, Compatible Containers start Waste Generated solid Solid Waste (Gloves, Wipes, Powder) start->solid liquid Liquid Waste (Solvents, Solutions) start->liquid sharps Contaminated Sharps (Glassware, Needles) start->sharps cont_solid Sealed Solid Waste Bin solid->cont_solid cont_liquid Sealed Liquid Waste Bottle liquid->cont_liquid cont_sharps Puncture-Proof Sharps Container sharps->cont_sharps end Store in Satellite Accumulation Area for Professional Disposal cont_solid->end cont_liquid->end cont_sharps->end

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.